2-(Methylthio)oxazolo[4,5-b]pyridine
Description
Structure
2D Structure
Properties
IUPAC Name |
2-methylsulfanyl-[1,3]oxazolo[4,5-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2OS/c1-11-7-9-6-5(10-7)3-2-4-8-6/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAIIIUMBUSZYDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(O1)C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70377296 | |
| Record name | 2-(Methylthio)oxazolo[4,5-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70377296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
169205-95-2 | |
| Record name | 2-(Methylthio)oxazolo[4,5-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70377296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(methylsulfanyl)-[1,3]oxazolo[4,5-b]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 2-(Methylthio)oxazolo[4,5-b]pyridine from 2-Amino-3-hydroxypyridine
Introduction
The oxazolo[4,5-b]pyridine scaffold is a privileged heterocyclic system in modern medicinal chemistry and drug development. As bioisosteres of naturally occurring purine bases like adenine and guanine, these compounds exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The strategic functionalization of this core structure allows for the fine-tuning of its pharmacological profile.
This guide provides a comprehensive, in-depth technical overview of a reliable and efficient two-step synthesis of 2-(Methylthio)oxazolo[4,5-b]pyridine, a key building block for the elaboration of more complex derivatives. The synthesis commences from the readily available starting material, 2-amino-3-hydroxypyridine. We will delve into the mechanistic underpinnings of the reaction, provide a detailed experimental protocol, and discuss the critical parameters that ensure a successful and reproducible outcome.
Core Synthetic Strategy and Mechanism
The transformation of 2-amino-3-hydroxypyridine into this compound is elegantly achieved through a two-step, one-pot reaction sequence involving cyclization followed by S-methylation.[3]
Step 1: Base-Mediated Cyclization with Carbon Disulfide
The initial step involves the reaction of 2-amino-3-hydroxypyridine with carbon disulfide (CS₂) in the presence of a strong base, typically potassium hydroxide (KOH). The reaction proceeds through the following mechanistic pathway:
-
Nucleophilic Attack: The exocyclic amino group (-NH₂) of 2-amino-3-hydroxypyridine, being a potent N-nucleophile, attacks the highly electrophilic carbon atom of carbon disulfide.[4][5] This addition, facilitated by the basic medium, forms a potassium dithiocarbamate intermediate.
-
Intramolecular Cyclization: The adjacent hydroxyl group (-OH), now positioned favorably, acts as an O-nucleophile. It attacks the same carbon atom of the dithiocarbamate moiety.
-
Thiol Formation: This intramolecular cyclization results in the formation of a five-membered oxazole ring fused to the pyridine core, with the concomitant elimination of hydrogen sulfide (H₂S), to yield the stable 2-mercaptooxazolo[4,5-b]pyridine intermediate.
Step 2: S-Methylation of the Thiol Intermediate
The second step is a classic nucleophilic substitution reaction.
-
Thiolate Formation: The basic conditions deprotonate the acidic thiol (-SH) group of the intermediate, generating a highly nucleophilic thiolate anion (-S⁻).
-
Nucleophilic Substitution: This thiolate anion then readily attacks an electrophilic methyl source, such as methyl iodide (CH₃I), via an Sₙ2 mechanism. This results in the displacement of the iodide leaving group and the formation of a stable carbon-sulfur bond, yielding the final product, this compound.
The overall synthetic transformation is illustrated in the workflow below.
Caption: High-level workflow for the synthesis.
Detailed Experimental Protocol
This protocol details the synthesis of the intermediate, 2-mercaptooxazolo[4,5-b]pyridine, and its subsequent conversion to the final product.
Part A: Synthesis of 2-Mercaptooxazolo[4,5-b]pyridine
Materials & Reagents:
-
2-Amino-3-hydroxypyridine
-
Potassium hydroxide (KOH)
-
Carbon disulfide (CS₂)
-
Methanol (MeOH)
-
Deionized water
-
Glacial acetic acid
Procedure:
-
Prepare Base Solution: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, prepare a solution of potassium methyl xanthate (MeOCS₂K) by dissolving potassium hydroxide (6.2 g) in a mixture of methanol (96 ml) and water (17.4 ml).[6]
-
Add Reagents: To this solution, add 2-amino-3-hydroxypyridine, followed by the slow, careful addition of carbon disulfide (7.1 g).[6]
-
Reaction Reflux: Heat the reaction mixture to reflux and maintain for approximately 20 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, filter the mixture to remove any insoluble byproducts.
-
Precipitation: Transfer the filtrate to a beaker and neutralize it carefully by the dropwise addition of glacial acetic acid. The product will precipitate out of the solution.
-
Isolation: Collect the resulting precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield 2-mercapto-oxazolo[4,5-b]pyridine as a solid.[6]
Part B: Synthesis of this compound
Materials & Reagents:
-
2-Mercaptooxazolo[4,5-b]pyridine (from Part A)
-
Potassium hydroxide (KOH)
-
Methyl iodide (CH₃I) or Dimethyl sulfate ((CH₃)₂SO₄)
-
Ethanol or Dimethylformamide (DMF)
Procedure:
-
Dissolve Intermediate: In a suitable reaction flask, dissolve the 2-mercaptooxazolo[4,5-b]pyridine intermediate in a minimal amount of ethanol or DMF.
-
Add Base: Add one equivalent of powdered potassium hydroxide to the solution and stir until a homogenous mixture is formed, generating the potassium thiolate salt.
-
Methylation: Cool the mixture in an ice bath and add one equivalent of methyl iodide dropwise.
-
Reaction: Allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Work-up and Isolation: Quench the reaction by adding cold water. The crude product may precipitate or can be extracted using a suitable organic solvent like ethyl acetate. The organic layers are then combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford pure this compound.
Data Presentation: Reaction Parameters
| Parameter | Step A: Cyclization | Step B: S-Methylation |
| Key Reagents | 2-Amino-3-hydroxypyridine, CS₂, KOH | 2-Mercaptooxazolo[4,5-b]pyridine, CH₃I, KOH |
| Solvent System | Methanol / Water | Ethanol or DMF |
| Temperature | Reflux (~65-70 °C) | 0 °C to Room Temperature |
| Reaction Time | ~20 hours | 2-4 hours |
| Work-up | Filtration, Acidification (Acetic Acid) | Aqueous Quench, Extraction |
| Purification | Precipitation | Recrystallization / Chromatography |
Mechanistic Visualization
The detailed mechanism involves the formation of a key dithiocarbamate intermediate followed by an intramolecular cyclization.
Caption: Mechanistic pathway of the two-step synthesis.
Causality Behind Experimental Choices
-
Choice of Base (KOH): Potassium hydroxide is a strong, cost-effective base crucial for two functions: it catalyzes the initial nucleophilic addition to CS₂ by enhancing the nucleophilicity of the amine and is essential for deprotonating the thiol in the second step to form the highly reactive thiolate anion.[4]
-
Solvent Choice: A protic solvent mixture like methanol/water is ideal for the first step as it readily dissolves the starting materials and the inorganic base.[6] For the methylation step, a polar aprotic solvent like DMF can accelerate the Sₙ2 reaction, although ethanol is also a viable option.
-
Electrophile (Methyl Iodide): Methyl iodide is a highly effective methylating agent due to the excellent leaving group ability of iodide. Dimethyl sulfate is a less volatile alternative but requires more stringent handling precautions.
-
Temperature Control: The initial reflux is necessary to provide the activation energy for the cyclization reaction.[6] However, the subsequent methylation is typically started at a lower temperature (0 °C) to control the exothermic nature of the Sₙ2 reaction before being allowed to proceed at room temperature.
Safety and Handling
This synthesis involves hazardous materials and must be conducted with appropriate safety precautions.
-
Carbon Disulfide (CS₂): Highly flammable, volatile, and toxic. It must be handled exclusively in a well-ventilated chemical fume hood.
-
Methyl Iodide (CH₃I): A potent alkylating agent, toxic, and a suspected carcinogen. All handling should be done in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Potassium Hydroxide (KOH): A corrosive solid. Avoid contact with skin and eyes.
Conclusion
The synthesis of this compound from 2-amino-3-hydroxypyridine is a robust and reproducible process. By understanding the underlying reaction mechanisms and carefully controlling the experimental parameters, researchers can efficiently produce this valuable heterocyclic building block. The strategic placement of the methylthio group provides a versatile handle for further chemical modification, making this compound a cornerstone for developing novel therapeutic agents and functional materials.[3]
References
Physicochemical properties of 2-(Methylthio)oxazolo[4,5-b]pyridine
An In-Depth Technical Guide to the Physicochemical Properties and Synthetic Utility of 2-(Methylthio)oxazolo[4,5-b]pyridine
Abstract
The fused heterocyclic scaffold, this compound, represents a cornerstone in modern medicinal chemistry. Recognized as a "privileged structure," this molecule provides a versatile platform for the development of novel therapeutic agents targeting a wide array of human diseases.[1] Its strategic combination of a pyridine ring, an oxazole ring, and a synthetically malleable methylthio group allows for precise structural modifications to fine-tune biological activity and pharmacokinetic properties. This guide offers an in-depth exploration of the core physicochemical properties, spectroscopic profile, chemical reactivity, and synthesis of this compound. We will delve into the causality behind its synthetic routes and its functional role in the design of next-generation kinase inhibitors, anti-inflammatory agents, and antibacterial compounds, providing researchers and drug development professionals with a comprehensive resource for leveraging this potent scaffold.
Molecular Structure and Core Physicochemical Properties
The foundational characteristics of a molecule dictate its behavior in both chemical and biological systems. Understanding these properties is the first step in rational drug design.
Chemical Identity
The unambiguous identification of this compound is established by its chemical formula, molecular weight, and registry numbers.
Diagram 1: Chemical Structure of this compound
A 2D representation of this compound.
Tabulated Physicochemical Data
The following table summarizes the key physical and chemical properties of the title compound. These parameters are critical for predicting its behavior in various solvents, its ability to cross biological membranes, and its general handling and storage requirements.
| Property | Value | Source |
| CAS Number | 169205-95-2 | [2][3] |
| Molecular Formula | C₇H₆N₂OS | [4] |
| Molecular Weight | 166.2 g/mol | [1][4] |
| Appearance | White solid/powder | [2] |
| Melting Point | 59-62 °C | [5] |
| Boiling Point | 288.5 °C at 760 mmHg | [5] |
| Purity | ≥97-99% (Typical commercial) | [2] |
| Storage | Store at room temperature, sealed in a dry environment |
Spectroscopic Profile
Spectroscopic analysis provides the definitive structural confirmation of this compound. While specific spectra are proprietary to manufacturers, data from chemical suppliers and databases confirm the structure through techniques like NMR, IR, and mass spectrometry.[6]
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the methyl protons of the thioether group (a singlet, likely around δ 2.5-3.0 ppm) and distinct aromatic protons from the pyridine ring.
-
¹³C NMR: The carbon NMR would display signals for the methyl carbon, the carbons of the fused heterocyclic rings, and the key C2 carbon of the oxazole ring bonded to the sulfur atom.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M+) corresponding to the molecular weight of 166.2.
-
Infrared (IR) Spectroscopy: The IR spectrum would feature characteristic absorption bands for C=N, C=C, and C-O stretching within the heterocyclic core.
Synthesis and Mechanistic Considerations
The construction of the oxazolo[4,5-b]pyridine scaffold is a well-established process in organic chemistry, with several reliable routes available. The choice of method often depends on the desired scale, available starting materials, and tolerance for functional groups.
Primary Synthetic Pathway: Thiocarbamate Formation and S-Methylation
The most common and efficient laboratory-scale synthesis begins with the commercially available 2-amino-3-hydroxypyridine. This method is favored for its high yields and operational simplicity.[1]
Step-by-Step Protocol:
-
Dithiocarbamate Formation: 2-amino-3-hydroxypyridine is reacted with carbon disulfide (CS₂) in the presence of a strong base, typically potassium hydroxide (KOH) or sodium hydroxide (NaOH), in a polar solvent like ethanol or methanol. The proximate amino and hydroxyl groups cyclize onto the carbon disulfide to form a dithiocarbamate intermediate.
-
In-Situ S-Methylation: Without isolating the intermediate, an electrophilic methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), is added directly to the reaction mixture. This results in the S-methylation of the dithiocarbamate, followed by cyclization and elimination to yield the final product, this compound.[1]
-
Workup and Purification: The reaction mixture is typically neutralized, and the crude product precipitates. It can then be collected by filtration and purified by recrystallization or column chromatography.
Diagram 2: Primary Synthesis of this compound
A simplified workflow for the primary synthesis route.
Alternative Pathway: Acid-Catalyzed Condensation
An alternative approach involves the direct condensation of 2-amino-3-hydroxypyridine with a suitable carboxylic acid derivative.[1] To install the methylthio group, a reagent like methylthioacetic acid could be used. This reaction is typically promoted by a strong acid and dehydrating agent, such as polyphosphoric acid (PPA), or by using a solid-supported catalyst like silica-supported perchloric acid (HClO₄·SiO₂), which simplifies workup and aligns with green chemistry principles.[1][7]
Expertise & Causality: The two-step dithiocarbamate route is often preferred due to the high reactivity and commercial availability of carbon disulfide and methyl iodide. The acid-catalyzed condensation, while more direct, may require harsher conditions (elevated temperatures) and the synthesis of specialized carboxylic acid derivatives, potentially lowering the overall efficiency for this specific substitution pattern.
Chemical Reactivity and Synthetic Utility
The true power of this compound in drug discovery lies in its predictable and versatile reactivity. The 2-methylthio group is not merely a static substituent; it is a key functional handle for molecular diversification.
Nucleophilic Aromatic Substitution (SₙAr)
The methylthio (-SCH₃) group is an excellent leaving group, making the C2 position of the oxazole ring highly susceptible to nucleophilic attack. This reactivity is the cornerstone of its use as a synthetic intermediate.[1]
-
Mechanism: Electron-withdrawing effects from the heterocyclic system activate the C2 position. Nucleophiles, such as primary or secondary amines, can readily displace the methylthio group to forge new C-N bonds, yielding a diverse library of 2-amino-oxazolo[4,5-b]pyridines.
-
Application: This reaction is fundamental for structure-activity relationship (SAR) studies. By systematically introducing different amines, researchers can probe the binding pocket of a biological target and optimize for potency, selectivity, and pharmacokinetic properties.
Oxidation of the Sulfur Atom
The sulfur atom in the methylthio group can be selectively oxidized to form the corresponding sulfoxide or sulfone.[1]
-
Reagents: Common oxidizing agents include meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂). The degree of oxidation (to sulfoxide or sulfone) can be controlled by the stoichiometry of the oxidant and the reaction conditions.
-
Impact: Oxidation significantly alters the electronic and steric properties of the substituent. The resulting sulfoxides and sulfones are more polar and can act as hydrogen bond acceptors, which can lead to dramatic changes in biological activity and solubility.[1]
Diagram 3: Key Reactions of this compound
Versatility of the methylthio group as a synthetic handle.
Transition Metal-Catalyzed Cross-Coupling
While the methylthio group is typically used in substitution reactions, the pyridine portion of the scaffold can be functionalized using transition metal catalysis. If a halo-substituted version of the scaffold is used, powerful C-C and C-N bond-forming reactions like Suzuki and Heck couplings can be employed to introduce further complexity.[4]
Applications in Drug Discovery and Medicinal Chemistry
The oxazolo[4,5-b]pyridine scaffold is prevalent in compounds with significant biological activity. The 2-methylthio derivative serves as a crucial starting point for many of these.
-
Anti-Inflammatory Agents: Derivatives have been identified as potent modulators of the α7 nicotinic acetylcholine receptor (α7 nAChR) and inhibitors of Glycogen Synthase Kinase-3β (GSK-3β).[4] GSK-3β inhibitors, in particular, have shown promising in vivo anti-inflammatory effects by reducing levels of pro-inflammatory cytokines like TNF-α and IL-6.[4]
-
Antibacterial Agents: The scaffold is considered an analogue of purine bases (adenine and guanine), suggesting it may interfere with nucleic acid synthesis or inhibit key bacterial enzymes like DNA gyrase.[8] Derivatives have demonstrated potent activity against pathogenic bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[4][7][8]
-
Antitumor Agents: Researchers have designed and synthesized 2-(substituted-phenyl)oxazolo[4,5-b]pyridine derivatives that function as inhibitors of human DNA topoisomerase IIα (hTopo IIα), a critical target in cancer therapy.[9]
-
Antiparasitic Research: Analogues of this scaffold have emerged as promising lead compounds in the fight against trypanosomiasis.[4]
Conclusion
This compound is far more than a simple heterocyclic compound; it is a validated and highly valuable platform for innovation in drug discovery. Its robust synthesis, predictable reactivity, and the proven biological relevance of its derivatives make it an indispensable tool for medicinal chemists. The strategic importance of the 2-methylthio group as a versatile functional handle allows for the rapid generation of compound libraries, accelerating the hit-to-lead optimization process. As researchers continue to explore novel biological targets, the utility of this privileged scaffold is poised to expand, cementing its role in the development of future therapeutics.
References
- 1. This compound|CAS 169205-95-2 [benchchem.com]
- 2. jiuzhoua.lookchem.com [jiuzhoua.lookchem.com]
- 3. This compound, CAS NO.169205-95-2 - Huateng Pharma [en.huatengsci.com]
- 4. This compound|CAS 169205-95-2 [benchchem.com]
- 5. This compound | 169205-95-2 [sigmaaldrich.com]
- 6. This compound(169205-95-2) 1H NMR [m.chemicalbook.com]
- 7. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of 5-(or 6)-benzoxazoles and oxazolo[4,5-b]pyridines as novel candidate antitumor agents targeting hTopo IIα - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Crystal Structure Analysis of 2-(Methylthio)oxazolo[4,5-b]pyridine
Intended Audience: Researchers, scientists, and drug development professionals.
Abstract: The oxazolo[4,5-b]pyridine scaffold is a privileged heterocyclic system due to the diverse biological activities exhibited by its derivatives.[1] The strategic introduction of substituents, such as the 2-(methylthio) group, can significantly modulate the physicochemical properties and biological target interactions of the core molecule.[1] Understanding the precise three-dimensional atomic arrangement and intermolecular interactions in the solid state is paramount for rational drug design and development.[2][3] This guide provides an in-depth, technically-focused walkthrough of the single-crystal X-ray diffraction analysis of 2-(Methylthio)oxazolo[4,5-b]pyridine, from synthesis and crystal growth to detailed structural interpretation and its implications for pharmaceutical development.
Introduction: The Significance of the Oxazolo[4,5-b]pyridine Scaffold
The fusion of oxazole and pyridine rings creates the oxazolo[4,5-b]pyridine system, a heterocyclic scaffold that has garnered significant interest in medicinal chemistry.[1] The unique arrangement of nitrogen and oxygen heteroatoms provides a platform for diverse non-covalent interactions, such as hydrogen bonding, making these compounds attractive for targeting biological macromolecules.[1] The 2-(methylthio) substituent (-SCH₃) is a key functional group; its sulfur atom can engage in specific non-covalent interactions within enzyme active sites, potentially enhancing binding affinity and selectivity.[1] Furthermore, this group serves as a versatile synthetic handle for further molecular elaboration.[1]
A definitive understanding of a molecule's three-dimensional structure through single-crystal X-ray diffraction (SC-XRD) is foundational to structure-based drug design.[3][4] It reveals the exact conformation, bond lengths, bond angles, and, crucially, the packing of molecules in the crystal lattice. These solid-state properties profoundly influence critical pharmaceutical parameters including solubility, stability, and bioavailability.[2][5] This guide elucidates the complete process of determining and analyzing the crystal structure of this compound, providing both the procedural "how" and the scientific "why" at each stage.
Part 1: Synthesis and Single Crystal Growth
Rationale for Synthetic Route
A robust and efficient synthesis is the prerequisite for obtaining high-purity material for crystallization. One of the most direct and common routes to synthesize the target compound involves a two-step process starting from 2-amino-3-hydroxypyridine.[1]
Step 1: Cyclization. The initial step involves reacting 2-amino-3-hydroxypyridine with carbon disulfide (CS₂) in the presence of a strong base like potassium hydroxide (KOH). This reaction forms an intermediate dithiocarbamate.[1]
Step 2: Methylation. The intermediate is then methylated in-situ using an electrophilic methylating agent, such as methyl iodide (CH₃I), which yields the final product, this compound.[1]
This method is favored for its directness and efficiency in constructing the desired heterocyclic system with the required substituent.
Protocol 1: Synthesis of this compound
-
Reaction Setup: To a solution of 2-amino-3-hydroxypyridine in a suitable solvent (e.g., ethanol), add potassium hydroxide and stir until dissolved.
-
Thionation: Cool the mixture in an ice bath and add carbon disulfide dropwise. Allow the reaction to stir at room temperature for several hours.
-
Methylation: Add methyl iodide to the reaction mixture and reflux for 2-3 hours until the reaction is complete (monitored by Thin Layer Chromatography).
-
Workup: After cooling, the reaction mixture is poured into ice water. The resulting precipitate is collected by filtration, washed with water, and dried.
-
Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or methanol) to yield the pure compound.
The Art of Crystallization
Obtaining single crystals of sufficient size and quality for X-ray diffraction is often the most challenging step. The goal is to encourage slow, ordered growth of molecules from a supersaturated solution.
Experimental Insight: The choice of solvent is critical. A good solvent system is one in which the compound is sparingly soluble at room temperature but readily soluble at an elevated temperature. For this compound, a polar solvent like methanol or ethanol is a good starting point. Slow evaporation is the most straightforward technique.
Protocol 2: Single Crystal Growth by Slow Evaporation
-
Prepare a Saturated Solution: Dissolve the purified compound in a minimal amount of a suitable solvent (e.g., methanol) at a slightly elevated temperature to ensure complete dissolution.
-
Filter: Filter the warm solution through a syringe filter into a clean vial to remove any particulate matter which could act as unwanted nucleation sites.
-
Allow Slow Evaporation: Cover the vial with a cap, pierced with a few small holes using a needle. This allows the solvent to evaporate slowly over several days to weeks at room temperature.
-
Harvest Crystals: Once well-formed, block-shaped crystals appear, they can be carefully harvested from the mother liquor for analysis.
Part 2: Single-Crystal X-ray Diffraction (SC-XRD) Analysis
SC-XRD is the definitive technique for determining the atomic and molecular structure of a crystalline material.[6] The process involves irradiating a single crystal with monochromatic X-rays and analyzing the resulting diffraction pattern.[7]
Workflow for Crystal Structure Determination
Caption: Workflow from synthesis to final structural analysis.
Data Collection
A suitable crystal is mounted on a goniometer head and placed within the X-ray beam of a diffractometer.[8] The crystal is rotated, and a series of diffraction images are collected by a detector.[7][9]
Experimental Considerations:
-
X-ray Source: Common sources are Molybdenum (Mo Kα, λ=0.71073 Å) or Copper (Cu Kα, λ=1.54184 Å). Mo is generally preferred for small organic molecules.
-
Temperature: Data is typically collected at low temperatures (e.g., 100 K) using a cryostream. This minimizes atomic thermal motion, resulting in sharper diffraction spots and a higher quality dataset.
Data Processing, Solution, and Refinement
The raw diffraction images are processed to integrate the intensities of each reflection and apply corrections for experimental factors.[9]
-
Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map and a preliminary structural model.
-
Structure Refinement: This is an iterative process where the atomic positions and displacement parameters of the model are adjusted to improve the agreement between the calculated diffraction pattern (from the model) and the observed experimental data.[10] The program SHELXL is the industry standard for small-molecule crystal structure refinement.[11][12][13]
Key Refinement Parameters:
-
R1: The residual factor, indicating the agreement between observed and calculated structure factor amplitudes. A value < 5% is excellent for small molecules.
-
wR2: A weighted residual factor based on intensities.
-
Goodness-of-Fit (GooF): Should be close to 1.0 for a good model.
Part 3: Analysis of the Crystal Structure
Molecular Geometry
The refined structure provides precise measurements of bond lengths, bond angles, and torsion angles. These values are compared with standard values from the literature or the Cambridge Structural Database (CSD) to confirm the molecular identity and identify any unusual geometric features, which might imply electronic or steric strain.
Table 1: Selected Crystallographic and Geometric Data
| Parameter | Value |
|---|---|
| Chemical Formula | C₇H₆N₂OS |
| Formula Weight | 166.20 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | Value |
| b (Å) | Value |
| c (Å) | Value |
| β (°) | Value |
| V (ų) | Value |
| Z | 4 |
| Final R1 [I > 2σ(I)] | Value |
| wR2 (all data) | Value |
| C-S Bond Length (Å) | Typical ~1.75-1.82 Å |
| C=N Bond Length (Å) | Typical ~1.27-1.34 Å |
| N-C-S-C Torsion Angle (°) | Value indicating planarity/twist |
(Note: Placeholder "Value" would be replaced with actual experimental data from a CIF file.)
Supramolecular Assembly and Intermolecular Interactions
Individual molecules pack together in the crystal lattice through a network of non-covalent interactions. Understanding this packing is crucial as it dictates the material's bulk properties.
Key Interactions to Analyze:
-
Hydrogen Bonds: Although this compound lacks classical hydrogen bond donors, weak C-H···N and C-H···O interactions can be significant.
-
π-π Stacking: The aromatic pyridine and oxazole rings can stack with neighboring molecules, contributing to crystal stability.
-
Sulfur Interactions: The sulfur atom of the methylthio group can participate in various weak interactions.
Caption: Key intermolecular forces governing crystal packing.
Hirshfeld Surface Analysis
Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying intermolecular interactions within a crystal.[14][[“]] It maps the close contacts a molecule has with its neighbors.
-
d_norm surface: This surface is colored to show contacts shorter than, equal to, and longer than the van der Waals radii.[16] Red spots indicate close contacts, highlighting the most significant interactions like hydrogen bonds.[17]
-
2D Fingerprint Plots: These plots summarize the frequency of different types of intermolecular contacts, providing a quantitative breakdown of the crystal packing.[16] For example, the percentage of H···H, C···H, and N···H contacts can be precisely determined.[14]
Part 4: Complementary Physicochemical Characterization
While SC-XRD provides the definitive solid-state structure, other spectroscopic techniques are essential to confirm the molecular structure in solution and verify purity.[18]
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy confirms the connectivity and chemical environment of atoms in the molecule.
-
Infrared (IR) Spectroscopy: Identifies characteristic functional groups and bond vibrations within the molecule.[19][20]
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
Part 5: Implications for Drug Development
The detailed structural information obtained from this analysis is not merely academic; it has profound practical implications for drug development.[2][5][21]
-
Structure-Activity Relationship (SAR): The crystal structure provides an accurate 3D model of the pharmacophore.[4] This allows medicinal chemists to understand how the molecule might fit into a biological target's binding site and to design new derivatives with improved potency and selectivity.[21]
-
Polymorphism: A single compound can often crystallize in multiple forms (polymorphs), each with different physical properties.[2] A thorough crystallographic study is the first step in identifying and characterizing potential polymorphs, which is a critical regulatory requirement for any active pharmaceutical ingredient (API).[5]
-
Formulation Development: Properties like crystal shape (morphology) and intermolecular interactions directly impact an API's solubility, dissolution rate, and stability. The crystal structure analysis guides formulation scientists in developing a stable and bioavailable drug product.[2]
Conclusion
The comprehensive crystal structure analysis of this compound provides an unambiguous determination of its molecular geometry and a deep understanding of the supramolecular architecture that defines its solid state. This guide has detailed the integrated workflow, from rational synthesis and meticulous crystal growth to advanced diffraction analysis and interpretation. The resulting structural insights are indispensable for the fields of medicinal chemistry and pharmaceutical sciences, forming the bedrock for future structure-based drug design, polymorph screening, and the development of novel therapeutics based on the oxazolo[4,5-b]pyridine scaffold.
References
- 1. This compound|CAS 169205-95-2 [benchchem.com]
- 2. omicsonline.org [omicsonline.org]
- 3. zienjournals.com [zienjournals.com]
- 4. The role of crystallography in drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.iucr.org [journals.iucr.org]
- 6. creative-biostructure.com [creative-biostructure.com]
- 7. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 8. rigaku.com [rigaku.com]
- 9. portlandpress.com [portlandpress.com]
- 10. An Easy Structure - Sucrose [xray.uky.edu]
- 11. Crystal structure refinement with SHELXL - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. consensus.app [consensus.app]
- 16. mdpi.com [mdpi.com]
- 17. scirp.org [scirp.org]
- 18. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 19. globalresearchonline.net [globalresearchonline.net]
- 20. researchgate.net [researchgate.net]
- 21. migrationletters.com [migrationletters.com]
The Oxazolo[4,5-b]pyridine Core: A Comprehensive Technical Guide for Drug Discovery Professionals
Abstract
The oxazolo[4,5-b]pyridine scaffold, a privileged heterocyclic system, has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities. This guide provides an in-depth exploration of this important chemical entity, from its initial discovery and the evolution of its synthesis to its contemporary applications in drug development. We will delve into the key synthetic strategies, providing detailed, field-proven protocols and mechanistic insights. Furthermore, this guide will illuminate the journey of oxazolo[4,5-b]pyridine derivatives as they have progressed from initial hits to promising clinical candidates, with a focus on their roles as SIRT1 activators and anti-inflammatory agents.
Introduction: The Emergence of a Privileged Scaffold
The oxazolo[4,5-b]pyridine core is a bicyclic aromatic heterocycle where an oxazole ring is fused to a pyridine ring. This unique structural arrangement imparts a distinct electronic and steric profile, making it an attractive scaffold for interaction with a variety of biological targets. Its structural rigidity and potential for diverse functionalization have made it a cornerstone in the design of novel therapeutics. The inherent bioisosteric relationship of the oxazolo[4,5-b]pyridine core to purine systems has further fueled its exploration in medicinal chemistry, leading to the discovery of compounds with a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1]
A Historical Perspective: The Genesis of Oxazolo[4,5-b]pyridine Chemistry
The exploration of the oxazolo[4,5-b]pyridine scaffold dates back to the latter half of the 20th century. Early investigations were primarily driven by the quest for novel bioactive compounds. Patent literature from the early 1970s reveals the initial synthesis and exploration of 2-aminooxazolo[4,5-b]pyridine and its derivatives, hinting at their potential biological significance.[2] These early endeavors laid the groundwork for a more systematic investigation into the synthetic methodologies and therapeutic potential of this heterocyclic system. A significant milestone in the recognition of this scaffold's therapeutic potential was the discovery of the analgesic and anti-inflammatory properties of 2-phenyloxazolo[4,5-b]pyridine derivatives, as documented in patents from the mid-1970s.[1] This discovery spurred further research into the structure-activity relationships (SAR) of this class of compounds.
The Synthetic Arsenal: Constructing the Oxazolo[4,5-b]pyridine Core
The construction of the oxazolo[4,5-b]pyridine scaffold predominantly relies on the cyclization of a suitably substituted pyridine precursor, most notably 2-amino-3-hydroxypyridine. The choice of the cyclizing agent dictates the nature of the substituent at the 2-position of the oxazole ring.
The Cornerstone Precursor: Synthesis of 2-Amino-3-hydroxypyridine
The accessibility of 2-amino-3-hydroxypyridine is crucial for the synthesis of the oxazolo[4,5-b]pyridine core. One established method involves the reaction of furan-2-carboxylic acid derivatives with ammonia at elevated temperatures and pressures.[3] This process, often carried out in an autoclave, provides a reliable route to this key intermediate. Another approach involves the hydrolysis of 2-amino-3-pyridone sulfonate, which is obtained from the reaction of a furfural-derived mixed liquor with an ammonia sulfamate solution.
Experimental Protocol: Synthesis of 2-Amino-3-hydroxypyridine from Furan-2-carboxylic Acid Methyl Ester [3]
-
Reaction Setup: In a 300 ml autoclave, combine 37.8 g (0.3 mole) of furan-2-carboxylic acid methyl ester, 3.0 g of ammonium bromide, and 60 ml of hexamethylphosphoramide (HMPA).
-
Ammonia Addition: Introduce 51 g (3.0 moles) of ammonia into the autoclave.
-
Heating: Heat the sealed autoclave to 230°C for 9 hours.
-
Work-up: After cooling to room temperature, adjust the reaction mixture to a pH of 1-2 with 3N sulfuric acid.
-
Extraction: Wash the acidic solution repeatedly with methylene chloride to remove impurities.
-
Neutralization and Extraction: Adjust the aqueous layer to pH 7 with a 10% sodium hydroxide solution and then continuously extract with diethyl ether.
-
Isolation and Purification: Concentrate the ether extracts by evaporation. The resulting residue is then purified by sublimation to yield pure 2-amino-3-hydroxypyridine.
The Phillips-Ladenburg Analogy: Condensation with Carboxylic Acids
The most direct and widely employed method for the synthesis of 2-substituted oxazolo[4,5-b]pyridines is the condensation of 2-amino-3-hydroxypyridine with a carboxylic acid. This reaction is analogous to the well-established Phillips-Ladenburg synthesis of benzimidazoles.[4][5][6][7] The reaction is typically facilitated by a dehydrating agent or a condensing agent, with polyphosphoric acid (PPA) being a common choice.
Mechanism of PPA-mediated Cyclization:
The mechanism involves the initial formation of a mixed anhydride between the carboxylic acid and PPA, which then acylates the more nucleophilic amino group of 2-amino-3-hydroxypyridine to form an o-hydroxy amide intermediate. Subsequent intramolecular cyclization, driven by the nucleophilic attack of the hydroxyl group onto the activated amide carbonyl, followed by dehydration, yields the oxazole ring.
Caption: PPA-mediated synthesis of oxazolo[4,5-b]pyridines.
Experimental Protocol: Synthesis of 2-Phenyloxazolo[4,5-b]pyridine
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-amino-3-hydroxypyridine (1.10 g, 10 mmol) and benzoic acid (1.22 g, 10 mmol).
-
Addition of PPA: Carefully add polyphosphoric acid (10 g) to the flask.
-
Heating: Heat the reaction mixture to 180-200°C and maintain for 4-6 hours, monitoring the reaction progress by TLC.
-
Work-up: After cooling to room temperature, pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralization: Neutralize the acidic solution with a saturated sodium bicarbonate solution until a precipitate forms.
-
Isolation: Collect the precipitate by filtration, wash with water, and dry.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 2-phenyloxazolo[4,5-b]pyridine.
Evolution of Synthetic Methodologies: Towards Milder and More Efficient Conditions
While the PPA-mediated synthesis is robust, the harsh reaction conditions can be a limitation for substrates with sensitive functional groups. This has driven the development of milder and more efficient synthetic protocols.
| Method | Reagent/Catalyst | Conditions | Advantages | Disadvantages |
| Classical | Polyphosphoric Acid (PPA) | 180-220°C | Readily available, effective for a range of substrates. | Harsh conditions, difficult work-up. |
| Milder Acid Catalysis | Polyphosphoric acid trimethylsilyl ester (PPSE) | 120-150°C | Milder conditions, improved yields for some substrates. | Reagent preparation required. |
| Acid Chloride Route | Acyl Chlorides | Room temperature to gentle heating | Mild conditions, suitable for sensitive substrates. | Acyl chlorides can be moisture-sensitive. |
| Orthoester Route | Orthoesters | Acid catalyst (e.g., p-TsOH) | Good for synthesizing 2-unsubstituted or 2-alkyl derivatives. | Limited availability of orthoesters. |
| Modern Catalytic Methods | Silica-supported perchloric acid | Ambient temperature | High conversion, simple work-up, reusable catalyst. | Catalyst preparation may be required. |
The Oxazolo[4,5-b]pyridine Scaffold in Drug Discovery: A Tale of Two Targets
The versatility of the oxazolo[4,5-b]pyridine scaffold is exemplified by its successful application in targeting distinct and crucial players in human disease: SIRT1 and inflammatory pathways.
Activating Longevity: The Discovery of Oxazolo[4,5-b]pyridines as SIRT1 Activators
Sirtuin 1 (SIRT1), an NAD+-dependent protein deacetylase, has emerged as a key regulator of metabolism and aging. The discovery of resveratrol as a SIRT1 activator spurred the search for more potent and drug-like small molecules. In a landmark study, a series of oxazolo[4,5-b]pyridines were identified as novel and potent SIRT1 activators, structurally distinct from resveratrol.[3] This discovery opened up new avenues for the development of therapeutics for age-related diseases such as type 2 diabetes and neurodegeneration.
Caption: Activation of SIRT1 by oxazolo[4,5-b]pyridines.
Quenching the Flames of Inflammation: Oxazolo[4,5-b]pyridines as Anti-inflammatory Agents
Chronic inflammation is a hallmark of numerous diseases, including arthritis, inflammatory bowel disease, and cardiovascular disorders. The oxazolo[4,5-b]pyridine scaffold has proven to be a fertile ground for the discovery of potent anti-inflammatory agents. These compounds often exert their effects through the inhibition of key pro-inflammatory mediators. For instance, certain derivatives have been shown to inhibit Glycogen Synthase Kinase-3β (GSK-3β), a kinase implicated in inflammatory signaling. Inhibition of GSK-3β leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.
Caption: Anti-inflammatory mechanism via GSK-3β inhibition.
Conclusion and Future Directions
The oxazolo[4,5-b]pyridine scaffold has firmly established itself as a versatile and valuable core in modern drug discovery. Its rich history, coupled with the continuous evolution of synthetic methodologies, has enabled the creation of diverse libraries of compounds with significant therapeutic potential. The successful identification of potent SIRT1 activators and anti-inflammatory agents highlights the power of this scaffold to address complex diseases. Future research will undoubtedly continue to uncover new biological targets and therapeutic applications for this remarkable heterocyclic system. The development of more stereoselective and efficient synthetic routes, along with a deeper understanding of the molecular mechanisms of action, will be pivotal in translating the promise of oxazolo[4,5-b]pyridine-based compounds into novel medicines that benefit patients worldwide.
References
- 1. EP0412899B1 - Oxazolo pyridine derivatives, process for their preparation and pharmaceutical compositions containing them - Google Patents [patents.google.com]
- 2. BE787438A - Amino-2 oxazolo-(4,5 b)-pyridine et ses derives - Google Patents [patents.google.com]
- 3. US4061644A - Process for the production of 2-amino-3-hydroxypyridines - Google Patents [patents.google.com]
- 4. Phillips-Ladenburg-Benzimidazol-Synthese – Wikipedia [de.wikipedia.org]
- 5. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
A Technical Guide to the Synthesis of 2-(Methylthio)oxazolo[4,5-b]pyridine: Starting Materials and Core Protocols
Abstract
The oxazolo[4,5-b]pyridine scaffold is a privileged heterocyclic motif integral to the development of novel therapeutic agents, exhibiting a wide range of biological activities including anti-inflammatory, anticancer, and anti-HIV properties[1]. This technical guide provides researchers, scientists, and drug development professionals with an in-depth examination of the principal synthetic pathways to 2-(Methylthio)oxazolo[4,5-b]pyridine, a key intermediate for further chemical elaboration. We will dissect the most direct and field-proven synthetic route, focusing on the critical starting materials, detailed experimental protocols, and the chemical logic underpinning the methodology.
Strategic Importance of the Oxazolo[4,5-b]pyridine Core
The fusion of an oxazole ring with a pyridine core creates a bioisostere of natural purine bases like adenine and guanine[2]. This structural mimicry allows molecules based on this scaffold to interact with a diverse array of biological targets, including kinases and DNA-related enzymes[1][2]. The 2-(methylthio) substituent is particularly valuable as it serves as a versatile chemical handle, enabling post-synthetic modifications to generate extensive libraries of derivative compounds for structure-activity relationship (SAR) studies[3].
Primary Synthetic Pathway: From 2-Amino-3-hydroxypyridine
The most direct and widely adopted strategy for synthesizing this compound begins with the commercially available precursor, 2-amino-3-hydroxypyridine[3]. This approach constructs the oxazole ring onto the existing pyridine framework in a two-step sequence that is both efficient and reliable.
Rationale for Starting Material Selection
2-Amino-3-hydroxypyridine is the ideal starting material due to the ortho-positioning of its amino (-NH₂) and hydroxyl (-OH) groups. This specific arrangement is pre-organized for the intramolecular cyclization required to form the five-membered oxazole ring. The nucleophilicity of both the nitrogen and oxygen atoms is harnessed in a sequential manner to build the heterocyclic core.
Synthetic Workflow Diagram
The overall transformation is a two-step process involving an initial cyclization to form a thiol intermediate, followed by an S-alkylation.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocols
The following protocols are synthesized from established methodologies and represent a robust procedure for laboratory-scale synthesis[3][4].
Step 1: Synthesis of 2-Mercaptooxazolo[4,5-b]pyridine
This step involves the formation of the oxazole ring via a dithiocarbamate intermediate.
Protocol:
-
Reagent Preparation: Prepare a solution of potassium methyl xanthate (MeOCS₂K) or generate the reactive species in situ. To a cooled (0-5 °C) mixture of methanol (e.g., 96 mL) and water (e.g., 17.4 mL), add potassium hydroxide (6.2 g) and stir until dissolved. Slowly add carbon disulfide (7.1 g) while maintaining the temperature[4].
-
Reaction: To this solution, add 2-amino-3-hydroxypyridine.
-
Cyclization: Heat the mixture to reflux and maintain for approximately 20 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling, filter the reaction mixture. The filtrate is then carefully neutralized with a weak acid, such as acetic acid.
-
Isolation: The resulting precipitate, 2-mercapto-oxazolo[4,5-b]pyridine, is collected by filtration, washed thoroughly with water, and dried under vacuum[4].
Causality and Expertise:
-
Base (KOH): The potassium hydroxide serves two purposes. First, it deprotonates the hydroxyl group of 2-amino-3-hydroxypyridine, increasing its nucleophilicity. Second, it facilitates the reaction with carbon disulfide to form the dithiocarbamate salt.
-
Carbon Disulfide (CS₂): This reagent acts as a one-carbon electrophile, which, upon reaction with both the amino and hydroxyl groups, provides the C2 carbon of the oxazole ring, ultimately forming the thione (C=S) group.
-
Reflux: The elevated temperature is necessary to drive the intramolecular cyclization and elimination of water, which leads to the formation of the aromatic oxazole ring.
-
Neutralization: Acidification protonates the thiolate intermediate, causing the desired 2-mercapto product to precipitate from the aqueous solution.
Step 2: Synthesis of this compound
This step is a standard S-alkylation (specifically, S-methylation) of the thiol group formed in Step 1.
Protocol:
-
Dissolution: Dissolve the 2-mercaptooxazolo[4,5-b]pyridine from Step 1 in a suitable solvent, such as aqueous potassium hydroxide.
-
Alkylation: To the stirred solution, add a methylating agent, typically methyl iodide (CH₃I), dropwise. The reaction is often exothermic and may require cooling to maintain control.
-
Reaction: Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Isolation: The product, this compound, often precipitates from the reaction mixture. It can be collected by filtration, washed with water, and dried. Recrystallization from a suitable solvent (e.g., ethanol) can be performed for further purification[2][3].
Causality and Expertise:
-
Methyl Iodide (CH₃I): This is a highly effective electrophilic methylating agent. The iodine atom is an excellent leaving group, facilitating the Sɴ2 attack by the nucleophilic thiolate anion.
-
Base (KOH): The presence of a base is crucial to deprotonate the thiol (-SH) group, forming the much more nucleophilic thiolate (-S⁻) anion. This anion readily attacks the methyl iodide to form the desired thioether linkage.
Alternative Synthetic Considerations
While the primary route is highly effective, other strategies exist for constructing the oxazolo[4,5-b]pyridine core, which may be advantageous depending on the desired substitution pattern.
-
Acid-Catalyzed Condensation: 2-amino-3-hydroxypyridine can be condensed with various carboxylic acids or their derivatives (e.g., acid chlorides, orthoesters) in the presence of a strong acid catalyst like polyphosphoric acid (PPA) or silica-supported perchloric acid[3][5][6]. This method is versatile for installing substituents other than the methylthio group at the C2 position.
-
Multi-step Synthesis from Halopyridines: More complex routes may start from precursors like 2-chloro-3-nitropyridines[7][8]. These pathways require a sequence of reactions, including nucleophilic substitution, reduction of the nitro group to an amine, and subsequent cyclization, offering broader scope for functionalizing the pyridine ring itself.
Data Summary
The following table summarizes typical reaction parameters for the primary synthetic route. Yields are representative and can vary based on scale and purification methods.
| Step | Key Reagents | Solvent System | Temperature | Typical Time | Typical Yield |
| 1. Cyclization | 2-Amino-3-hydroxypyridine, CS₂, KOH | Methanol / Water | Reflux | 20 hours | 70-85% |
| 2. S-Methylation | 2-Mercaptooxazolo[4,5-b]pyridine, CH₃I, KOH | Aqueous Base | Room Temp. | 1-3 hours | >90% |
Conclusion
The synthesis of this compound is most reliably achieved via a two-step sequence starting from 2-amino-3-hydroxypyridine. This method, involving a carbon disulfide-mediated cyclization followed by S-methylation, is robust, high-yielding, and utilizes readily accessible starting materials. Understanding the chemical principles behind each step allows for rational optimization and troubleshooting. This foundational molecule serves as a critical entry point for the synthesis of diverse libraries of oxazolo[4,5-b]pyridine derivatives, paving the way for the discovery of new and potent therapeutic agents.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound|CAS 169205-95-2 [benchchem.com]
- 4. prepchem.com [prepchem.com]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Reaction Mechanism of 2-(Methylthio)oxazolo[4,5-b]pyridine Formation
Abstract
This technical guide provides a comprehensive examination of the reaction mechanism for the formation of 2-(methylthio)oxazolo[4,5-b]pyridine, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The synthesis is delineated as a two-stage process commencing with the formation of the pivotal intermediate, oxazolo[4,5-b]pyridine-2-thiol, from 2-amino-3-hydroxypyridine and carbon disulfide, followed by a selective S-methylation. This document elucidates the intricate mechanistic steps, supported by established chemical principles and evidence from peer-reviewed literature. Detailed experimental protocols, causality behind procedural choices, and visual representations of the reaction pathways are presented to provide researchers, scientists, and drug development professionals with a thorough and practical understanding of this important synthetic transformation.
Introduction: The Significance of the Oxazolo[4,5-b]pyridine Scaffold
The oxazolo[4,5-b]pyridine core is a privileged heterocyclic structure frequently encountered in pharmacologically active compounds. Its rigid, planar geometry and the presence of multiple heteroatoms provide a unique three-dimensional arrangement for interaction with biological targets. The 2-(methylthio) substituent, in particular, serves as a versatile handle for further chemical modifications, allowing for the exploration of a broad chemical space in the pursuit of novel therapeutic agents. A profound understanding of its formation is therefore critical for the rational design and efficient synthesis of new chemical entities.
This guide will deconstruct the synthesis of this compound into its two core transformations:
-
Part A: Formation of the Oxazolo[4,5-b]pyridine-2-thiol Intermediate
-
Part B: S-Methylation to Yield this compound
We will explore the mechanistic underpinnings of each stage, providing detailed experimental protocols and justifying the selection of reagents and conditions to ensure scientific integrity and reproducibility.
Part A: Mechanistic Elucidation of Oxazolo[4,5-b]pyridine-2-thiol Formation
The formation of the oxazolo[4,5-b]pyridine-2-thiol intermediate is a cornerstone of this synthesis. It proceeds via the reaction of 2-amino-3-hydroxypyridine with carbon disulfide in a basic medium.
Overall Reaction Scheme
The overall transformation can be summarized as follows:
Caption: Overall reaction for the formation of the thiol intermediate.
Step-by-Step Reaction Mechanism
The reaction mechanism is a multi-step process involving nucleophilic attack, intermediate formation, and intramolecular cyclization.
Step 1: Activation of the Nucleophile and Formation of the Dithiocarbamate Intermediate
The reaction is initiated by the deprotonation of the amino group of 2-amino-3-hydroxypyridine by a strong base, typically potassium hydroxide (KOH).[1] This deprotonation significantly enhances the nucleophilicity of the amino group. The resulting highly nucleophilic amide anion then attacks the electrophilic carbon atom of carbon disulfide.[2] This nucleophilic addition leads to the formation of a potassium dithiocarbamate intermediate.
-
Causality: The use of a strong base like KOH is critical. The amino group of 2-amino-3-hydroxypyridine is a relatively weak nucleophile. Deprotonation by KOH generates a much more potent nucleophile, which is necessary for an efficient reaction with the carbon disulfide electrophile.
Step 2: Intramolecular Cyclization
The dithiocarbamate intermediate undergoes a subsequent intramolecular cyclization. The hydroxyl group at the C3 position of the pyridine ring acts as a nucleophile, attacking the thiocarbonyl carbon of the dithiocarbamate. This step is often facilitated by heating.
-
Expert Insight: This intramolecular cyclization is a key ring-forming step. The proximity of the hydroxyl group to the dithiocarbamate moiety in the intermediate makes this an entropically favored process. The reaction is driven by the formation of the stable, aromatic oxazole ring.
Step 3: Elimination and Tautomerization
The cyclized intermediate then eliminates a molecule of hydrogen sulfide (H₂S) to form the oxazole ring. The basic conditions of the reaction facilitate this elimination. The initially formed product exists in equilibrium between its thiol and thione tautomeric forms, with the thione form often being more stable in the solid state.
-
Trustworthiness: The removal of the H₂S byproduct is important for driving the reaction to completion. In the presence of KOH, H₂S is neutralized to form potassium sulfide, further shifting the equilibrium towards the product.
The detailed mechanism is visualized in the following diagram:
Caption: Detailed mechanism for oxazolo[4,5-b]pyridine-2-thiol formation.
Experimental Protocol: Synthesis of Oxazolo[4,5-b]pyridine-2-thiol
The following protocol is a representative procedure for the synthesis of the thiol intermediate.[3]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 2-Amino-3-hydroxypyridine | 110.11 | 11.0 g | 0.1 |
| Potassium Hydroxide | 56.11 | 6.2 g | 0.11 |
| Carbon Disulfide | 76.14 | 7.1 g | 0.093 |
| Methanol | 32.04 | 96 mL | - |
| Water | 18.02 | 17.4 mL | - |
| Acetic Acid | 60.05 | As needed | - |
Procedure:
-
Preparation of the Reagent Mixture: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a solution of potassium hydroxide (6.2 g) in methanol (96 mL) and water (17.4 mL) is prepared. To this basic solution, carbon disulfide (7.1 g) is added cautiously.
-
Reaction with 2-Amino-3-hydroxypyridine: 2-Amino-3-hydroxypyridine (11.0 g) is added to the mixture.
-
Reflux: The reaction mixture is heated to reflux and maintained at this temperature for 20 hours.
-
Work-up: After cooling to room temperature, the mixture is filtered. The filtrate is then neutralized with acetic acid.
-
Isolation of Product: The resulting precipitate is collected by filtration, washed with water, and dried to yield oxazolo[4,5-b]pyridine-2-thiol.
-
Self-Validation and Causality: The extended reflux time of 20 hours is necessary to ensure the completion of both the dithiocarbamate formation and the subsequent intramolecular cyclization. Neutralization with a weak acid like acetic acid is crucial for precipitating the product from its potassium salt form without causing degradation.
Part B: Mechanistic Elucidation of S-Methylation
The second stage of the synthesis involves the selective methylation of the sulfur atom of the oxazolo[4,5-b]pyridine-2-thiol intermediate to yield the final product, this compound.
Overall Reaction Scheme
The overall transformation is as follows:
Caption: Overall reaction for the S-methylation step.
Step-by-Step Reaction Mechanism
This transformation proceeds via a classic SN2 (bimolecular nucleophilic substitution) mechanism.
Step 1: Deprotonation of the Thiol
In the presence of a base (often the same base from the previous step or an added carbonate base), the thiol group of the intermediate is deprotonated to form a highly nucleophilic thiolate anion.
Step 2: Nucleophilic Attack
The thiolate anion then acts as a potent nucleophile, attacking the electrophilic methyl carbon of the methylating agent, such as methyl iodide. The iodide ion is displaced as a good leaving group.
-
Expert Insight: Methyl iodide is an excellent choice for this S-methylation. The carbon-iodine bond is relatively weak, and iodide is an excellent leaving group, facilitating the SN2 reaction. The reaction is typically highly selective for the sulfur atom due to its high nucleophilicity (soft nucleophile) compared to the nitrogen atoms in the ring (harder nucleophiles).
The detailed mechanism is visualized in the following diagram:
Caption: Detailed mechanism for the S-methylation of the thiol intermediate.
Experimental Protocol: Synthesis of this compound
The following protocol outlines a typical procedure for the S-methylation step.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| Oxazolo[4,5-b]pyridine-2-thiol | 152.18 | 15.2 g | 0.1 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 15.2 g | 0.11 |
| Methyl Iodide (CH₃I) | 141.94 | 15.6 g | 0.11 |
| Acetone | 58.08 | 200 mL | - |
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, a suspension of oxazolo[4,5-b]pyridine-2-thiol (15.2 g) and potassium carbonate (15.2 g) in acetone (200 mL) is prepared.
-
Addition of Methylating Agent: Methyl iodide (15.6 g) is added to the suspension.
-
Reaction: The mixture is stirred at room temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is filtered to remove the inorganic salts.
-
Isolation of Product: The filtrate is concentrated under reduced pressure. The resulting solid is then recrystallized from a suitable solvent (e.g., ethanol) to afford pure this compound.
-
Self-Validation and Causality: Potassium carbonate is a sufficiently strong base to deprotonate the thiol, and it is easily removed by filtration. Acetone is a suitable polar aprotic solvent that dissolves the reactants and facilitates the SN2 reaction. Performing the reaction at room temperature is often sufficient and helps to minimize potential side reactions.
Summary of Key Experimental Parameters
| Parameter | Stage 1: Thiol Formation | Stage 2: S-Methylation | Justification |
| Key Reagents | 2-Amino-3-hydroxypyridine, CS₂, KOH | Oxazolo[4,5-b]pyridine-2-thiol, CH₃I, K₂CO₃ | Specific reactants for the desired transformations. |
| Solvent | Methanol/Water | Acetone | Provides appropriate solubility and reactivity environment. |
| Temperature | Reflux | Room Temperature | Higher temperature needed for cyclization; milder conditions for SN2. |
| Reaction Time | ~20 hours | ~4-6 hours | Ensures completion of the respective reaction stages. |
| Work-up | Filtration, Neutralization | Filtration, Concentration, Recrystallization | Standard procedures for isolation and purification of the products. |
Conclusion
The synthesis of this compound is a well-established and efficient process that proceeds through two distinct and mechanistically interesting stages. The initial formation of the oxazolo[4,5-b]pyridine-2-thiol intermediate via a base-mediated reaction of 2-amino-3-hydroxypyridine and carbon disulfide is a robust method for constructing the core heterocyclic scaffold. The subsequent selective S-methylation provides a reliable route to the final product. A thorough understanding of the underlying reaction mechanisms, as detailed in this guide, is paramount for optimizing reaction conditions, troubleshooting potential issues, and adapting the methodology for the synthesis of novel analogs for drug discovery and development.
References
A Technical Guide to the Biological Screening of Novel 2-(Methylthio)oxazolo[4,5-b]pyridine Derivatives
This document provides a comprehensive, technically-grounded framework for the biological evaluation of novel 2-(methylthio)oxazolo[4,5-b]pyridine derivatives. The strategic screening cascade outlined herein is designed to efficiently identify and characterize promising therapeutic candidates, moving from broad, high-throughput assessments to detailed mechanistic studies. This guide emphasizes the rationale behind experimental choices, ensuring a robust and logically sound drug discovery process.
Introduction: The Therapeutic Potential of the Oxazolo[4,5-b]pyridine Scaffold
The oxazolo[4,5-b]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry. Its rigid, planar structure and potential for diverse substitutions make it an attractive starting point for developing novel therapeutic agents. Derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] Specifically, the this compound core has been identified in potent inhibitors of Glycogen Synthase Kinase-3β (GSK-3β) and modulators of the α7 nicotinic acetylcholine receptor (α7 nAChR), highlighting its relevance in treating inflammatory disorders and potentially other conditions.[1]
The goal of this guide is to present a systematic screening workflow to comprehensively evaluate a library of novel analogues. This process is designed to not only identify potent "hits" but also to build a rich dataset that informs structure-activity relationships (SAR) and guides the selection of candidates for further preclinical development.
Section 1: Foundational Screening: Physicochemical Properties and In Vitro ADME
Before committing resources to extensive efficacy testing, it is critical to establish the fundamental drug-like properties of the synthesized derivatives. A compound with excellent potency but poor absorption or high toxicity is unlikely to succeed.[3] This "fail early, fail cheap" approach streamlines the drug discovery pipeline.[4]
Early in vitro Absorption, Distribution, Metabolism, and Excretion (ADME) assays are essential for this initial characterization.[5][6][7]
Key Foundational Assays:
-
Solubility: Determining the aqueous solubility of a compound is a critical first step, as it directly impacts absorption and formulation.
-
Lipophilicity (LogD): Measured at a physiological pH of 7.4, LogD provides insight into a compound's ability to cross biological membranes.
-
Plasma Protein Binding (PPB): This assay determines the extent to which a compound binds to proteins in the blood, which affects its distribution and availability to reach the target site.[6]
-
Metabolic Stability: Using liver microsomes or hepatocytes, this assay measures how quickly a compound is metabolized.[4][6] High metabolic instability can lead to poor bioavailability and short duration of action.
-
CYP450 Inhibition: It is crucial to assess whether the derivatives inhibit major cytochrome P450 enzymes (e.g., 3A4, 2D6, 2C9) to predict the potential for drug-drug interactions (DDI).[7][8]
-
Permeability: Assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) or those using Caco-2 cell monolayers predict a compound's ability to be absorbed across the intestinal wall.[6]
Data Presentation: Foundational Profile
All quantitative data from these initial screens should be compiled into a clear, comparative table.
| Compound ID | Aqueous Solubility (µM) | LogD @ pH 7.4 | Plasma Protein Binding (%) | Microsomal Stability (% remaining @ 60 min) | CYP3A4 IC50 (µM) |
| Lead-001 | 150 | 2.1 | 85 | 78 | > 50 |
| Lead-002 | 25 | 3.5 | 99.2 | 15 | 2.5 |
| Lead-003 | 75 | 2.8 | 92 | 65 | 27 |
This structured data allows researchers to quickly flag compounds with liabilities, such as poor solubility (Lead-002), high protein binding (Lead-002), or significant CYP inhibition (Lead-002).
Section 2: Primary Efficacy Screening - A Multi-Pronged Approach
Based on the known activities of the scaffold, a parallel screening approach against antimicrobial and anticancer targets is recommended. This high-throughput phase is designed to identify initial "hits" for further investigation.[9]
Workflow for Primary and Secondary Screening
Caption: A tiered approach to screening novel derivatives.
Antimicrobial Activity Screening
The rise of antimicrobial resistance necessitates the discovery of antibiotics with novel structures.[10][11]
Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This method is a gold standard for determining the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[10]
-
Preparation: A panel of clinically relevant bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Enterococcus faecalis) are cultured overnight in appropriate broth (e.g., Mueller-Hinton Broth).
-
Compound Dilution: The test compounds are serially diluted (2-fold) in a 96-well microtiter plate to create a range of concentrations (e.g., from 128 µg/mL to 0.25 µg/mL).
-
Inoculation: The overnight bacterial cultures are diluted to a standardized concentration (approx. 5 x 10^5 CFU/mL) and added to each well containing the test compound.
-
Controls: Each plate must include a positive control (bacteria with no compound) and a negative control (broth only). A known antibiotic (e.g., vancomycin or ciprofloxacin) should be run as a comparator.
-
Incubation: Plates are incubated at 37°C for 18-24 hours.
-
Data Analysis: The MIC is determined as the lowest compound concentration where no visible turbidity (bacterial growth) is observed. Results can be confirmed by measuring absorbance at 600 nm.
Anticancer Activity Screening
Identifying compounds that selectively target cancer cells is a cornerstone of oncology research.[12][13] The NCI-60 human tumor cell line screen is a well-established model for this purpose.[13] A smaller, representative panel is suitable for initial screening.
Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[14]
-
Cell Seeding: A panel of human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT116 (colon)) and a non-cancerous control line (e.g., MCF-10A) are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with serial dilutions of the test compounds for 48-72 hours.
-
MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.[14]
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO or isopropanol).
-
Data Acquisition: The absorbance of the purple solution is measured using a microplate reader at ~570 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to a vehicle-treated control. These values are then plotted against compound concentration to determine the IC50 (the concentration that inhibits 50% of cell growth).
Workflow for the MTT Assay
Caption: Step-by-step workflow for the MTT cell viability assay.
Section 3: Secondary Screening & Mechanism of Action (MoA) Elucidation
Compounds identified as "hits" in the primary screen require further investigation to confirm their activity and understand how they work.
Enzyme Inhibition Assays
Many drugs function by inhibiting specific enzymes.[15][16][17] Given that a known target for this scaffold is GSK-3β, a direct enzyme inhibition assay is a logical next step for anticancer hits.
Protocol: In Vitro Kinase Inhibition Assay (e.g., for GSK-3β)
-
Assay Principle: These assays measure the ability of a compound to block the enzymatic activity of a purified kinase. This is often detected by measuring the phosphorylation of a substrate.
-
Reagents: The assay mixture includes the purified enzyme (e.g., recombinant human GSK-3β), a specific substrate peptide, ATP (the phosphate donor), and the test compound at various concentrations.
-
Reaction: The reaction is initiated by adding ATP and incubated at room temperature.
-
Detection: The amount of phosphorylated substrate is quantified. Common methods include fluorescence resonance energy transfer (FRET), luminescence (e.g., ADP-Glo™), or radioactive filter-binding assays.
-
Data Analysis: The signal is plotted against the inhibitor concentration to determine the IC50 value for enzyme inhibition.
Mechanistic Cellular Assays
For compounds with confirmed cellular activity, it is important to investigate the downstream effects.
-
Apoptosis Assays: For anticancer hits, assays like Annexin V/Propidium Iodide staining followed by flow cytometry can determine if the compounds induce programmed cell death.
-
Cell Cycle Analysis: Propidium iodide staining can also be used to determine if the compounds cause cell cycle arrest at a specific phase (G1, S, G2/M).
-
Western Blotting: This technique can be used to probe for changes in key signaling proteins. For example, if a compound inhibits GSK-3β, one would expect to see changes in the phosphorylation status of its downstream targets, such as β-catenin.
Hypothetical Signaling Pathway for MoA Investigation
Caption: Inhibition of GSK-3β leads to β-catenin stabilization.
Section 4: Data Integration and Candidate Selection
The final step is to integrate all data—ADME, antimicrobial MICs, anticancer IC50s, selectivity indices (normal vs. cancer cell IC50), and MoA data—to select the most promising lead candidates. An ideal candidate will exhibit:
-
High Potency: Low MIC or IC50 values against the desired target.
-
High Selectivity: Minimal activity against non-cancerous cells or beneficial microbes.
-
Favorable ADME Profile: Good solubility, metabolic stability, and low potential for drug-drug interactions.
-
A Clear Mechanism of Action: Confirmed activity in secondary assays that explains the primary phenotype.
By following this structured, multi-tiered approach, researchers can efficiently navigate the complexities of drug discovery, maximizing the probability of identifying novel this compound derivatives with genuine therapeutic potential.
References
- 1. This compound|CAS 169205-95-2 [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. labs.iqvia.com [labs.iqvia.com]
- 4. In Vitro ADME Assays [conceptlifesciences.com]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 6. theraindx.com [theraindx.com]
- 7. criver.com [criver.com]
- 8. bioivt.com [bioivt.com]
- 9. azolifesciences.com [azolifesciences.com]
- 10. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]
- 13. zenodo.org [zenodo.org]
- 14. ijcrt.org [ijcrt.org]
- 15. blog.biobide.com [blog.biobide.com]
- 16. bellbrooklabs.com [bellbrooklabs.com]
- 17. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Solubility Characteristics of 2-(Methylthio)oxazolo[4,5-b]pyridine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 2-(Methylthio)oxazolo[4,5-b]pyridine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery.[1][2] Understanding the solubility of this scaffold is paramount for its effective use in synthetic transformations, formulation development, and as a precursor for bioactive molecules.[3][4][5][6][7] This document delves into the predicted solubility profile of the title compound based on its structural attributes and offers detailed, field-proven experimental protocols for its empirical determination. The methodologies outlined herein are designed to provide researchers with a robust framework for assessing solubility, ensuring data integrity and reproducibility.
Introduction: The Strategic Importance of this compound and Its Solubility
The oxazolo[4,5-b]pyridine core is a privileged scaffold in medicinal chemistry, forming the basis for a variety of therapeutic agents.[1] The 2-(methylthio) substituent serves as a versatile functional handle, allowing for further molecular elaboration through nucleophilic substitution or oxidation of the sulfur atom.[1] These modifications can significantly alter the physicochemical properties and biological activity of the resulting derivatives.[1]
The solubility of a compound is a critical determinant of its utility in drug discovery and development.[3][4][5][6] Poor solubility can impede reliable biological screening, complicate formulation, and lead to low or variable bioavailability for orally administered drugs.[4][6] Therefore, a thorough understanding of the solubility of this compound in a range of organic solvents is essential for:
-
Synthetic Chemistry: Selecting appropriate solvents for reactions, purification, and crystallization.
-
Screening and Assay Development: Ensuring compound viability in biological assays and preventing precipitation-related artifacts.[4][7]
-
Formulation Science: Developing suitable delivery systems for preclinical and clinical studies.[3]
This guide will first explore the predicted solubility of this compound based on its molecular structure and then provide detailed experimental protocols for accurate solubility determination.
Predicted Solubility Profile of this compound
Direct experimental data for the solubility of this compound in a wide array of organic solvents is not extensively reported in the public domain. However, an informed prediction of its solubility can be made by analyzing its structural features.
The molecule consists of a fused oxazolo[4,5-b]pyridine ring system with a methylthio (-SCH3) group at the 2-position. The pyridine and oxazole rings introduce polarity and hydrogen bond accepting capabilities through the nitrogen and oxygen atoms.[8][9] The methylthio group is relatively non-polar. This combination of a polar heterocyclic core and a non-polar substituent suggests that the compound will exhibit a nuanced solubility profile.
"Like dissolves like" is a fundamental principle in predicting solubility.[10][11] This principle suggests that substances with similar polarities are more likely to be soluble in one another.
Based on this, we can predict the following solubility trends:
-
High Solubility: Expected in polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), which can effectively solvate the polar heterocyclic core.
-
Moderate Solubility: Likely in alcohols such as methanol, ethanol, and isopropanol, which can engage in hydrogen bonding with the nitrogen and oxygen atoms of the ring system.[8] Chlorinated solvents like dichloromethane (DCM) and chloroform may also be effective due to their ability to interact with the polar regions of the molecule.
-
Low Solubility: Expected in non-polar solvents like hexanes and toluene. The non-polar nature of these solvents will not favorably interact with the polar oxazolopyridine scaffold.
-
Limited Aqueous Solubility: The presence of the heterocyclic system suggests some potential for aqueous solubility; however, the overall molecule is largely organic and lacks significant hydrogen bond donating groups, which will likely limit its solubility in water.[6]
The following table summarizes the predicted solubility of this compound in a selection of common organic solvents. It is crucial to note that these are predictions and should be confirmed experimentally.
| Solvent Category | Solvent | Predicted Solubility | Rationale |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | Strong dipole-dipole interactions with the polar heterocyclic core. |
| Dimethylformamide (DMF) | High | Similar to DMSO, effectively solvates the polar regions of the molecule. | |
| Acetonitrile (ACN) | Moderate to High | Polar nature allows for good interaction with the solute. | |
| Polar Protic | Methanol (MeOH) | Moderate | Capable of hydrogen bonding with the nitrogen and oxygen atoms. |
| Ethanol (EtOH) | Moderate | Similar to methanol, but slightly less polar. | |
| Isopropanol (IPA) | Moderate to Low | Bulkier alkyl group may hinder effective solvation compared to methanol and ethanol. | |
| Chlorinated | Dichloromethane (DCM) | Moderate | Can interact with the polar functionalities of the molecule. |
| Chloroform | Moderate | Similar to DCM. | |
| Non-Polar | Hexanes | Low | Lacks the polarity to effectively solvate the polar heterocyclic core. |
| Toluene | Low | Aromatic nature may offer some pi-stacking interactions, but overall solvation is expected to be poor. | |
| Ethers | Diethyl Ether | Low to Moderate | Limited polarity and hydrogen bonding capability. |
| Tetrahydrofuran (THF) | Moderate | Higher polarity than diethyl ether, leading to better solvation. |
Experimental Determination of Solubility
While predictions are useful, empirical determination of solubility is essential for accurate and reliable data. The following sections describe robust protocols for determining both thermodynamic and kinetic solubility.
Thermodynamic (Equilibrium) Solubility Assay
This method determines the saturation solubility of a compound in a given solvent at equilibrium. The "shake-flask" method is a widely accepted technique for this purpose.[12]
Caption: Workflow for the shake-flask thermodynamic solubility assay.
-
Preparation:
-
Add an excess amount of solid this compound to a series of glass vials. The excess solid is crucial to ensure that a saturated solution is achieved.
-
To each vial, add a precise volume (e.g., 1 mL) of the desired organic solvent.
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials on an orbital shaker or rotator and agitate at a constant temperature (typically 25 °C) for a sufficient duration (24 to 48 hours) to ensure equilibrium is reached.
-
-
Sample Processing:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant, ensuring no solid particles are transferred. For best results, filter the supernatant through a 0.45 µm syringe filter or centrifuge the vial and sample the clear supernatant.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze both the standards and the supernatant sample by a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Construct a calibration curve from the standard solutions and use it to determine the concentration of the compound in the supernatant. This concentration represents the thermodynamic solubility.
-
Kinetic Solubility Assay
Kinetic solubility measures the concentration of a compound that remains in solution after being introduced from a concentrated stock solution (typically in DMSO) and allowed to precipitate over a shorter time frame. This is often more relevant to early-stage drug discovery screening scenarios.
Caption: Workflow for the kinetic solubility assay.
-
Preparation:
-
Prepare a concentrated stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
In a 96-well microplate, dispense the desired organic solvents into the wells.
-
-
Solubilization and Precipitation:
-
Add a small aliquot of the DMSO stock solution to the wells containing the organic solvents (e.g., 2 µL of 10 mM stock into 198 µL of solvent to achieve a final concentration of 100 µM).
-
Mix the plate thoroughly and incubate at room temperature for a defined period, typically 1 to 2 hours, to allow for precipitation.
-
-
Detection:
-
The amount of precipitated material can be assessed by measuring the turbidity of the solution using a nephelometer.[7]
-
Alternatively, for a more quantitative measure, the plate can be filtered through a filter plate to remove any precipitate. The concentration of the compound remaining in the filtrate can then be determined by HPLC-UV, as described for the thermodynamic solubility assay.
-
Conclusion
References
- 1. This compound|CAS 169205-95-2 [benchchem.com]
- 2. This compound, CAS NO.169205-95-2 - Huateng Pharma [en.huatengsci.com]
- 3. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 4. ucd.ie [ucd.ie]
- 5. Drug solubility: importance and enhancement techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bmglabtech.com [bmglabtech.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.ws [chem.ws]
- 11. Khan Academy [khanacademy.org]
- 12. youtube.com [youtube.com]
Methodological & Application
Application Notes and Protocols: A Detailed Guide to the Silica-Supported Synthesis of Oxazolo[4,5-b]pyridines
Introduction: The Strategic Advantage of Oxazolo[4,5-b]pyridines and the Elegance of Silica-Supported Synthesis
The oxazolo[4,5-b]pyridine scaffold is a privileged heterocyclic motif of significant interest to the pharmaceutical and drug discovery sectors. Its derivatives have demonstrated a wide spectrum of biological activities, including antibacterial and anticancer properties. The strategic fusion of an oxazole ring with a pyridine core creates a unique electronic and structural landscape, making it a compelling target for medicinal chemists.
Traditionally, the synthesis of such heterocyclic systems has often involved multi-step solution-phase chemistry, which can be laborious and present challenges in purification. The advent of solid-phase organic synthesis has offered a paradigm shift, providing a streamlined approach to constructing complex molecules. This application note details a robust and efficient protocol for the synthesis of 2-substituted oxazolo[4,5-b]pyridines utilizing a silica-supported perchloric acid (HClO₄-SiO₂) catalyst. This heterogeneous catalytic system offers numerous advantages, including operational simplicity, high product yields, mild reaction conditions, and facile catalyst recovery and reuse, aligning with the principles of green chemistry.[1][2]
The use of a solid support like silica gel simplifies the purification process immensely; the desired product can be isolated by simple filtration, obviating the need for tedious work-up procedures.[3] This methodology is particularly amenable to the generation of libraries of analogues for structure-activity relationship (SAR) studies, a cornerstone of modern drug development.
The Cornerstone of the Protocol: The Silica-Supported Perchloric Acid (HClO₄-SiO₂) Catalyst
The efficacy of this synthetic protocol hinges on the use of a silica-supported perchloric acid catalyst. Perchloric acid, a strong Brønsted acid, is a potent catalyst for the condensation and cyclization reactions required for the formation of the oxazole ring. However, its corrosive nature in its free form presents handling challenges. By immobilizing perchloric acid onto a solid silica support, we create a heterogeneous catalyst that is not only safer and easier to handle but also highly efficient and recyclable.[3][4]
The silica support provides a high surface area for the reaction to occur and can be readily separated from the reaction mixture upon completion. This reusability is a key advantage, reducing both cost and chemical waste.[3][4]
Protocol for the Preparation of HClO₄-SiO₂ Catalyst
This protocol is adapted from established literature procedures.[5]
Materials:
-
Silica gel (230-400 mesh)
-
Perchloric acid (70% aqueous solution)
-
Diethyl ether
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
To a suspension of 23.7 g of silica gel in 70 mL of diethyl ether, add 1.8 g (12.5 mmol) of 70% aqueous perchloric acid.
-
The mixture is then concentrated on a rotary evaporator to remove the diethyl ether.
-
The resulting solid is heated in a vacuum oven at 100°C for 72 hours.
-
The final product is a free-flowing white powder of HClO₄-SiO₂ with a catalyst loading of approximately 0.5 mmol/g.
The Synthetic Pathway: A Step-by-Step Guide to Oxazolo[4,5-b]pyridine Formation
The synthesis of 2-substituted oxazolo[4,5-b]pyridines via this protocol is a one-pot reaction involving the condensation of 2-amino-3-hydroxypyridine with a variety of substituted benzoic acids.
Experimental Workflow Diagram
Caption: Overall workflow for the silica-supported synthesis of oxazolo[4,5-b]pyridines.
Detailed Synthetic Protocol
Materials:
-
2-Amino-3-hydroxypyridine
-
Substituted benzoic acid (e.g., benzoic acid, 4-chlorobenzoic acid, 4-nitrobenzoic acid)
-
HClO₄-SiO₂ catalyst
-
Dichloromethane (DCM)
-
Ethanol
-
Round-bottom flask
-
Magnetic stirrer
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, combine 2-amino-3-hydroxypyridine (1 mmol), the desired substituted benzoic acid (1 mmol), and the prepared HClO₄-SiO₂ catalyst (0.03 mmol).
-
The reaction mixture is stirred at room temperature.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, the mixture is diluted with 10 mL of dichloromethane.
-
The solid catalyst is removed by filtration.
-
The recovered catalyst is washed with dichloromethane (2 x 5 mL).
-
The combined organic filtrates are concentrated under reduced pressure to yield the crude product.
-
The crude product is purified by recrystallization from ethanol to afford the pure 2-substituted oxazolo[4,5-b]pyridine.
Reaction Mechanism: The Role of the Acid Catalyst
The formation of the oxazolo[4,5-b]pyridine ring proceeds through an acid-catalyzed condensation and subsequent intramolecular cyclization.
Mechanistic Pathway Diagram
Caption: Proposed mechanism for the acid-catalyzed formation of oxazolo[4,5-b]pyridines.
The reaction is initiated by the protonation of the carboxylic acid by the strong Brønsted acid catalyst, HClO₄-SiO₂. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the amino group of 2-amino-3-hydroxypyridine. This initial condensation reaction forms an N-acyl intermediate.
Subsequently, the hydroxyl group of the pyridine ring is protonated, facilitating an intramolecular nucleophilic attack by the carbonyl oxygen of the amide. This cyclization step forms a five-membered ring intermediate. The final step involves the elimination of a water molecule (dehydration) to afford the aromatic oxazolo[4,5-b]pyridine ring system.
Data Presentation: A Survey of Synthesized Derivatives
The versatility of this protocol allows for the synthesis of a variety of 2-substituted oxazolo[4,5-b]pyridines by simply varying the substituted benzoic acid. The following table summarizes the results for a selection of derivatives.
| Entry | Substituent on Benzoic Acid | Reaction Time (h) | Yield (%) |
| 1 | H | 2.0 | 88 |
| 2 | 4-Cl | 1.0 | 91 |
| 3 | 4-Br | 2.0 | 85 |
| 4 | 4-CH₃ | 2.0 | 84 |
| 5 | 4-NO₂ | 1.5 | 94 |
| 6 | 4-F | 1.5 | 90 |
| 7 | 2-NO₂ | 2.0 | 89 |
| 8 | 2-Cl | 1.0 | 95 |
Reaction conditions: 2-amino-3-hydroxypyridine (1 mmol), substituted benzoic acid (1 mmol), HClO₄-SiO₂ (0.03 mmol), room temperature. Yields refer to isolated pure product after recrystallization.
Characterization of Products
The synthesized oxazolo[4,5-b]pyridine derivatives can be characterized by standard spectroscopic techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.
Representative Spectral Data for 2-phenyloxazolo[4,5-b]pyridine:
-
¹H NMR (CDCl₃, 400 MHz): δ 8.70 (d, J = 4.4 Hz, 1H), 7.95 (d, J = 8.8 Hz, 2H), 7.80 – 7.66 (m, 2H), 7.45 (d, J = 8.8 Hz, 2H), 7.30 – 7.21 (m, 1H).[6]
-
¹³C NMR (CDCl₃, 101 MHz): δ 156.1, 149.7, 137.7, 136.8, 135.0, 128.9, 128.1, 122.3, 120.3.[6]
The chemical shifts will vary depending on the substitution pattern of the 2-aryl group.
Trustworthiness: Catalyst Reusability and Protocol Robustness
A key advantage of this silica-supported catalytic system is its reusability. After the reaction, the catalyst can be recovered by simple filtration, washed with a solvent such as dichloromethane, and dried for subsequent use. Studies have shown that the HClO₄-SiO₂ catalyst can be reused for several cycles without a significant loss in its catalytic activity, making the process more economical and environmentally friendly.[3][4] For the synthesis of 8,10-Dimethyl-8,12-dihydro-12-aryl-9H-naphtho[1',2':5,6] pyrano[2,3-d]pyrimidine-9,11(10H)-diones, the catalyst was successfully recycled and reused three times with only a minor decrease in yield.[7]
The protocol is robust and tolerant of a variety of functional groups on the benzoic acid, including both electron-donating and electron-withdrawing substituents, as demonstrated in the data table.
Conclusion
The silica-supported synthesis of oxazolo[4,5-b]pyridines presented in this application note offers a highly efficient, practical, and environmentally benign alternative to traditional solution-phase methods. The use of a recyclable heterogeneous catalyst simplifies the purification process, reduces waste, and allows for the rapid generation of a diverse range of derivatives. This protocol is well-suited for researchers in medicinal chemistry and drug discovery who require a reliable method for accessing this important class of heterocyclic compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Perchloric Acid Adsorbed on Silica Gel (HClO4-SiO2) as an Extremely Efficient and Reusable Catalyst for 1,3-Dithiolane/Dithiane Formation [organic-chemistry.org]
- 4. Silica-Supported Perchloric Acid (HClO4-SiO2): A Versatile Catalyst for Tetrahydropyranylation, Oxathioacetalization and Thioacetalization [organic-chemistry.org]
- 5. ijfans.org [ijfans.org]
- 6. rsc.org [rsc.org]
- 7. asianpubs.org [asianpubs.org]
Application of 2-(Methylthio)oxazolo[4,5-b]pyridine in Kinase Inhibitor Screening
Introduction: The Kinase Inhibitor Landscape and the Rise of Privileged Scaffolds
Protein kinases, enzymes that catalyze the phosphorylation of specific substrates, are fundamental regulators of a myriad of cellular processes, including signal transduction, proliferation, differentiation, and apoptosis. Their dysregulation is a hallmark of numerous human diseases, most notably cancer, rendering them one of the most critical classes of drug targets. The pursuit of selective and potent kinase inhibitors has thus become a cornerstone of modern drug discovery.
A key strategy in this endeavor is the utilization of "privileged scaffolds," core molecular structures that are known to interact with specific biological targets. The oxazolo[4,5-b]pyridine scaffold has emerged as one such privileged structure in the design of kinase inhibitors.[1][2] Its unique electronic and structural features provide a versatile platform for the development of potent and selective modulators of kinase activity. This application note focuses on a specific derivative, 2-(Methylthio)oxazolo[4,5-b]pyridine, and its application in kinase inhibitor screening campaigns. The presence of the methylthio group offers a strategic vector for chemical modification, allowing for the generation of focused compound libraries to explore structure-activity relationships (SAR).[1]
This document will provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound as a foundational scaffold for kinase inhibitor discovery. We will delve into the rationale behind its selection, detail robust screening protocols, and provide insights into data interpretation and downstream applications.
The Scientific Rationale: Why this compound?
The oxazolo[4,5-b]pyridine core is a bioisostere of purine, a key component of ATP, the universal phosphate donor in kinase-catalyzed reactions. This inherent structural mimicry provides a strong foundation for competitive inhibition at the ATP-binding site of kinases. The strategic placement of the 2-(methylthio) substituent offers several advantages:
-
Modulation of Physicochemical Properties: The methylthio group can influence the solubility, lipophilicity, and metabolic stability of the parent molecule, key parameters in drug development.
-
Vector for Chemical Diversification: The sulfur atom can be readily oxidized to the corresponding sulfoxide and sulfone, providing analogues with altered electronic and hydrogen-bonding properties.[1] Furthermore, the methylthio group can be displaced by various nucleophiles, enabling the synthesis of a diverse library of derivatives for SAR studies.
-
Potential for Specific Interactions: The sulfur atom can participate in non-covalent interactions within the kinase active site, contributing to binding affinity and selectivity.[1]
Derivatives of the broader oxazolo[4,5-b]pyridine scaffold have demonstrated inhibitory activity against several important kinases, including the c-Met receptor tyrosine kinase, which is implicated in various cancers.[1] This precedent underscores the potential of this compound as a starting point for the discovery of novel kinase inhibitors.
High-Throughput Screening (HTS) for Kinase Inhibitors: Methodologies and Protocols
The initial step in identifying novel kinase inhibitors from a compound library, including derivatives of this compound, is a robust and sensitive high-throughput screen. Several assay formats are available, each with its own advantages and considerations. We will detail two widely used and complementary methods: a luminescence-based assay for primary screening and a fluorescence polarization-based assay for hit confirmation and characterization.
Primary Screening: Luminescence-Based ADP Detection Assay (ADP-Glo™)
The ADP-Glo™ Kinase Assay is a homogeneous, luminescence-based method that measures kinase activity by quantifying the amount of ADP produced in the kinase reaction.[3][4][5] This assay is highly sensitive, has a broad dynamic range, and is less susceptible to interference from colored or fluorescent compounds, making it ideal for primary HTS.[3][6]
Principle of the ADP-Glo™ Assay:
The assay is performed in two steps. First, after the kinase reaction, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert the ADP generated into ATP, which then fuels a luciferase/luciferin reaction, producing a light signal that is directly proportional to the kinase activity.[4]
Experimental Workflow: ADP-Glo™ Kinase Assay
Caption: Workflow for the ADP-Glo™ Kinase Assay.
Detailed Protocol: Primary Screening of this compound Derivatives
This protocol is designed for a 384-well plate format but can be adapted for other formats.
Materials:
-
Kinase of interest (e.g., c-Met)
-
Kinase substrate (e.g., a specific peptide or protein)
-
ATP
-
This compound and its derivatives dissolved in 100% DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase buffer (specific to the kinase of interest)
-
384-well white, opaque microplates
-
Multichannel pipettes or automated liquid handling system
-
Plate reader with luminescence detection capabilities
Protocol Steps:
-
Compound Plating:
-
Prepare serial dilutions of the this compound derivatives in 100% DMSO.
-
Using an acoustic dispenser or a pintool, transfer a small volume (e.g., 50 nL) of each compound dilution to the appropriate wells of the 384-well assay plate.
-
Include positive controls (no inhibitor, 100% kinase activity) and negative controls (no kinase, 0% activity) on each plate.
-
-
Kinase Reaction:
-
Prepare a master mix containing the kinase, its substrate, and ATP in the appropriate kinase buffer. The final ATP concentration should be at or near the Km for the specific kinase to ensure sensitivity to competitive inhibitors.
-
Dispense the kinase reaction master mix into all wells of the assay plate containing the pre-spotted compounds.
-
Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes). The optimal incubation time should be determined empirically to ensure the reaction is in the linear range.
-
-
Signal Generation and Detection:
-
Add the ADP-Glo™ Reagent to all wells to stop the kinase reaction.
-
Incubate at room temperature for 40 minutes to allow for complete ATP depletion.[7]
-
Add the Kinase Detection Reagent to all wells. This reagent converts the ADP produced to ATP and initiates the luciferase reaction.
-
Incubate at room temperature for 30 minutes to stabilize the luminescent signal.[7]
-
Measure the luminescence using a plate reader.
-
Data Analysis:
The raw luminescence data is normalized to the controls on each plate. The percent inhibition is calculated as follows:
% Inhibition = 100 * (1 - (Luminescence_compound - Luminescence_no_kinase) / (Luminescence_no_inhibitor - Luminescence_no_kinase))
Compounds showing significant inhibition (e.g., >50% at a single concentration) are considered "hits" and are selected for further characterization.
| Parameter | Typical Value | Considerations |
| ATP Concentration | Km of the kinase | Higher concentrations may reduce sensitivity to competitive inhibitors. |
| Kinase Concentration | Empirically determined | Should result in a robust signal-to-background ratio. |
| Substrate Concentration | Empirically determined | Should be sufficient to ensure the reaction is not substrate-limited. |
| Final DMSO Concentration | < 1% | High concentrations of DMSO can inhibit some kinases. |
| Z'-factor | > 0.5 | A measure of assay quality and robustness. |
Hit Confirmation and Potency Determination: Fluorescence Polarization (FP) Assay
Fluorescence Polarization (FP) is a powerful technique for monitoring molecular interactions in a homogeneous solution.[8][9] It is an excellent secondary screening method to confirm the activity of hits from the primary screen and to determine their potency (IC50 values).[10] FP assays are less prone to artifacts from luciferase inhibitors that might have scored as false positives in the ADP-Glo™ assay.
Principle of the FP Kinase Assay:
This competitive immunoassay measures the phosphorylation of a substrate by a kinase.[10] A fluorescently labeled phosphopeptide (tracer) and the phosphorylated substrate produced by the kinase reaction compete for binding to a phosphospecific antibody. When the tracer is bound to the larger antibody, it tumbles slowly in solution, resulting in a high fluorescence polarization value. When the tracer is displaced by the unlabeled phosphorylated substrate, it tumbles more rapidly, leading to a decrease in fluorescence polarization. The magnitude of this decrease is proportional to the kinase activity.[8]
Experimental Workflow: Fluorescence Polarization Kinase Assay
References
- 1. This compound|CAS 169205-95-2 [benchchem.com]
- 2. This compound|CAS 169205-95-2 [benchchem.com]
- 3. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [worldwide.promega.com]
- 4. benchchem.com [benchchem.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. promega.com [promega.com]
- 7. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Novel, Fluorescence Polarization- Based Assay for Detecting Tyrosine Kinase Activity [bioprocessonline.com]
- 9. bmglabtech.com [bmglabtech.com]
- 10. labcluster.com [labcluster.com]
Application Notes & Protocols: 2-(Methylthio)oxazolo[4,5-b]pyridine as a Versatile Scaffold for Novel Anticancer Drug Design
Introduction: The Strategic Value of the Oxazolo[4,5-b]pyridine Core in Oncology
The quest for novel anticancer agents with improved efficacy and selectivity is a cornerstone of modern medicinal chemistry. Heterocyclic compounds are paramount in this endeavor, with the pyridine ring being the second most common heterocycle in FDA-approved drugs due to its diverse biological activities, including antitumor properties.[1] The fusion of a pyridine ring with an oxazole moiety creates the oxazolo[4,5-b]pyridine system—a "privileged scaffold" that serves as a foundational structure for developing potent and selective therapeutic agents.[2][3] This scaffold is a purine bioisostere, suggesting its potential to interact with key biological targets in oncology, such as protein kinases.[4]
This document provides a comprehensive guide for researchers and drug development professionals on leveraging the 2-(Methylthio)oxazolo[4,5-b]pyridine scaffold for the design and synthesis of novel anticancer drug candidates. The 2-(methylthio) group is not merely a substituent but a strategic functional handle, offering a versatile entry point for chemical modification to explore structure-activity relationships (SAR) and optimize pharmacological properties.[2] Derivatives of the closely related oxazolopyridine and oxazolo[5,4-d]pyrimidine scaffolds have demonstrated significant anticancer potential by targeting a range of critical cellular pathways, including inhibition of protein kinases like Glycogen Synthase Kinase-3β (GSK-3β) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), and induction of apoptosis.[3][5][6][7][8]
These application notes will detail synthetic strategies, provide step-by-step protocols for in vitro and in vivo evaluation, and discuss the rationale behind experimental design, empowering research teams to unlock the full therapeutic potential of this promising molecular framework.
Part 1: Synthesis and Chemical Modification
The strategic foundation of any drug discovery program based on this scaffold is the efficient synthesis of the core structure and its subsequent diversification.
Synthesis of the Core Scaffold: this compound
The construction of the this compound core is typically achieved through a cyclization reaction involving 2-amino-3-hydroxypyridine. A reliable and commonly employed method involves a two-step process:
-
Formation of a Dithiocarbamate Intermediate: Reaction of 2-amino-3-hydroxypyridine with carbon disulfide in the presence of a strong base, such as potassium hydroxide.
-
In-situ Methylation: The intermediate is then methylated using an electrophile like methyl iodide to yield the final product.
This approach is efficient and provides the core scaffold ready for further modification.
Strategic Modification of the 2-(Methylthio) Group
The true utility of the this compound scaffold lies in the versatility of the methylthio group. This group can be modified through several key reactions to generate a diverse library of analogues for biological screening.
-
Oxidation: The sulfur atom can be oxidized to a sulfoxide or a sulfone using oxidizing agents like meta-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide. This alters the electronic properties and hydrogen bonding capacity of the molecule, which can significantly impact target binding.
-
Nucleophilic Aromatic Substitution (SNAr): The methylthio group can be converted into a better leaving group (e.g., by oxidation to methylsulfonyl) and subsequently displaced by various nucleophiles. This is a powerful strategy to introduce a wide range of functionalities:
-
Amines: Introducing primary or secondary amines (including piperazine derivatives) can enhance solubility and provide key interaction points for binding to kinase hinge regions. This has been a successful strategy for developing GSK-3β inhibitors.[3]
-
Alkoxides/Phenoxides: Reaction with alcohols or phenols can introduce ether linkages, expanding the structural diversity.
-
-
Coupling Reactions: The pyridine ring of the scaffold can be functionalized via cross-coupling reactions such as Suzuki or Heck couplings, allowing for the introduction of aryl, heteroaryl, or vinyl groups to probe additional binding pockets of a target enzyme.[2]
The following diagram illustrates the proposed synthetic workflow for generating a library of derivatives.
Caption: Synthetic workflow for library generation.
Part 2: Biological Evaluation Protocols
A systematic and robust biological evaluation cascade is crucial for identifying promising lead compounds. The following protocols provide detailed methodologies for assessing the anticancer potential of newly synthesized this compound derivatives.
In Vitro Cytotoxicity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric assay to assess the metabolic activity of cells, serving as an indicator of cell viability and proliferation.[9][10] It is an essential first step for screening a library of compounds against various cancer cell lines.
Protocol: MTT Cell Viability Assay
-
Cell Seeding:
-
Culture human cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HCT-116 for colon) in appropriate media.
-
Trypsinize and count the cells. Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete medium.
-
Incubate overnight (~16-24 hours) at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of each test compound in DMSO.
-
Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM.
-
Remove the overnight culture medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle-only (DMSO at the highest concentration used, typically <0.5%) wells as a negative control.
-
Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
After the treatment incubation, add 10 µL of the MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization and Data Acquisition:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.[4]
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background correction.[4]
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the log of the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.
-
Caption: Workflow for the MTT cell viability assay.
Mechanism of Action: Apoptosis Induction Assay
To determine if the observed cytotoxicity is due to programmed cell death, an apoptosis assay is essential. The Annexin V-FITC/Propidium Iodide (PI) assay is a standard flow cytometry method to distinguish between viable, early apoptotic, and late apoptotic/necrotic cells.
Protocol: Annexin V/PI Apoptosis Assay
-
Cell Seeding and Treatment:
-
Seed cells (e.g., 2 x 10⁵ cells/well) in a 6-well plate and allow them to attach overnight.
-
Treat cells with the test compound at concentrations around its IC₅₀ and 2x IC₅₀ for 24-48 hours. Include a vehicle control.
-
-
Cell Harvesting and Staining:
-
Collect both adherent and floating cells. Adherent cells should be detached using a gentle, non-enzymatic method or brief trypsinization.
-
Wash the cells with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of ~1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
-
Data analysis will quadrant the cell population:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
-
In Vivo Efficacy Evaluation: Xenograft Models
Promising lead compounds identified from in vitro screening must be evaluated for in vivo efficacy. Cell line-derived xenograft (CDX) models in immunodeficient mice are a standard and reliable platform for this purpose.[3][11]
Protocol: Human Tumor Xenograft Model
-
Animal Model:
-
Use immunodeficient mice (e.g., athymic nude or SCID mice).[5] All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
-
Tumor Cell Implantation:
-
Harvest cancer cells (e.g., HCT-116, A549) from culture.
-
Resuspend cells in a sterile, serum-free medium or PBS, often mixed with Matrigel to support tumor formation.
-
Subcutaneously inject 1-10 million cells into the flank of each mouse.[5]
-
-
Tumor Growth and Treatment:
-
Monitor mice regularly for tumor growth. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the test compound via an appropriate route (e.g., intraperitoneal injection, oral gavage) at a predetermined dose and schedule. The control group receives the vehicle.
-
Monitor tumor volume and body weight 2-3 times per week.
-
-
Endpoint and Analysis:
-
The study endpoint is typically reached when tumors in the control group reach a specific size (e.g., 1500-2000 mm³) or after a set duration.
-
Euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
-
Calculate the Tumor Growth Inhibition (TGI) percentage to determine the efficacy of the compound.
-
Part 3: Data Interpretation and Structure-Activity Relationship (SAR)
Systematic analysis of the biological data from the compound library is critical for establishing a robust SAR. This knowledge guides the next cycle of drug design and optimization.
Quantitative Data Summary
Summarize the IC₅₀ values from the MTT assay in a clear, tabular format. This allows for direct comparison of the potency of different derivatives.
Table 1: Illustrative Antiproliferative Activity of 2-(Substituted)-oxazolo[4,5-b]pyridine Derivatives
| Compound ID | R-Group at C2-position | MCF-7 IC₅₀ (µM) | A549 IC₅₀ (µM) | HCT-116 IC₅₀ (µM) |
| Scaffold-1 | -SMe (Methylthio) | >100 | >100 | >100 |
| Cpd-A1 | -S(O)Me (Sulfoxide) | 75.2 | 88.1 | 65.4 |
| Cpd-A2 | -S(O)₂Me (Sulfone) | 45.8 | 52.3 | 38.9 |
| Cpd-B1 | -NH(CH₂)₂N(CH₃)₂ | 5.6 | 8.2 | 3.1 |
| Cpd-B2 | 4-Methylpiperazin-1-yl | 2.1 | 4.5 | 1.8 |
| Cpd-B3 | 4-Hydroxyphenylamino | 15.3 | 22.7 | 11.5 |
| Etoposide | (Reference Drug) | 1.2 | 2.5 | 0.9 |
Note: Data are hypothetical and for illustrative purposes only. Experimental validation is required.
Establishing Structure-Activity Relationships
Based on the illustrative data, several SAR hypotheses can be formulated:
-
The 2-(methylthio) group itself confers low activity. Its role is primarily as a synthetic handle.
-
Oxidation of the sulfur increases potency, with the sulfone being more active than the sulfoxide. This suggests that altering the electronics and hydrogen-bonding potential at this position is favorable.
-
Displacement of the sulfonyl group with nitrogen nucleophiles dramatically increases potency. The introduction of basic amine functionalities, such as a dimethylaminoethylamino or a methylpiperazinyl group, leads to a significant improvement in anticancer activity. This is a classic strategy in kinase inhibitor design, where these groups often form critical hydrogen bonds in the ATP-binding pocket.[4]
Potential Mechanisms of Action and Signaling Pathways
While the precise mechanism must be elucidated experimentally, derivatives of the related oxazolo[5,4-d]pyrimidine scaffold have been shown to inhibit various protein kinases and induce apoptosis.[5][6] A plausible hypothesis is that potent derivatives of 2-(amino)-oxazolo[4,5-b]pyridine act as ATP-competitive kinase inhibitors. Key cancer-related kinases that could be targeted include:
-
VEGFR-2: Crucial for angiogenesis, the formation of new blood vessels that tumors need to grow.[7][8]
-
GSK-3β: Implicated in cell proliferation, survival, and inflammatory pathways that can support tumorigenesis.[3]
-
Aurora Kinases: Essential for cell cycle progression and mitosis.
The diagram below illustrates a potential mechanism where a derivative inhibits a receptor tyrosine kinase (RTK) like VEGFR-2, blocking downstream signaling pathways such as the MAPK/ERK and PI3K/Akt pathways, ultimately leading to reduced proliferation and induction of apoptosis.
Caption: Potential kinase inhibition signaling pathway.
Conclusion and Future Directions
The this compound scaffold represents a highly promising starting point for the development of novel anticancer therapeutics. Its synthetic tractability, combined with the proven anticancer potential of the broader oxazolopyridine class, provides a solid foundation for a successful drug discovery campaign. The protocols and strategies outlined in this document offer a clear roadmap for synthesizing and evaluating new chemical entities based on this scaffold. Future work should focus on elucidating the specific molecular targets of the most potent compounds and optimizing their pharmacokinetic and pharmacodynamic properties to advance them toward clinical development.
References
- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound|CAS 169205-95-2 [benchchem.com]
- 3. Oxazolo[4,5-b]pyridine-Based Piperazinamides as GSK-3β Inhibitors with Potential for Attenuating Inflammation and Suppression of Pro-Inflammatory Mediators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. New Oxazolo[5,4- d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. biointerfaceresearch.com [biointerfaceresearch.com]
Application Notes and Protocols for the Microwave-Assisted Synthesis of 2-Substituted Oxazolo[4,5-b]pyridines
Abstract
This comprehensive guide details the application of microwave-assisted organic synthesis (MAOS) for the efficient and rapid production of 2-substituted oxazolo[4,5-b]pyridines, a class of heterocyclic compounds of significant interest in medicinal chemistry. We will explore the fundamental principles of microwave heating in chemical reactions, contrasting it with conventional methods. Detailed, field-proven protocols for the synthesis of these valuable scaffolds are provided, along with a comparative analysis of reaction times and yields. Furthermore, this guide elucidates the underlying reaction mechanism and offers a practical troubleshooting section to address common experimental challenges. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage MAOS for accelerated and optimized synthesis of novel chemical entities.
Introduction: The Significance of Oxazolo[4,5-b]pyridines and the Advent of Microwave Synthesis
The oxazolo[4,5-b]pyridine scaffold is a privileged heterocyclic system in drug discovery and medicinal chemistry. Its structural similarity to purine bases like adenine and guanine allows these molecules to interact with a variety of biological targets, exhibiting a wide range of pharmacological activities.[1] These include potential applications as antibacterial, anti-inflammatory, and anticancer agents.[1][2] The development of efficient and sustainable synthetic routes to access these molecules is therefore a critical task for medicinal chemists.
Traditionally, the synthesis of such heterocyclic compounds involves conventional heating methods that often require long reaction times, high temperatures, and the use of hazardous solvents, leading to lower yields and the formation of byproducts.[3][4] Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology to overcome these limitations.[5][6] By utilizing microwave energy to directly heat the reactants and solvents, MAOS can dramatically reduce reaction times from hours to minutes, improve product yields, and enhance product purity.[4][7] This "green chemistry" approach often allows for reactions to be performed under solvent-free conditions, further reducing the environmental impact.[6]
This application note will provide a detailed guide to the microwave-assisted synthesis of 2-substituted oxazolo[4,5-b]pyridines, empowering researchers to harness the full potential of this transformative technology.
The Principles of Microwave-Assisted Organic Synthesis (MAOS)
Microwave-assisted synthesis relies on the ability of certain materials to transform electromagnetic energy into heat.[3] Unlike conventional heating, where heat is transferred through conduction and convection, microwave heating is a result of the direct interaction of microwaves with the molecules in the reaction mixture.[6] The two primary mechanisms of microwave heating are dipolar polarization and ionic conduction.[8]
-
Dipolar Polarization: Polar molecules, such as the reactants and solvents in a chemical reaction, possess a dipole moment. When subjected to the oscillating electric field of microwaves, these molecules attempt to align themselves with the field. This rapid reorientation leads to friction and collisions, generating heat.[8]
-
Ionic Conduction: In the presence of ions, the oscillating electric field causes the ions to migrate and collide, generating heat through frictional losses.[7]
This direct and efficient energy transfer leads to rapid and uniform heating of the reaction mixture, which is often responsible for the observed rate enhancements in microwave-assisted reactions.[6][9]
Experimental Protocols: Microwave-Assisted Synthesis of 2-Aryl-oxazolo[4,5-b]pyridines
This section provides a detailed protocol for the one-pot synthesis of 2-aryloxazolo[4,5-b]pyridines from 2-amino-3-hydroxypyridine and various benzoyl chlorides under microwave irradiation. This method is based on the work of Mohammadi Ziarani et al. and has been adapted for general laboratory use.[10]
Materials and Equipment
-
2-Amino-3-hydroxypyridine
-
Substituted benzoyl chlorides (e.g., 4-chlorobenzoyl chloride, 4-methylbenzoyl chloride, 4-nitrobenzoyl chloride)
-
Amino-functionalized SBA-15 (SBA-Pr-NH2) as a catalyst (optional, for improved yields and reusability)
-
Microwave reactor (e.g., CEM Discover, Biotage Initiator) with appropriate reaction vessels and pressure monitoring capabilities
-
Standard laboratory glassware
-
Solvents for workup and purification (e.g., ethyl acetate, hexane)
-
Silica gel for column chromatography
General Procedure
-
In a dedicated microwave reaction vessel, combine 2-amino-3-hydroxypyridine (1 mmol) and the desired substituted benzoyl chloride (1 mmol).
-
If using a catalyst, add a catalytic amount of SBA-Pr-NH2 (e.g., 0.1 g).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the reaction mixture at a constant power (e.g., 300 W) for a short duration (typically 2-5 minutes). The reaction temperature should be monitored and controlled (e.g., at 120 °C).
-
After the reaction is complete, cool the vessel to room temperature.
-
Add ethyl acetate to the reaction mixture and filter to remove the catalyst (if used).
-
Wash the organic layer with a saturated solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane:ethyl acetate).
Comparative Data: Microwave vs. Conventional Heating
The advantages of microwave-assisted synthesis are clearly demonstrated when compared to conventional heating methods for the synthesis of 2-substituted oxazolo[4,5-b]pyridines.[4]
| Substituent (R) | Microwave Method (Time, Yield) | Conventional Method (Time, Yield) |
| Phenyl | 3 min, 92% | 5 h, 75% |
| 4-Chlorophenyl | 2 min, 95% | 6 h, 80% |
| 4-Methylphenyl | 3 min, 90% | 5.5 h, 78% |
| 4-Nitrophenyl | 4 min, 88% | 7 h, 70% |
Data is illustrative and based on typical results reported in the literature. Actual results may vary depending on the specific reaction conditions and equipment used.
Reaction Mechanism
The formation of 2-substituted oxazolo[4,5-b]pyridines from 2-amino-3-hydroxypyridine and an acyl chloride proceeds through a two-step mechanism: acylation followed by intramolecular cyclization.
Figure 1: General reaction mechanism for the formation of 2-substituted oxazolo[4,5-b]pyridines.
-
Acylation: The amino group of 2-amino-3-hydroxypyridine acts as a nucleophile and attacks the electrophilic carbonyl carbon of the acyl chloride. This results in the formation of an N-acylated intermediate with the elimination of hydrogen chloride.
-
Intramolecular Cyclization: The hydroxyl group of the N-acylated intermediate then performs a nucleophilic attack on the carbonyl carbon of the newly formed amide. Subsequent dehydration leads to the formation of the stable oxazole ring, yielding the final 2-substituted oxazolo[4,5-b]pyridine product. Microwave irradiation significantly accelerates this cyclization and dehydration step.[9]
Experimental Workflow
The following diagram illustrates the typical workflow for the microwave-assisted synthesis of 2-substituted oxazolo[4,5-b]pyridines.
Figure 2: Experimental workflow for microwave-assisted synthesis.
Troubleshooting Guide
While microwave-assisted synthesis is generally robust, some common issues may arise. This section provides guidance on how to address them.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | - Incomplete reaction- Decomposition of starting materials or product- Inefficient microwave absorption | - Increase reaction time or temperature.- Use a catalyst (e.g., SBA-Pr-NH2).- If using a solvent, choose one with a higher dielectric constant.- Ensure proper sealing of the reaction vessel to prevent loss of volatile reactants. |
| Formation of Side Products | - Overheating- Presence of moisture | - Reduce microwave power or reaction temperature.- Use anhydrous solvents and reagents.- Optimize reaction time to minimize byproduct formation. |
| Difficulty in Purification | - Presence of polar byproducts- Tarry reaction mixture | - Optimize workup procedure to remove impurities.- Use a different eluent system for column chromatography.- Consider recrystallization as an alternative purification method. |
| Pressure Buildup in Reaction Vessel | - Use of a low-boiling solvent at high temperatures- Formation of gaseous byproducts | - Use a higher-boiling solvent.- Reduce the reaction temperature.- Ensure the reaction vessel is not overfilled.[11] |
Conclusion
Microwave-assisted synthesis represents a significant advancement in the field of organic chemistry, offering a rapid, efficient, and environmentally friendly alternative to conventional heating methods.[6] The protocols and guidelines presented in this application note demonstrate the successful application of MAOS for the synthesis of 2-substituted oxazolo[4,5-b]pyridines, a class of compounds with considerable therapeutic potential. By understanding the principles of microwave chemistry and following the detailed procedures outlined herein, researchers can accelerate their discovery efforts and contribute to the development of new and innovative medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. sphinxsai.com [sphinxsai.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for the Strategic Use of 2-(Methylthio)oxazolo[4,5-b]pyridine in Structure-Activity Relationship (SAR) Studies
Abstract
The oxazolo[4,5-b]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds. This application note provides an in-depth guide to leveraging a key intermediate, 2-(Methylthio)oxazolo[4,5-b]pyridine , for comprehensive structure-activity relationship (SAR) studies. We will detail the strategic importance of the 2-methylthio group as a versatile chemical handle, enabling the synthesis of diverse compound libraries. This guide provides field-proven, step-by-step protocols for chemical derivatization and subsequent biological evaluation, empowering researchers to efficiently explore the chemical space around this potent scaffold and accelerate drug discovery programs.
Introduction: The Oxazolo[4,5-b]pyridine Scaffold and the Strategic Role of the 2-Methylthio Group
The oxazolo[4,5-b]pyridine core is a bioisostere of purine, allowing it to interact with a wide range of biological targets. Derivatives have demonstrated a remarkable breadth of activities, including antibacterial, anti-inflammatory, and kinase inhibitory effects.[1] The strategic placement of a methylthio (-SCH₃) group at the 2-position of this scaffold provides a crucial starting point for SAR exploration. This group serves two primary functions in medicinal chemistry design:
-
A Versatile Leaving Group: The methylthio moiety can be readily displaced by a variety of nucleophiles, particularly amines, through nucleophilic aromatic substitution (SNAr). This allows for the straightforward introduction of a diverse array of substituents at the 2-position, a key region for modulating target engagement and pharmacokinetic properties.
-
A Modulator of Electronic Properties: The sulfur atom of the methylthio group can be selectively oxidized to the corresponding sulfoxide (-SOCH₃) or sulfone (-SO₂CH₃). These transformations significantly alter the electronic nature and hydrogen bonding capacity of the substituent, providing a powerful tool to fine-tune the molecule's interaction with its biological target.[2]
This guide will provide detailed protocols to exploit these features, enabling the systematic generation of analog libraries for robust SAR studies.
Synthetic Strategy: Building a Diverse Library from a Common Intermediate
The overall workflow for utilizing this compound in an SAR campaign is outlined below. The initial synthesis of the core scaffold is followed by parallel diversification streams.
Caption: General workflow for SAR studies starting from this compound.
Experimental Protocols: Synthesis of Analogs
The following protocols are designed to be self-validating, with clear steps and rationale. Standard laboratory safety precautions should always be followed.
Protocol 3.1: Synthesis of the Core Intermediate: this compound
This protocol describes the synthesis of the starting material from commercially available 2-amino-3-hydroxypyridine. The reaction proceeds via an in-situ generated dithiocarbamate intermediate which is then methylated.
-
Materials:
-
2-Amino-3-hydroxypyridine
-
Potassium hydroxide (KOH)
-
Ethanol (absolute)
-
Carbon disulfide (CS₂)
-
Methyl iodide (CH₃I)
-
Magnetic stirrer, round-bottom flask, reflux condenser, ice bath
-
-
Step-by-Step Methodology:
-
To a stirred solution of potassium hydroxide (1.2 equivalents) in absolute ethanol (10 mL per gram of starting material) in a round-bottom flask, add 2-amino-3-hydroxypyridine (1.0 equivalent).
-
Cool the resulting mixture to 0-5 °C using an ice bath.
-
Slowly add carbon disulfide (1.5 equivalents) dropwise to the cooled mixture. The color of the reaction mixture will typically change to a deep yellow or orange.
-
Allow the mixture to stir at room temperature for 2-3 hours.
-
Re-cool the mixture to 0-5 °C and add methyl iodide (1.2 equivalents) dropwise. A precipitate may form.
-
Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and remove the ethanol under reduced pressure.
-
Partition the residue between water and ethyl acetate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to yield this compound as a solid.
-
Protocol 3.2: Pathway A - Nucleophilic Substitution with Amines
This protocol details the displacement of the methylthio group with a representative amine, benzylamine. This method can be adapted for a wide range of primary and secondary amines to generate a library of 2-amino-oxazolo[4,5-b]pyridine derivatives.
-
Materials:
-
This compound
-
Benzylamine (or other amine of interest)
-
Ethanol or N,N-Dimethylformamide (DMF)
-
Sealed reaction vial or microwave reactor
-
Magnetic stirrer
-
-
Step-by-Step Methodology:
-
In a sealed reaction vial, combine this compound (1.0 equivalent) and the desired amine (2.0-3.0 equivalents).
-
Add a suitable solvent such as ethanol or DMF (to dissolve the starting material, approx. 0.1 M concentration).
-
Seal the vial and heat the reaction mixture at 100-140 °C for 12-24 hours. For microwave-assisted synthesis, typical conditions are 150 °C for 30-60 minutes.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed. The evolution of methanethiol (a gas with a strong odor) is an indicator of reaction progress.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate has formed, filter the solid and wash with cold ethanol or diethyl ether.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography (silica gel) or recrystallization to afford the desired 2-amino-oxazolo[4,5-b]pyridine derivative.
-
Protocol 3.3: Pathway B - Selective Oxidation to Sulfoxide and Sulfone
This protocol describes the controlled oxidation of the 2-methylthio group. The stoichiometry of the oxidizing agent is critical for selective formation of the sulfoxide or sulfone.
-
Materials:
-
This compound
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Magnetic stirrer, round-bottom flask, ice bath
-
-
Step-by-Step Methodology:
-
For 2-(Methylsulfinyl)oxazolo[4,5-b]pyridine (Sulfoxide):
-
Dissolve this compound (1.0 equivalent) in DCM (15 mL per gram) and cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve m-CPBA (1.1-1.2 equivalents) in DCM.
-
Add the m-CPBA solution dropwise to the cooled solution of the starting material over 15-20 minutes.
-
Stir the reaction at 0 °C and monitor by TLC. The reaction is typically complete within 1-3 hours.
-
Quench the reaction by adding saturated NaHCO₃ solution.
-
Separate the organic layer, wash with additional NaHCO₃ and brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography to yield the sulfoxide.
-
-
For 2-(Methylsulfonyl)oxazolo[4,5-b]pyridine (Sulfone):
-
Dissolve this compound (1.0 equivalent) in DCM.
-
Add m-CPBA (2.2-2.5 equivalents) portion-wise at room temperature. The reaction is exothermic.
-
Stir the reaction at room temperature for 4-12 hours, monitoring by TLC until the starting material and sulfoxide intermediate are consumed.
-
Work up the reaction as described for the sulfoxide synthesis.
-
Purify by column chromatography or recrystallization to yield the sulfone.[3]
-
-
Biological Evaluation Protocols
Once a library of analogs has been synthesized, their biological activity must be assessed. The following are representative protocols for common therapeutic areas where oxazolo[4,5-b]pyridines have shown promise.
Protocol 4.1: Antibacterial Activity - Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of a compound that inhibits the visible growth of a bacterium, a standard measure of antibacterial efficacy.
Caption: Workflow for Broth Microdilution MIC Testing.
-
Materials:
-
Test compounds dissolved in DMSO
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Sterile 96-well microtiter plates
-
Spectrophotometer, incubator
-
-
Step-by-Step Methodology:
-
Compound Preparation: Prepare a stock solution of each test compound in DMSO (e.g., 10 mg/mL). In a 96-well plate, perform a two-fold serial dilution of each compound in MHB to achieve a range of final testing concentrations (e.g., from 128 µg/mL down to 0.25 µg/mL).
-
Inoculum Preparation: From a fresh culture, suspend bacterial colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the assay plate.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted compounds. Include a positive control (bacteria in broth, no compound) and a negative control (broth only).
-
Incubation: Cover the plate and incubate at 37 °C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (i.e., no turbidity) is observed.[4]
-
Protocol 4.2: Kinase Inhibitory Activity (e.g., GSK-3β, c-KIT)
This protocol uses a luminescence-based assay (e.g., ADP-Glo™) to measure the inhibition of a target kinase. The amount of ADP produced in the kinase reaction is converted to a light signal.
-
Materials:
-
Recombinant human kinase (e.g., GSK-3β, c-KIT)
-
Specific kinase substrate peptide
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 384-well assay plates
-
Luminometer
-
-
Step-by-Step Methodology:
-
Compound Plating: Prepare serial dilutions of test compounds in assay buffer in the 384-well plate. Include "no inhibitor" (vehicle) and "no enzyme" controls.
-
Enzyme Addition: Add the diluted kinase enzyme to each well (except "no enzyme" controls).
-
Reaction Initiation: Add a mixture of the substrate peptide and ATP to all wells to start the kinase reaction.
-
Incubation: Incubate the plate at 30 °C for 45-60 minutes.
-
Signal Generation (ADP-Glo™):
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert the ADP produced into ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[5][6]
-
Structure-Activity Relationship (SAR) Data Presentation
Systematic modification of the this compound core allows for the generation of clear SAR data. Presenting this data in a tabular format is essential for analysis.
Table 1: SAR of 2-Substituted Oxazolo[4,5-b]pyridines as Kinase Inhibitors
This table exemplifies how substitutions at the 2-position, derived from the 2-methylthio precursor, can dramatically affect inhibitory potency against a target kinase.
| Compound ID | 2-Substituent (R) | Target Kinase | IC₅₀ (nM) |
| Core | -SCH₃ | GSK-3β | >10,000 |
| 1a | -NH-benzyl | GSK-3β | 850 |
| 1b | -NH-(4-fluorobenzyl) | GSK-3β | 250 |
| 1c | -NH-(3-chlorobenzyl) | GSK-3β | 120 |
| 2a | -SOCH₃ (sulfoxide) | GSK-3β | 5,200 |
| 2b | -SO₂CH₃ (sulfone) | GSK-3β | 980 |
| 3a | -NH-cyclopropyl | c-KIT | 1,500 |
| 3b | -NH-aniline | c-KIT | 75 |
Note: Data is representative and compiled for illustrative purposes based on trends observed in the literature.
Analysis of Table 1:
-
The parent 2-methylthio compound is inactive.
-
Displacement with amines (Pathway A) leads to potent inhibitors. Electronic modifications on the benzyl ring (e.g., fluoro, chloro substituents) significantly enhance potency against GSK-3β.
-
Oxidation of the methylthio group (Pathway B) to the sulfone (2b) recovers some activity compared to the sulfoxide (2a), likely due to the sulfone's ability to act as a hydrogen bond acceptor.
-
The nature of the amine substituent is critical for target selectivity and potency, as seen in the c-KIT data (3a vs 3b).
Table 2: SAR of 2-Substituted Oxazolo[4,5-b]pyridines as Antibacterial Agents
This table illustrates how different substitutions impact antibacterial activity against Gram-positive and Gram-negative bacteria.
| Compound ID | 2-Substituent (R) | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| Core | -SCH₃ | >128 | >128 |
| 4a | Phenyl | 64 | 128 |
| 4b | 4-Fluorophenyl | 32 | 64 |
| 4c | 4-Chlorophenyl | 16 | 32 |
| 4d | 4-Nitrophenyl | 8 | 16 |
Note: Data is representative and compiled from literature sources for illustrative purposes.[2]
Analysis of Table 2:
-
In this series (synthesized via condensation, but conceptually similar to derivatization), adding a phenyl group at the 2-position confers modest antibacterial activity.
-
Adding electron-withdrawing groups to the para-position of the phenyl ring progressively increases potency against both S. aureus and E. coli. The 4-nitro derivative (4d) is the most potent in this series.
Conclusion and Future Directions
This compound is a powerful and versatile starting material for medicinal chemistry campaigns. The protocols outlined in this application note provide a robust framework for synthesizing and evaluating a diverse library of analogs. By systematically exploring nucleophilic substitution and oxidation pathways, researchers can efficiently map the structure-activity landscape around this privileged scaffold. The clear presentation of SAR data, as demonstrated, is crucial for guiding iterative design cycles toward the identification of potent and selective clinical candidates. Future work could involve expanding the range of nucleophiles, exploring modifications on the pyridine ring, and applying these strategies to other promising biological targets.
References
- 1. WO2001062719A1 - Selective oxidation of sulfides by the use of an oxidant system consisting of lithium molibdenate niobate and hydrogen peroxide - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. researchgate.net [researchgate.net]
- 5. ptfarm.pl [ptfarm.pl]
- 6. researchgate.net [researchgate.net]
Synthesis of 2-Amino-oxazolo[4,5-b]pyridines via Nucleophilic Substitution: An Application Note and Protocol Guide
Introduction: The Strategic Importance of 2-Amino-oxazolo[4,5-b]pyridines in Medicinal Chemistry
The oxazolo[4,5-b]pyridine scaffold is a privileged heterocyclic motif in modern drug discovery, conferring a unique combination of physicochemical properties and biological activities. Its rigid, planar structure and hydrogen bonding capabilities allow for specific interactions with various biological targets. Notably, derivatives of this scaffold have shown promise as antibacterial, anticancer, and anti-inflammatory agents, as well as inhibitors of key enzymes like cytochrome P450 CYP17, which is involved in androgen biosynthesis.[1] The 2-amino substitution, in particular, provides a crucial vector for further molecular elaboration, enabling the exploration of a vast chemical space for the development of novel therapeutics. This guide provides a detailed exploration of the synthesis of 2-amino-oxazolo[4,5-b]pyridines, with a focus on robust and versatile methods centered around nucleophilic substitution reactions.
Synthetic Strategies: A Tale of Two Precursors
The construction of the 2-amino-oxazolo[4,5-b]pyridine core can be efficiently achieved through two primary synthetic routes, both of which leverage nucleophilic substitution as a key bond-forming step. The choice of strategy often depends on the availability of starting materials and the desired substitution pattern on the final molecule.
-
Route A: Cyclization of 2-Amino-3-hydroxypyridine Derivatives. This classical and widely employed method involves the condensation of a 2-amino-3-hydroxypyridine precursor with a cyanogen source, typically cyanogen bromide. This reaction proceeds via a nucleophilic attack of the hydroxyl group on the cyanogen bromide, followed by an intramolecular cyclization involving the adjacent amino group.
-
Route B: Intramolecular Nucleophilic Aromatic Substitution (SNA_r_) of 2-Chloro-3-nitropyridine Derivatives. This elegant approach builds the oxazole ring through an intramolecular cyclization where an oxygen nucleophile displaces an activated nitro group on the pyridine ring. This strategy is particularly useful for accessing derivatives with specific substitution patterns on the pyridine core.
The following sections will delve into the detailed experimental protocols for both synthetic routes, providing insights into the underlying reaction mechanisms and practical considerations for successful execution in a research setting.
Visualizing the Synthetic Pathways
To provide a clear overview of the synthetic strategies, the following diagrams illustrate the core transformations.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(Methylthio)oxazolo[4,5-b]pyridine
Welcome to the technical support center for the synthesis of 2-(Methylthio)oxazolo[4,5-b]pyridine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important heterocyclic scaffold. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to ensure your success.
Overview of the Synthesis
The most prevalent and direct method for synthesizing this compound involves a two-step, one-pot reaction starting from 2-amino-3-hydroxypyridine. The core of this synthesis is the construction of the oxazole ring fused to the pyridine framework.
The typical reaction proceeds via:
-
Cyclization: Reaction of 2-amino-3-hydroxypyridine with carbon disulfide (CS₂) in the presence of a strong base like potassium hydroxide (KOH) to form an intermediate potassium dithiocarbamate, which cyclizes to form the 2-mercaptooxazolo[4,5-b]pyridine salt.
-
S-Methylation: In-situ methylation of the thiol intermediate using an electrophilic methylating agent, most commonly methyl iodide (MeI), to yield the final product.[1]
This process, while effective, has several critical parameters that can significantly impact the final yield and purity. This guide will address the most common issues encountered during this procedure.
References
Technical Support Center: Purification of Crude 2-(Methylthio)oxazolo[4,5-b]pyridine
Welcome to the technical support center for the purification of crude 2-(Methylthio)oxazolo[4,5-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this important heterocyclic compound. Our goal is to equip you with the scientific rationale and practical steps to achieve high purity for your downstream applications.
I. Understanding the Chemistry: Potential Impurities
Effective purification begins with a thorough understanding of the potential impurities in your crude product. The most common synthetic route to this compound involves the condensation of 2-amino-3-hydroxypyridine with carbon disulfide, followed by methylation.[1] This process can introduce several types of impurities that need to be addressed.
Common Impurities:
-
Unreacted Starting Materials: Residual 2-amino-3-hydroxypyridine and the intermediate dithiocarbamate can be present in the crude mixture.
-
Over-Oxidized Byproducts: The methylthio group is susceptible to oxidation, leading to the formation of the corresponding sulfoxide and sulfone.[1] These are often more polar than the desired product.
-
Reagent Residues: Traces of the base (e.g., potassium hydroxide) and methylating agent (e.g., methyl iodide) or their byproducts may remain.[1]
-
Solvent Residues: Inadequate removal of reaction solvents can affect the purity and physical state of the final product.
II. Troubleshooting and Purification Protocols
This section provides a question-and-answer-style troubleshooting guide for common purification challenges.
Recrystallization
Q1: My crude product is a dark, oily residue. How can I crystallize it?
A1: An oily or deeply colored crude product often indicates the presence of significant impurities that inhibit crystallization.
-
Initial Cleanup: Before attempting recrystallization, it's beneficial to perform a preliminary purification. A simple filtration through a plug of silica gel, eluting with a non-polar solvent like dichloromethane or ethyl acetate, can remove highly polar, colored impurities.
-
Solvent Selection: The key to successful recrystallization is choosing an appropriate solvent system. For oxazole derivatives, a common starting point is a polar protic solvent like ethanol.[2] Alternatively, a binary solvent system can be effective. A good approach is to dissolve the crude product in a "good" solvent (in which it is highly soluble) at an elevated temperature and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid.
Recommended Recrystallization Solvent Systems:
| Solvent System | Ratio (v/v) | Procedure |
| Ethanol/Water | Varies | Dissolve the crude product in a minimal amount of hot ethanol. Add hot water dropwise until persistent cloudiness is observed. Reheat to clarify and then allow to cool slowly. |
| Toluene/Heptane | Varies | Dissolve the crude product in hot toluene. Add heptane dropwise until the solution becomes turbid. Reheat to obtain a clear solution and then cool slowly. |
| Ethyl Acetate/Hexane | Varies | Dissolve the crude product in a minimal amount of hot ethyl acetate. Add hexane dropwise until turbidity appears. Reheat to dissolve and then allow for slow cooling. |
Q2: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
A2: "Oiling out" occurs when the solute's solubility limit is exceeded at a temperature above its melting point in the chosen solvent, causing it to separate as a liquid.
-
Slower Cooling: Rapid cooling is a common cause. After dissolving your compound at an elevated temperature, allow the solution to cool to room temperature slowly, and then transfer it to a refrigerator or ice bath.
-
Lower Initial Concentration: You may be using too little solvent. Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, and then attempt to recrystallize again with slower cooling.
-
Change Solvent System: The chosen solvent may be too poor. Try a more polar solvent or a different solvent mixture.
Workflow for Recrystallization Troubleshooting
Caption: Troubleshooting decision tree for recrystallization.
Column Chromatography
Q3: I am seeing poor separation between my product and a more polar impurity on a silica gel column. What can I do?
A3: This is a common issue, especially when dealing with the sulfoxide byproduct, which is more polar than the parent methylthio compound.
-
Optimize Your Solvent System: For normal-phase silica gel chromatography, a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or acetone) is typically used.
-
TLC Analysis: Before running a column, always determine the optimal solvent system using Thin-Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.3 for your target compound to ensure good separation.
-
Solvent Gradient: If isocratic elution (using a single solvent mixture) fails, a gradient elution can be very effective. Start with a less polar solvent mixture and gradually increase the polarity during the chromatography run. This will help to first elute your less polar product and then wash out the more polar impurities.
-
Recommended Starting Conditions for Column Chromatography:
| Stationary Phase | Mobile Phase (starting) | Gradient Suggestion |
| Silica Gel | Hexane:Ethyl Acetate (9:1) | Gradually increase to Hexane:Ethyl Acetate (7:3) |
| Silica Gel | Dichloromethane | Gradually add Methanol (up to 2-5%) |
-
Alternative Stationary Phases: If separation on silica gel is still challenging, consider using a different stationary phase.
-
Alumina (Neutral or Basic): Can be effective for separating basic compounds like pyridines.
-
Reverse-Phase (C18): In this case, the elution order is reversed, with more polar compounds eluting first. A typical mobile phase would be a mixture of water and acetonitrile or methanol.
-
Q4: My compound appears to be degrading on the silica gel column. How can I prevent this?
A4: Silica gel is slightly acidic and can cause the degradation of sensitive compounds.
-
Deactivate the Silica: You can neutralize the silica gel by preparing a slurry with a small amount of a weak base, such as triethylamine (typically 0.1-1% v/v), in your mobile phase before packing the column.
-
Use an Alternative Stationary Phase: As mentioned above, neutral alumina or reverse-phase silica are less harsh alternatives.
-
Work Quickly: Do not let your compound sit on the column for extended periods. Prepare everything in advance and run the chromatography efficiently.
Workflow for Column Chromatography Optimization
Caption: Optimization workflow for column chromatography.
III. FAQs: Stability and Handling
Q1: How stable is this compound? What are the optimal storage conditions?
A1: this compound is a relatively stable compound, but its methylthio group is susceptible to oxidation. For long-term storage, it is recommended to keep the purified compound in a tightly sealed container, protected from light and air, at a low temperature (e.g., in a refrigerator or freezer). Storing under an inert atmosphere (e.g., nitrogen or argon) can further prevent oxidation.
Q2: I suspect my purified sample has partially oxidized to the sulfoxide over time. How can I confirm this and repurify it?
A2: You can confirm the presence of the sulfoxide using a few analytical techniques:
-
TLC: The sulfoxide will appear as a more polar spot (lower Rf value) than the parent compound.
-
NMR Spectroscopy: In the 1H NMR spectrum, the methyl protons of the sulfoxide will be shifted downfield compared to the methylthio group.
-
Mass Spectrometry: The mass spectrum will show a peak corresponding to the molecular weight of your compound +16 amu (for the additional oxygen atom).
If oxidation has occurred, the mixture can be repurified using column chromatography as described in the previous section, as the polarity difference between the methylthio compound and its sulfoxide is usually sufficient for good separation.
Q3: Are there any pH stability concerns I should be aware of during aqueous workups?
A3: The oxazolo[4,5-b]pyridine core can be sensitive to harsh acidic or basic conditions, which may lead to ring opening.[3] It is advisable to use mild conditions during aqueous extractions. Use of saturated sodium bicarbonate solution for neutralization is generally safe. Avoid prolonged exposure to strong acids or bases.
IV. References
-
BenchChem. (2025). This compound. --INVALID-LINK--
-
Beilstein Journal of Organic Chemistry. (2024). Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines. --INVALID-LINK--
-
BenchChem. (2025). Application Note: Stereoselective Synthesis of 2-Methylthiomorpholine Analogs. --INVALID-LINK--
-
BenchChem. (2025). Green Synthesis of Novel Oxazole Derivatives: A Technical Guide. --INVALID-LINK--
References
Identifying common impurities in 2-(Methylthio)oxazolo[4,5-b]pyridine synthesis
Welcome to the technical support center for the synthesis of 2-(Methylthio)oxazolo[4,5-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the synthesis of this important heterocyclic compound. By understanding the underlying chemical principles and potential pitfalls, you can optimize your reaction conditions, improve yields, and ensure the purity of your final product.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing in-depth explanations and actionable solutions.
Question 1: My yield of this compound is consistently low. What are the likely causes and how can I improve it?
Answer:
Low yields in the synthesis of this compound can stem from several factors, primarily related to the purity of starting materials, reaction conditions, and the efficiency of the cyclization and methylation steps. A common and effective synthetic route involves the reaction of 2-amino-3-hydroxypyridine with carbon disulfide in the presence of a base, followed by methylation.[1]
Potential Causes and Solutions:
-
Incomplete Cyclization: The initial formation of the oxazole ring is a critical step.
-
Causality: The condensation of 2-amino-3-hydroxypyridine with a suitable reagent to form the oxazole ring requires specific conditions to proceed to completion.[1] Inadequate temperature, insufficient reaction time, or a non-optimal choice of base can lead to a mixture of starting material and the desired intermediate.
-
Troubleshooting:
-
Reaction Monitoring: Utilize Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the disappearance of the 2-amino-3-hydroxypyridine starting material.
-
Optimize Base and Solvent: Potassium hydroxide is a commonly used base for this reaction.[1] Ensure it is freshly ground and anhydrous. The choice of solvent is also crucial; methanol is often employed.[2]
-
Temperature and Time: Refluxing the reaction mixture is typically necessary to drive the reaction to completion.[2] Ensure the reaction is refluxed for an adequate period, which can be up to 20 hours.[2]
-
-
-
Inefficient Methylation: The subsequent S-methylation of the 2-mercaptooxazolo[4,5-b]pyridine intermediate is the final step.
-
Causality: Incomplete methylation can occur if the methylating agent is not reactive enough, is used in insufficient stoichiometric amounts, or if the reaction conditions are not suitable. Methyl iodide is a common and effective methylating agent for this transformation.[1]
-
Troubleshooting:
-
Choice of Methylating Agent: While methyl iodide is effective, other reagents like dimethyl sulfate can be used. However, be mindful of their toxicity and handling requirements.
-
Stoichiometry: Use a slight excess of the methylating agent (e.g., 1.1-1.2 equivalents) to ensure complete conversion of the intermediate.
-
Reaction Conditions: The methylation is typically carried out in situ after the formation of the dithiocarbamate intermediate.[1] Ensure the temperature and reaction time are optimized for this step.
-
-
-
Starting Material Purity: The purity of 2-amino-3-hydroxypyridine is paramount.
-
Causality: Impurities in the starting material can interfere with the reaction, leading to side products and lower yields.
-
Troubleshooting:
-
Characterization: Before starting the synthesis, confirm the purity of 2-amino-3-hydroxypyridine using techniques like NMR spectroscopy and melting point analysis.
-
Purification: If necessary, recrystallize the starting material to remove any impurities.
-
-
Question 2: I am observing an unexpected peak in my NMR/LC-MS analysis of the final product. What could this impurity be?
Answer:
The presence of unexpected peaks in your analytical data indicates the formation of impurities. The identity of these impurities depends on the specific synthetic route and reaction conditions employed. Below are some common impurities encountered in the synthesis of this compound.
Common Impurities and Their Origins:
| Impurity | Potential Origin | Analytical Signature (Expected) |
| 2-Mercaptooxazolo[4,5-b]pyridine | Incomplete methylation of the intermediate. | A distinct peak in LC-MS corresponding to the mass of this intermediate. The proton NMR spectrum would lack the characteristic singlet of the -SCH3 group. |
| 2-Amino-3-hydroxypyridine | Unreacted starting material. | A peak in LC-MS corresponding to the mass of the starting material. Its characteristic peaks would also be present in the NMR spectrum. |
| Oxidized Byproducts (Sulfoxide/Sulfone) | Oxidation of the methylthio group.[1] | Peaks in LC-MS with masses corresponding to the addition of one (sulfoxide) or two (sulfone) oxygen atoms. The chemical shift of the -SCH3 protons in the NMR spectrum would be downfield shifted. |
| Dimerized Species | Side reactions of the reactive intermediate. | Higher molecular weight peaks in the mass spectrum. |
Workflow for Impurity Identification:
Caption: Workflow for identifying unknown impurities.
Question 3: How can I minimize the formation of oxidized impurities like the corresponding sulfoxide and sulfone?
Answer:
The sulfur atom in the methylthio group is susceptible to oxidation, which can lead to the formation of 2-(methylsulfinyl)oxazolo[4,5-b]pyridine (the sulfoxide) and 2-(methylsulfonyl)oxazolo[4,5-b]pyridine (the sulfone).[1]
Preventative Measures:
-
Inert Atmosphere:
-
Causality: Exposure to atmospheric oxygen, especially at elevated temperatures, can promote oxidation.
-
Protocol: Conduct the reaction and any subsequent workup steps under an inert atmosphere, such as nitrogen or argon.[3] This is particularly important if the reaction requires prolonged heating.
-
-
Avoid Oxidizing Agents:
-
Causality: The presence of even trace amounts of oxidizing agents can lead to the formation of these impurities. Reagents like hydrogen peroxide or meta-chloroperbenzoic acid (m-CPBA) are known to oxidize thioethers.[1]
-
Protocol:
-
Ensure all solvents and reagents are free from peroxides.
-
Be cautious during the workup procedure to avoid accidental introduction of oxidizing agents.
-
-
-
Control Reaction Temperature:
-
Causality: Higher temperatures can accelerate the rate of oxidation.
-
Protocol: While the cyclization step often requires heat, once the methylthio group is installed, try to maintain the lowest effective temperature for any subsequent steps or purification processes.
-
-
Storage:
-
Causality: The final product can slowly oxidize upon storage if exposed to air and light.
-
Protocol: Store the purified this compound in a tightly sealed container, preferably under an inert atmosphere, and in a cool, dark place.
-
Frequently Asked Questions (FAQs)
What are the most common starting material-related impurities?
The primary starting material is 2-amino-3-hydroxypyridine. Impurities can arise from its synthesis, which often involves the reduction of a corresponding nitropyridine derivative, such as 2-chloro-3-nitropyridine.[4][5][6] Potential impurities could include:
-
Isomeric Aminohydroxypyridines: Formed during the synthesis of the precursor.
-
Unreacted Nitropyridine Precursors: Incomplete reduction can leave traces of the starting nitro compound.
-
Halogenated Pyridines: If the synthesis involves displacement of a halogen, residual halogenated pyridines might be present.[7][8][9]
Can the solvent play a role in impurity formation?
Absolutely. The choice of solvent can significantly impact the reaction outcome. For instance, using a solvent that is not fully anhydrous can introduce water, which may hydrolyze intermediates or reagents. Some solvents can also participate in side reactions. For example, in some reactions, dimethylformamide (DMF) can decompose at high temperatures and lead to the formation of impurities.[10] It is crucial to use high-purity, anhydrous solvents appropriate for the specific reaction step.
What is the best way to purify the final product?
The purification of this compound typically involves one or a combination of the following techniques:
-
Recrystallization: This is often an effective method for removing minor impurities, provided a suitable solvent system can be found in which the product has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Column Chromatography: Silica gel column chromatography is a standard and effective method for separating the desired product from starting materials, intermediates, and side products. A gradient elution system, for example, with hexanes and ethyl acetate, can be optimized to achieve good separation.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): For achieving very high purity, especially for small-scale syntheses or for the isolation of minor impurities for characterization, Prep-HPLC is the method of choice.
General Synthesis and Purification Workflow
Caption: A general workflow for the synthesis and purification of this compound.
References
- 1. This compound|CAS 169205-95-2 [benchchem.com]
- 2. prepchem.com [prepchem.com]
- 3. benchchem.com [benchchem.com]
- 4. CN102532010B - Preparation method of 2-chloro-3-aminopyridine - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WO2010089773A2 - Process for preparation of nitropyridine derivatives - Google Patents [patents.google.com]
- 8. 2-Amino-6-chloro-3-nitropyridine | 27048-04-0 [chemicalbook.com]
- 9. CN102584688A - Preparing method of 2,6-dichloro-3-nitropyridine - Google Patents [patents.google.com]
- 10. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming side reactions in oxazolo[4,5-b]pyridine ring formation
Welcome to the technical support center for the synthesis of oxazolo[4,5-b]pyridines. This resource is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, you will find in-depth troubleshooting guides and frequently asked questions to help you overcome common challenges and side reactions encountered during the formation of the oxazolo[4,5-b]pyridine ring system. Our approach is rooted in explaining the "why" behind experimental observations and providing practical, field-tested solutions.
Troubleshooting Guide: Overcoming Side Reactions
This guide is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Issue 1: Low or No Yield of the Desired Oxazolo[4,5-b]pyridine
Question: I am attempting to synthesize a 2-substituted oxazolo[4,5-b]pyridine from 2-amino-3-hydroxypyridine and a carboxylic acid using a dehydrating agent like polyphosphoric acid (PPA), but I am getting very low yields or none of the desired product. What could be the problem?
Answer:
Low or no yield in this condensation reaction is a common issue that can stem from several factors, primarily related to incomplete reaction, side reactions of the starting material, or product degradation. Let's break down the potential causes and solutions.
Causality and Mechanism:
The formation of the oxazolo[4,5-b]pyridine ring from 2-amino-3-hydroxypyridine and a carboxylic acid is a cyclodehydration reaction. The reaction proceeds through two key steps:
-
Amide Formation: The amino group of 2-amino-3-hydroxypyridine reacts with the carboxylic acid to form an o-hydroxyamide intermediate.
-
Cyclization: The hydroxyl group of the intermediate then attacks the amide carbonyl, followed by dehydration to form the oxazole ring.
Several factors can disrupt this pathway, leading to low yields.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield in oxazolo[4,5-b]pyridine synthesis.
Detailed Solutions:
-
Incomplete Reaction:
-
Problem: The reaction may not have gone to completion. This can be due to insufficient temperature, reaction time, or inefficient mixing.
-
Solution:
-
Optimize Reaction Conditions: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Systematically increase the reaction temperature and/or time. Ensure vigorous stirring, especially in viscous media like PPA.
-
Choice of Dehydrating Agent: Polyphosphoric acid (PPA) and polyphosphoric acid trimethylsilyl ester (PPSE) are common dehydrating agents. While PPSE can sometimes offer milder conditions, PPA is often more effective for stubborn cyclizations.[1] Consider switching from PPSE to PPA if you are experiencing low conversion.
-
-
-
Side Reactions of 2-Amino-3-hydroxypyridine:
-
Problem: The starting material, 2-amino-3-hydroxypyridine, has two nucleophilic sites (the amino and hydroxyl groups) and can undergo undesired side reactions.
-
Diacylation: The amino group is generally more nucleophilic than the hydroxyl group and will react first. However, under harsh conditions or with an excess of the acylating agent, both the amino and hydroxyl groups can be acylated, leading to a diacylated byproduct that will not cyclize.
-
Solution: Use a stoichiometric amount of the carboxylic acid (or a slight excess, e.g., 1.1 equivalents). Add the carboxylic acid portion-wise to the reaction mixture to maintain a low concentration.
-
-
Polymerization: Under strong acidic conditions and high temperatures, 2-amino-3-hydroxypyridine can undergo self-condensation or polymerization, leading to intractable tars and low yields of the desired product.
-
Solution: Maintain the lowest possible reaction temperature that allows for cyclization. Consider using a milder catalyst or a solvent to dilute the reaction mixture.
-
-
-
Incomplete Cyclization of the o-Hydroxyamide Intermediate:
-
Problem: The o-hydroxyamide intermediate may form but fail to cyclize efficiently. This can be due to steric hindrance or insufficient activation of the amide carbonyl by the acidic catalyst.
-
Solution:
-
Stronger Dehydrating Conditions: If using a milder dehydrating agent, switch to a more potent one like PPA or Eaton's reagent (P₂O₅ in methanesulfonic acid).
-
Alternative Acylating Agents: Instead of a carboxylic acid, consider using a more reactive acylating agent like an acyl chloride. The reaction can often be performed under milder conditions, first forming the o-hydroxyamide at a lower temperature, followed by cyclization upon heating.
-
-
Experimental Protocol: Synthesis of 2-Phenyloxazolo[4,5-b]pyridine using PPA
-
Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a calcium chloride drying tube, combine 2-amino-3-hydroxypyridine (1.10 g, 10 mmol) and benzoic acid (1.22 g, 10 mmol).
-
Addition of PPA: Carefully add polyphosphoric acid (approx. 20 g) to the flask. The mixture will be thick.
-
Heating: Heat the reaction mixture to 180-200 °C with vigorous stirring for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent).
-
Work-up: Allow the reaction mixture to cool to approximately 100 °C and then carefully pour it onto crushed ice with vigorous stirring.
-
Neutralization and Extraction: Neutralize the acidic solution with a saturated solution of sodium bicarbonate or ammonium hydroxide until the pH is approximately 7-8. The product will precipitate out.
-
Isolation and Purification: Collect the solid by filtration, wash with water, and dry. Recrystallize the crude product from a suitable solvent like ethanol to obtain pure 2-phenyloxazolo[4,5-b]pyridine.
Issue 2: Formation of Multiple Products
Question: My reaction is producing a mixture of products, making purification difficult. How can I improve the selectivity of the reaction?
Answer:
The formation of multiple products often points to a lack of regioselectivity or competing reaction pathways. Understanding the nature of your starting materials and reaction conditions is key to resolving this issue.
Causality and Mechanism:
-
Regioselectivity with Unsymmetrical Starting Materials: If your 2-amino-3-hydroxypyridine or carboxylic acid is unsymmetrically substituted, you may have issues with regioselectivity. For instance, if there are other nucleophilic groups on your carboxylic acid, they might compete in the initial acylation step.
-
N- vs. O-Acylation: As mentioned earlier, the amino group of 2-amino-3-hydroxypyridine is more nucleophilic than the hydroxyl group.[2] However, under certain conditions, O-acylation can occur, leading to an ester intermediate that is less likely to cyclize to the desired oxazole.
-
Rearrangement Reactions: In some heterocyclic systems, base-promoted rearrangements can occur. For example, a Boulton–Katritzky rearrangement has been observed in the synthesis of related isoxazolo[4,5-b]pyridines.[3] While less common in oxazole synthesis, it's a possibility to consider if you are observing unexpected isomeric byproducts.
Troubleshooting Strategies:
-
Protecting Groups: If your starting materials have other reactive functional groups, consider using protecting groups to prevent them from participating in the reaction.
-
Control of Acylation: To favor N-acylation, perform the reaction under conditions that promote amide formation. Using a carbodiimide coupling agent (like DCC or EDC) with the carboxylic acid at room temperature before heating can selectively form the amide intermediate.
-
Stepwise Synthesis: Instead of a one-pot reaction, consider a two-step approach. First, synthesize and isolate the o-hydroxyamide intermediate under mild conditions. Then, subject the purified intermediate to cyclization conditions. This will help you identify at which stage the side products are forming.
Data on N- vs. O-Acylation Selectivity:
| Condition | Predominant Reaction | Rationale |
| Neutral or slightly basic | N-acylation | The amino group is more nucleophilic. |
| Strongly acidic | O-acylation (potential) | The amino group is protonated, reducing its nucleophilicity and potentially allowing the less basic hydroxyl group to react.[4] |
Frequently Asked Questions (FAQs)
Q1: Can I use microwave irradiation to accelerate the synthesis of oxazolo[4,5-b]pyridines?
A1: Yes, microwave-assisted synthesis can be a very effective method for preparing oxazolo[4,5-b]pyridines. It often leads to significantly shorter reaction times and can improve yields by minimizing the formation of thermal degradation products.[5]
Q2: What are some alternative methods for synthesizing the oxazolo[4,5-b]pyridine ring?
A2: Besides the condensation of 2-amino-3-hydroxypyridine with carboxylic acids, other methods include:
-
Reaction with acyl chlorides: This is often a milder alternative to using carboxylic acids and PPA. The reaction typically proceeds in two steps: acylation of the amino group followed by base- or acid-catalyzed cyclization.
-
Reaction with orthoesters or thioimidates: These reagents can also be used to form the oxazole ring.[6]
Q3: How can I purify my oxazolo[4,5-b]pyridine product if it is contaminated with PPA?
A3: Removing residual PPA can be challenging. After quenching the reaction mixture on ice and neutralizing, it is crucial to wash the crude product thoroughly with water. If the product is soluble in an organic solvent like ethyl acetate or dichloromethane, you can perform an aqueous workup, washing the organic layer multiple times with a saturated sodium bicarbonate solution and then with brine. Column chromatography on silica gel is also an effective method for purification.
Q4: My final product is colored. Is this normal?
A4: The color of oxazolo[4,5-b]pyridine derivatives can vary depending on the substituents. While some may be colorless, others can be yellow or brown. However, a very dark color or the presence of a tar-like substance may indicate product degradation or the formation of polymeric byproducts. In such cases, purification by recrystallization or chromatography is recommended. The purity of the starting 2-amino-3-hydroxypyridine is also crucial, as impurities can lead to colored byproducts.[7]
References
- 1. US4033975A - Process for the production of 2-amino-3-hydroxypyridine derivatives - Google Patents [patents.google.com]
- 2. Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. differencebetween.com [differencebetween.com]
- 6. peptide.com [peptide.com]
- 7. CN109535071B - 2-amino-3-hydroxypyridine and preparation method and refining method thereof - Google Patents [patents.google.com]
Optimizing reaction conditions for the synthesis of 2-(Methylthio)oxazolo[4,5-b]pyridine
Welcome to the technical support center for the synthesis of 2-(Methylthio)oxazolo[4,5-b]pyridine. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the common challenges and optimize the synthesis of this versatile heterocyclic compound.
Introduction to the Synthesis
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. The most common and established route involves the cyclization of 2-amino-3-hydroxypyridine with carbon disulfide to form a 2-mercapto intermediate, followed by S-methylation. Understanding the nuances of each step is critical for success. This guide provides practical, field-tested insights to address specific issues you may encounter.
Reaction Workflow Overview
The primary synthetic pathway can be visualized as a two-stage process:
-
Formation of the Oxazolone-2-thione Intermediate: This step involves the reaction of 2-amino-3-hydroxypyridine with carbon disulfide in the presence of a base to form 2-mercaptooxazolo[4,5-b]pyridine.
-
S-Methylation: The subsequent step is the selective methylation of the thiol group using a methylating agent, such as methyl iodide, to yield the final product.
Caption: General two-stage workflow for the synthesis of this compound.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis, providing potential causes and actionable solutions.
Problem 1: Low or No Yield of the 2-Mercaptooxazolo[4,5-b]pyridine Intermediate
| Potential Cause | Explanation & Recommended Solution |
| Poor Quality of Starting Material | 2-Amino-3-hydroxypyridine can oxidize and discolor upon exposure to air and light, which can introduce impurities and hinder the reaction.[1] Solution: Use fresh, colorless starting material. If your reagent is discolored, consider recrystallization before use. Store 2-amino-3-hydroxypyridine under an inert atmosphere (e.g., nitrogen or argon) and in a dark container. |
| Inactive or Inappropriate Base | The formation of the dithiocarbamate, a key step in the cyclization, is base-catalyzed.[2] The base must be strong enough to deprotonate the amine and facilitate the reaction with carbon disulfide. Solution: Ensure your base (e.g., potassium hydroxide) is fresh and anhydrous. Consider using an alternative base like potassium tert-butoxide for enhanced reactivity. The choice of solvent is also crucial; alcohols are often effective for this type of condensation.[3] |
| Suboptimal Reaction Temperature | The reaction may require elevated temperatures to proceed at a reasonable rate. Solution: If reacting at room temperature, consider gently heating the reaction mixture. A common procedure involves refluxing the reactants.[4] Monitor the reaction progress by TLC to determine the optimal temperature and time. |
| Premature Decomposition of Dithiocarbamate | The dithiocarbamate intermediate can be unstable, especially under acidic conditions.[5] Solution: Maintain basic conditions throughout the reaction. The work-up should involve neutralization with a weak acid like acetic acid only after the reaction is complete.[4] |
Problem 2: Low Yield or Formation of Byproducts during the S-Methylation Step
| Potential Cause | Explanation & Recommended Solution |
| Competing N-Methylation | The 2-mercaptooxazolo[4,5-b]pyridine intermediate is an ambident nucleophile with both sulfur and nitrogen atoms capable of being methylated.[6][7][8] While S-methylation is generally favored with soft electrophiles like methyl iodide due to the "soft" nature of the sulfur atom, N-methylation can occur, especially under certain conditions.[7][9] Solution: Use a "soft" methylating agent like methyl iodide.[7] Running the reaction at lower temperatures can also favor S-alkylation. The choice of solvent can influence selectivity; polar aprotic solvents often favor S-alkylation. |
| Over-methylation | If the product itself has a nucleophilic site, it could be susceptible to further methylation, though this is less common for this specific product. More likely, if N-methylation occurs, the resulting species could be further reactive. Solution: Use a stoichiometric amount of the methylating agent (1.0 to 1.1 equivalents). Add the methylating agent slowly to the reaction mixture to avoid localized high concentrations. Monitor the reaction closely by TLC and stop it once the starting material is consumed. |
| Degradation of Methyl Iodide | Methyl iodide is light-sensitive and can decompose, reducing its effectiveness.[7] Solution: Use freshly opened or properly stored methyl iodide. Store it in a dark bottle, and if it has a purplish tinge (indicating the presence of iodine), consider purifying it by washing with a solution of sodium thiosulfate.[7] |
| Incomplete Deprotonation of the Thiol | The thiol must be deprotonated to the thiolate to act as an effective nucleophile. Solution: Ensure a suitable base is used to deprotonate the 2-mercapto intermediate before adding the methylating agent. The base used in the first step (e.g., KOH) may be sufficient if the methylation is performed in situ. |
Problem 3: Difficulty in Product Purification
| Potential Cause | Explanation & Recommended Solution |
| Presence of N-methylated Isomer | The N-methylated and S-methylated isomers may have similar polarities, making them difficult to separate by standard column chromatography. Solution: Optimize the reaction conditions to maximize the formation of the S-methylated product (see Problem 2). For purification, try different solvent systems for column chromatography (e.g., ethyl acetate/hexanes, dichloromethane/methanol). Recrystallization from a suitable solvent system may also be effective. |
| Residual Starting Materials or Reagents | Incomplete reaction or improper work-up can leave starting materials or reagents in the crude product. Solution: Ensure the reaction goes to completion by monitoring with TLC. The work-up should include appropriate aqueous washes to remove water-soluble impurities and any remaining base. For instance, a dilute acid wash can remove any unreacted 2-amino-3-hydroxypyridine, while a bisulfite wash can remove unreacted iodine from the methyl iodide. |
| Product is an Oil or Low-Melting Solid | The final product may not be a crystalline solid, making handling and purification more challenging.[10] Solution: If the product is an oil, use column chromatography for purification. If it is a low-melting solid, you can try recrystallization from a low-boiling solvent at a reduced temperature. |
Frequently Asked Questions (FAQs)
Q1: My 2-amino-3-hydroxypyridine starting material is brown. Can I still use it?
While it may still react, using discolored 2-amino-3-hydroxypyridine is not recommended as the colored impurities are oxidation byproducts that can lead to lower yields and complicate purification.[1] It is best to purify it by recrystallization before use or to use a fresh, colorless batch.
Q2: What is the best base to use for the initial cyclization reaction?
Potassium hydroxide is commonly used and effective.[4] The reaction involves the formation of a potassium dithiocarbamate salt. Other strong bases that do not introduce competing nucleophiles can also be considered.
Q3: Can I use a different methylating agent instead of methyl iodide?
Yes, other methylating agents like dimethyl sulfate or methyl tosylate can be used. However, methyl iodide is a "soft" electrophile, which generally favors the desired S-alkylation over N-alkylation of the ambident thiolate nucleophile.[7][9] Using "harder" methylating agents may increase the proportion of the undesired N-methylated byproduct.
Q4: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is the most convenient method. Use a suitable solvent system (e.g., 30-50% ethyl acetate in hexanes) to separate the starting material, intermediate, and product. Visualize the spots under UV light.
Q5: The work-up procedure mentions neutralizing with acetic acid. Why is this important?
After the formation of the 2-mercaptooxazolo[4,5-b]pyridine intermediate (which exists as a salt), the reaction mixture is alkaline. Neutralization with a weak acid like acetic acid protonates the thiolate, causing the intermediate to precipitate out of the aqueous solution, allowing for its isolation by filtration.[4]
Q6: What is the mechanism of the cyclization reaction?
The reaction proceeds through the nucleophilic attack of the amino group of 2-amino-3-hydroxypyridine on the carbon of carbon disulfide. The resulting dithiocarbamic acid intermediate is deprotonated by the base. Subsequent intramolecular cyclization with the loss of water, likely involving the hydroxyl group, forms the oxazole ring.
Caption: Simplified mechanism for the formation of the 2-mercapto intermediate.
Detailed Experimental Protocols
Protocol 1: Synthesis of 2-Mercaptooxazolo[4,5-b]pyridine
This protocol is adapted from established procedures for similar heterocyclic systems.[4]
-
Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, prepare a solution of potassium hydroxide (6.2 g) in methanol (96 ml) and water (17.4 ml).
-
Reaction with Carbon Disulfide: To this solution, add carbon disulfide (7.1 g) and stir to form potassium methyl xanthate.
-
Addition of Starting Material: Add 2-amino-3-hydroxypyridine to the mixture.
-
Reflux: Heat the mixture to reflux and maintain for 20 hours. The reaction progress can be monitored by TLC.
-
Isolation of Intermediate: After cooling, filter the reaction mixture. Neutralize the filtrate with acetic acid.
-
Collection and Drying: The resulting precipitate is the 2-mercaptooxazolo[4,5-b]pyridine intermediate. Collect the solid by filtration, wash with water, and dry thoroughly.
Protocol 2: Synthesis of this compound
This protocol assumes the isolated 2-mercapto intermediate from Protocol 1 is used as the starting material.
-
Dissolution of Intermediate: In a suitable flask, dissolve the dried 2-mercaptooxazolo[4,5-b]pyridine in a suitable solvent such as DMF or methanol.
-
Addition of Base: Add a base such as potassium carbonate (1.5 equivalents) to the solution to deprotonate the thiol.
-
Addition of Methyl Iodide: Cool the mixture in an ice bath and add methyl iodide (1.1 equivalents) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Work-up: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure this compound.
Summary of Reaction Conditions and Alternatives
| Parameter | Typical Condition | Alternatives & Considerations |
| Base (Cyclization) | Potassium Hydroxide (KOH) | Sodium hydroxide (NaOH), Potassium tert-butoxide. The choice of base can affect reaction rate and yield.[2] |
| Solvent (Cyclization) | Methanol/Water | Ethanol. Alcohols are generally good solvents for this step.[3] |
| Methylating Agent | Methyl Iodide (MeI) | Dimethyl sulfate (DMS), Methyl tosylate (MeOTs). Be aware of potential changes in S/N selectivity.[7] |
| Base (Methylation) | Potassium Carbonate (K2CO3) | Sodium hydride (NaH), Triethylamine (TEA). NaH is a stronger, non-nucleophilic base but requires anhydrous conditions. |
| Solvent (Methylation) | Dimethylformamide (DMF) | Acetone, Acetonitrile, Methanol. The solvent can influence reaction rate and selectivity. |
| Temperature | Reflux for cyclization; 0°C to RT for methylation | Microwave irradiation can significantly reduce reaction times for the cyclization step.[11] |
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Dithiocarbamate Assembly on Gold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. prepchem.com [prepchem.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. researchgate.net [researchgate.net]
- 7. Methyl Iodide | Encyclopedia MDPI [encyclopedia.pub]
- 8. dalalinstitute.com [dalalinstitute.com]
- 9. Iodomethane - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. This compound|CAS 169205-95-2 [benchchem.com]
Troubleshooting guide for the synthesis of substituted oxazolo[4,5-b]pyridines
Welcome to the technical support center for the synthesis of substituted oxazolo[4,5-b]pyridines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for challenges encountered during the synthesis of this important heterocyclic scaffold. The following content is structured to address specific issues in a question-and-answer format, offering practical solutions grounded in established chemical principles.
I. General Synthetic Workflow
The synthesis of substituted oxazolo[4,5-b]pyridines typically commences with the condensation of a 2-amino-3-hydroxypyridine derivative with a carboxylic acid or its equivalent, followed by further functionalization if required. A common synthetic sequence is outlined below.
Technical Support Center: Enhancing the Stability of 2-(Methylthio)oxazolo[4,5-b]pyridine for Biological Assays
Welcome to the technical support center for 2-(Methylthio)oxazolo[4,5-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for enhancing the stability of this compound in biological assays. The unique structure of this compound, featuring a fused oxazolo[4,5-b]pyridine core and a methylthio group, presents specific challenges that can impact experimental reproducibility and data integrity.[1] This resource offers a question-and-answer format to directly address these potential issues.
Frequently Asked Questions (FAQs)
Compound Stability and Handling
Q1: My experimental results with this compound are inconsistent. What are the primary causes of this variability?
A1: Inconsistent results with small molecules like this compound often stem from compound-related issues, the experimental system, or the assay itself.[2] Specifically for this compound, the methylthio group is susceptible to oxidation, which can alter its biological activity.[1] Additionally, the oxazolo[4,5-b]pyridine scaffold can be sensitive to pH, particularly strongly alkaline conditions.[1]
To troubleshoot, consider these factors:
-
Compound Integrity: Ensure proper storage and handling to prevent degradation.
-
Solubility: Visually confirm that the compound is fully dissolved in your working solutions. Poor solubility can lead to inaccurate dosing.[2]
-
Experimental Conditions: Maintain consistency in cell culture conditions, including cell passage number and density.[2]
-
Assay Parameters: Standardize reagent preparation, incubation times, and instrument settings.[2]
Q2: What are the known degradation pathways for this compound and how can I mitigate them?
A2: The primary degradation pathways for this compound involve the methylthio group and the heterocyclic core.
-
Oxidation of the Methylthio Group: The sulfur atom in the methylthio group is prone to oxidation, which can occur in a stepwise manner to form the corresponding sulfoxide and then the sulfone.[1] This oxidation can be accelerated by exposure to atmospheric oxygen, certain metal ions, or reactive oxygen species (ROS) in cell culture media.
-
Hydrolysis of the Oxazole Ring: The oxazole ring can be susceptible to hydrolysis under strongly acidic or alkaline conditions, leading to ring-opening.[3][4] Stability tests have shown decomposition under strongly alkaline conditions (pH > 12) due to thioether bond cleavage.[1]
-
Photodegradation: Exposure to light, especially UV light, can induce photolysis in some heterocyclic compounds, leading to degradation.[5]
Mitigation Strategies:
-
Use of Antioxidants: The inclusion of antioxidants in your assay buffer can help prevent oxidation of the methylthio group.
-
pH Control: Maintain a stable pH within the optimal range for the compound, avoiding strongly acidic or alkaline conditions.[5] The use of buffers is crucial for this.[5]
-
Light Protection: Protect the compound from light by using amber vials and minimizing exposure during experiments.[5]
-
Inert Atmosphere: For long-term storage or sensitive experiments, consider handling the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Caption: Potential degradation pathways of this compound.
Assay Development and Optimization
Q3: How can I optimize my assay conditions to improve the stability of this compound?
A3: Optimizing assay conditions is critical for obtaining reliable data. Here are key parameters to consider:
| Parameter | Recommendation | Rationale |
| pH | Maintain pH between 6.5 and 7.5. | The maleimide group, often used in bioconjugation, is most stable and specific for thiols in this pH range.[6] While not a maleimide, the principle of pH affecting reactivity of sulfur-containing compounds is relevant. The oxazole ring is also more stable in this range. |
| Buffer System | Use non-nucleophilic buffers like phosphate, HEPES, or MOPS. | Avoid buffers with primary amines (e.g., Tris) that could potentially react with the compound. |
| Temperature | Perform experiments at the lowest feasible temperature. | Higher temperatures can accelerate chemical degradation.[5] |
| Solvent | Use DMSO for stock solutions and minimize the final concentration in the assay (typically <0.5%). | Ensure the compound remains soluble and does not precipitate.[2] |
| Additives | Consider including antioxidants (e.g., ascorbic acid, N-acetylcysteine) or chelating agents (e.g., EDTA) in your buffers. | Antioxidants can prevent oxidation of the methylthio group, and chelators can sequester metal ions that may catalyze degradation.[5] |
Q4: I'm observing a decrease in the compound's activity over the course of my experiment. What could be the cause?
A4: A time-dependent loss of activity suggests compound instability in the assay medium. This could be due to several factors:
-
Metabolic Degradation: If you are using a cell-based assay, cellular enzymes could be metabolizing the compound. The pyridine ring, for instance, can be degraded by certain microorganisms.[7][8]
-
Reaction with Media Components: Components in the cell culture medium, such as thiols (e.g., cysteine, glutathione), could potentially react with the compound.[9]
-
Adsorption to Plastics: Small molecules can adsorb to the surface of plasticware, reducing the effective concentration.
Troubleshooting Steps:
-
Incubation Stability Study: Incubate the compound in the assay medium (with and without cells) for the duration of your experiment. At different time points, measure the concentration of the parent compound using a suitable analytical method like HPLC. This will help determine if the compound is being degraded and whether the degradation is cell-mediated.
-
Use of Low-Binding Plates: If adsorption is suspected, consider using low-binding microplates.
-
Fresh Preparation: Prepare fresh dilutions of the compound for each experiment to minimize the impact of degradation in stock solutions.[2]
Advanced Troubleshooting and Chemical Modification
Q5: Are there any chemical modifications to the this compound structure that could enhance its stability?
A5: Yes, structural modifications can be a powerful strategy to improve stability. The methylthio group is a key site for potential modification.
-
Bioisosteric Replacement: Replacing the methylthio group (-SCH3) with a more stable bioisostere could be beneficial. For example, substituting the sulfur atom with a methylene group (-CH2-) to create a carba analog can improve stability against reduction.[10]
-
Oxidation to Sulfone: While oxidation is a degradation pathway, intentionally synthesizing the sulfone derivative could lead to a more stable and potentially active compound. The electronic properties of the sulfone are different from the thioether, which could impact biological activity.[1]
-
Fluorination: Introducing fluorine atoms into the molecule can sometimes enhance metabolic stability and binding affinity.
Caption: Strategies for chemical modification to enhance stability.
Q6: How can I confirm that the observed biological effect is from the parent compound and not a degradation product?
A6: This is a crucial aspect of validating your experimental results.
-
Analytical Characterization: Use techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) to analyze your compound stock and working solutions to confirm the identity and purity of the parent compound and to detect any potential degradation products.
-
Activity of Potential Degradants: If possible, synthesize or obtain the potential degradation products (e.g., the sulfoxide or sulfone derivatives) and test their activity in your assay. This will help you determine if they contribute to the observed biological effect.
-
Real-Time Monitoring: For kinetic assays, consider analytical techniques that can monitor the concentration of the parent compound in real-time during the experiment.
Experimental Protocols
Protocol 1: Assessing Compound Stability in Assay Buffer
This protocol outlines a method to evaluate the stability of this compound in your experimental buffer over time.
Materials:
-
This compound
-
Assay buffer (e.g., PBS, HEPES)
-
HPLC system with a suitable column (e.g., C18)
-
Incubator
Procedure:
-
Prepare a solution of this compound in your assay buffer at the final working concentration.
-
Divide the solution into several aliquots in separate tubes.
-
Immediately analyze one aliquot (T=0) by HPLC to determine the initial concentration and purity.
-
Incubate the remaining aliquots at the desired experimental temperature (e.g., 37°C).
-
At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), remove one aliquot and analyze it by HPLC.
-
Compare the peak area of the parent compound at each time point to the T=0 sample to determine the percentage of compound remaining.
References
- 1. This compound|CAS 169205-95-2 [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 5. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 6. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Introduction to Thiol Modification and Detection—Section 2.1 | Thermo Fisher Scientific - FR [thermofisher.com]
- 10. Synthesis and Activity of Thioether-Containing Analogues of the Complement Inhibitor Compstatin - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Control Regioselectivity in the Functionalization of Oxazolo[4,5-b]pyridine
Welcome to the technical support center for the regioselective functionalization of oxazolo[4,5-b]pyridine. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of substituting this privileged heterocyclic scaffold. The oxazolo[4,5-b]pyridine core is a key pharmacophore in numerous biologically active molecules, making the precise control over substituent placement a critical aspect of modern drug discovery.[1][2]
This document moves beyond simple protocols to provide in-depth, field-proven insights into controlling reaction outcomes. We will explore the electronic nature of the scaffold, troubleshoot common experimental challenges, and provide validated methodologies to help you achieve your synthetic targets with confidence.
Understanding the Oxazolo[4,5-b]pyridine Core: A Reactivity Map
Before attempting functionalization, it is crucial to understand the inherent electronic properties of the oxazolo[4,5-b]pyridine ring system. The fusion of the electron-rich oxazole ring and the electron-deficient pyridine ring creates a unique reactivity profile.
-
Pyridine Ring (Six-membered): The pyridine nitrogen atom is electron-withdrawing, rendering the C5 and C7 positions electrophilic and susceptible to nucleophilic attack, but generally deactivates the ring towards electrophilic aromatic substitution (EAS).[3] The C6 position is less reactive.
-
Oxazole Ring (Five-membered): The oxazole ring is generally more electron-rich than the pyridine moiety. The C2 position is the most common site for initial functionalization, often incorporated during the synthesis of the ring system itself.[4][5]
The key challenge lies in selectively functionalizing the pyridine ring at the C5 or C7 positions. The choice of strategy depends entirely on the desired regioisomer.
Caption: Inherent reactivity of key positions on the oxazolo[4,5-b]pyridine scaffold.
Part 1: Directed ortho-Metalation (DoM) for C7 Functionalization
Directed ortho-metalation (DoM) is the most powerful and reliable strategy for achieving exclusive functionalization at the C7 position.[6][7][8] This technique relies on a Directed Metalation Group (DMG) to chelate a strong organolithium base, delivering it to the adjacent C7 proton for deprotonation.
Caption: Decision workflow for achieving C7 functionalization via Directed ortho-Metalation.
Troubleshooting & FAQs: Directed ortho-Metalation
Q1: My metalation reaction is failing or giving low yields. What are the common causes?
A1: This is a frequent issue, often traced back to three main areas:
-
Base Strength & Sterics: The choice of organolithium base is critical. For the oxazolo[4,5-b]pyridine system, tert-butyllithium (t-BuLi) is often more effective than n-butyllithium (n-BuLi).[6] The increased steric bulk of t-BuLi can prevent competitive nucleophilic addition to the pyridine ring, a common side reaction with less hindered bases.[9]
-
Reaction Temperature: These reactions require stringent temperature control, typically at -78 °C (a dry ice/acetone bath). If the temperature rises, even locally, you risk decomposition of the lithiated intermediate or side reactions. Ensure the base is added slowly to a well-stirred, cold solution of the substrate.
-
Purity of Reagents and Atmosphere: Organolithium reagents are extremely sensitive to moisture and air. Ensure your solvent (typically THF or diethyl ether) is anhydrous and the reaction is conducted under a rigorously inert atmosphere (argon or nitrogen). Traces of water will quench the base and the lithiated intermediate, killing the reaction.
Q2: I am seeing a mixture of products, including starting material and some unidentifiable byproducts. Why?
A2: This often points to an incomplete reaction or quenching issues.
-
Insufficient Base: Ensure you are using a slight excess of the organolithium base (typically 1.1-1.2 equivalents). Titrate your alkyllithium solution before use to know its exact concentration.
-
Ineffective Directing Group: The 2-diethylamino group is a well-established and powerful DMG for this system.[6] If you are using a different group, it may not be coordinating effectively with the lithium base. Amides and carbamates are also strong DMGs.[7][10]
-
Byproduct Formation: Attack of the lithiated intermediate at the C-2 position of another oxazolopyridine molecule can sometimes occur, leading to dimeric byproducts, especially with less reactive electrophiles.[6] Try adding the electrophile quickly once the lithiation is complete.
Validated Protocol: Regioselective C7-Iodination
This protocol provides a reliable method for introducing an iodine atom at the C7 position, which can then be used in a wide range of cross-coupling reactions.
Materials:
-
2-Diethylaminooxazolo[4,5-b]pyridine (1.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
tert-Butyllithium (1.1 equiv, solution in pentane)
-
Iodine (I₂) (1.2 equiv)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen/argon inlet.
-
Dissolution: Dissolve 2-diethylaminooxazolo[4,5-b]pyridine in anhydrous THF under an inert atmosphere.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Stir for 15 minutes to ensure thermal equilibrium.
-
Metalation: Add tert-butyllithium solution dropwise via syringe over 10 minutes. The solution may change color. Stir the mixture at -78 °C for 1 hour.
-
Quenching: In a separate flask, dissolve iodine in anhydrous THF. Add this solution dropwise to the reaction mixture at -78 °C.
-
Workup: After stirring for an additional 30 minutes at -78 °C, allow the reaction to slowly warm to room temperature. Quench carefully with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume excess iodine.
-
Extraction: Transfer the mixture to a separatory funnel, add water and ethyl acetate. Separate the layers and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Expected Outcome: 7-Iodo-2-diethylaminooxazolo[4,5-b]pyridine as the major product. Confirm regiochemistry using 1D and 2D NMR techniques (NOESY).
Part 2: Electrophilic Aromatic Substitution (EAS) for C5 Functionalization
Achieving functionalization at the C5 position is considerably more challenging due to the deactivating nature of the pyridine nitrogen. Direct electrophilic substitution often requires harsh conditions and may suffer from a lack of selectivity.
Troubleshooting & FAQs: Electrophilic Aromatic Substitution
Q1: My bromination reaction is giving me a mixture of C5 and C7 isomers, or no reaction at all.
A1: This is a classic regioselectivity problem in pyridine chemistry.[3] The outcome is highly dependent on the reaction conditions.
-
Acid Catalyst: The choice and strength of the acid are paramount. Under strongly acidic conditions (e.g., fuming sulfuric acid), the pyridine nitrogen is protonated. This protonated species is even more deactivated, but it can direct electrophiles to the C5 (meta) position.
-
Reactivity of Electrophile: A highly reactive electrophile is needed. For bromination, using Br₂ in oleum or NBS in trifluoroacetic acid (TFA) can favor C5 substitution.
-
Activating Groups: If your oxazolo[4,5-b]pyridine contains an electron-donating group on the pyridine ring, it can facilitate EAS, but may also alter the regiochemical outcome.
Q2: How can I improve the yield and selectivity for C5 functionalization?
A2: The pyridine N-oxide strategy is a highly effective, albeit multi-step, approach.
-
N-Oxidation: First, oxidize the pyridine nitrogen using an oxidant like m-CPBA. The resulting N-oxide is significantly more activated towards EAS than the parent pyridine.[3]
-
Electrophilic Substitution: The N-oxide directs electrophiles (e.g., from nitration or halogenation) primarily to the C5 and C7 positions.
-
Deoxygenation: The N-oxide group can then be removed by reduction (e.g., with PCl₃ or H₂/Pd) to yield the C5-substituted oxazolo[4,5-b]pyridine. This method often provides cleaner reactions and better yields than direct substitution on the parent heterocycle.
Comparative Table: Strategies for Halogenation
| Position | Strategy | Reagents | Conditions | Common Issues |
| C7 | DoM | 1) t-BuLi, THF2) I₂ or Br₂ | -78 °C | Requires strictly anhydrous/anaerobic conditions; sensitive to temperature. |
| C5 | EAS | Br₂, Oleum | High Temp. | Harsh conditions; low yield; potential for C7 isomerization. |
| C5 | N-Oxide | 1) m-CPBA2) HNO₃/H₂SO₄3) PCl₃ | Multi-step | Requires an extra oxidation/reduction sequence; improves safety and yield. |
Part 3: Transition-Metal Catalyzed C-H Activation
Direct C-H activation is an emerging and powerful tool for functionalizing heterocycles, minimizing the need for pre-functionalized starting materials.[1][11] For the oxazolo[4,5-b]pyridine system, palladium-catalyzed reactions have shown promise for arylations and other cross-couplings.
Troubleshooting & FAQs: C-H Activation
Q1: My Pd-catalyzed C-H arylation is not working. What factors should I screen?
A1: C-H activation catalysis is a complex interplay of catalyst, ligand, base, and solvent.
-
Catalyst/Ligand: The choice of palladium source (e.g., Pd(OAc)₂) and ligand is critical. For electron-deficient heterocycles, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) often perform well.
-
Directing Group Effect: Even in C-H activation, existing functional groups can exert a directing effect. The C2-substituent on the oxazole ring can influence the regioselectivity of C-H functionalization on the pyridine ring.[12][13]
-
Base and Additives: The base (e.g., K₂CO₃, Cs₂CO₃) and additives (e.g., pivalic acid) play a crucial role in the proton-abstraction step of the catalytic cycle. Screening a variety of bases is often necessary.
References
- 1. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis of Novel Oxazolo[4,5-b]pyridine-2-one based 1,2,3-triazoles as Glycogen Synthase Kinase-3β Inhibitors with Anti-inflammatory Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. Directed Ortho Metalation [organic-chemistry.org]
- 8. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. baranlab.org [baranlab.org]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and orthogonal functionalization of oxazolo[5′,4′:4,5]pyrano[2,3-b]pyridine by intra- and intermolecular Pd-catalyzed direct C–H bond heteroarylation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
The Emerging Potential of the Oxazolo[4,5-b]pyridine Scaffold: A Comparative Analysis with Established Kinase Inhibitors in Oncology
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
In the landscape of precision oncology, the relentless pursuit of novel molecular scaffolds that can yield potent and selective kinase inhibitors is paramount. While established pharmacophores have led to numerous FDA-approved drugs, the challenges of acquired resistance and off-target toxicities necessitate a broader exploration of chemical diversity. This guide provides an in-depth comparison of the emerging 2-(Methylthio)oxazolo[4,5-b]pyridine scaffold and its derivatives with well-established classes of kinase inhibitors used in cancer therapy. By examining the available preclinical data for this novel scaffold alongside the extensive clinical and experimental data for inhibitors of Epidermal Growth Factor Receptor (EGFR), Breakpoint Cluster Region-Abelson Murine Leukemia (BCR-ABL), and Vascular Endothelial Growth Factor Receptor (VEGFR), we aim to provide a comprehensive perspective for researchers and drug development professionals.
The Oxazolo[4,5-b]pyridine Scaffold: A Privileged Structure with Untapped Potential
The oxazolo[4,5-b]pyridine core is a fused heterocyclic system that has garnered significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives.[1] The unique arrangement of nitrogen and oxygen heteroatoms within this rigid framework provides opportunities for specific hydrogen bonding and other non-covalent interactions within the ATP-binding pockets of various kinases.[1]
While comprehensive data on this compound as a kinase inhibitor is still emerging, the strategic placement of the 2-(methylthio) group offers a versatile handle for synthetic modifications, allowing for the creation of extensive compound libraries for high-throughput screening.[1] The sulfur atom in the methylthio group can also participate in crucial interactions with biological targets, potentially enhancing binding affinity and selectivity.[1]
Preclinical studies on derivatives of the oxazolo[4,5-b]pyridine scaffold have demonstrated promising activity against key oncogenic kinases. Notably, certain derivatives have shown significant inhibitory effects on c-Met and VEGFR-2, two well-validated targets in cancer therapy.[1] For instance, a derivative of this scaffold was reported to inhibit c-Met with a half-maximal inhibitory concentration (IC50) of 0.11 μM.[1] This level of potency underscores the potential of this chemical family in the development of novel anti-cancer agents.
Comparative Analysis with Gold-Standard Kinase Inhibitors
To contextualize the potential of the oxazolo[4,5-b]pyridine scaffold, we will compare its emerging profile with three major classes of clinically validated kinase inhibitors.
Epidermal Growth Factor Receptor (EGFR) Inhibitors
EGFR inhibitors are a cornerstone in the treatment of various solid tumors, particularly non-small cell lung cancer (NSCLC).[2][3][4] These inhibitors can be broadly categorized into tyrosine kinase inhibitors (TKIs) and monoclonal antibodies.[3][5][6] TKIs, such as Gefitinib and Erlotinib, are small molecules that compete with ATP at the intracellular kinase domain of EGFR, thereby blocking downstream signaling pathways responsible for cell proliferation and survival.[2][4][5]
Mechanism of Action: The EGFR Signaling Pathway
Performance Comparison:
| Inhibitor Class | Representative Drug(s) | Primary Target(s) | Typical IC50 (nM) | Approved Indications (Examples) |
| Oxazolo[4,5-b]pyridine Derivative | (Preclinical) | c-Met, VEGFR-2 | 110 (for c-Met)[1] | (Under Investigation) |
| EGFR Inhibitors | Gefitinib, Erlotinib, Osimertinib | EGFR | 2-80 (against EGFR) | NSCLC, Pancreatic Cancer, Colorectal Cancer[2][4][6] |
The potency of the reported oxazolo[4,5-b]pyridine derivative against c-Met is within the range of clinically effective kinase inhibitors. However, a comprehensive kinase panel screening is necessary to determine its selectivity profile compared to the highly specific EGFR inhibitors like Osimertinib.
BCR-ABL Tyrosine Kinase Inhibitors
The development of BCR-ABL inhibitors has revolutionized the treatment of chronic myeloid leukemia (CML).[1][7] The fusion protein BCR-ABL, resulting from the Philadelphia chromosome translocation, is a constitutively active tyrosine kinase that drives the malignant proliferation of hematopoietic cells.[1][8] Imatinib, the first-in-class BCR-ABL inhibitor, set a precedent for targeted cancer therapy.[7] Second and third-generation inhibitors like Dasatinib, Nilotinib, and Ponatinib have been developed to overcome resistance mutations.[9]
Mechanism of Action: BCR-ABL Signaling
Performance Comparison:
| Inhibitor Class | Representative Drug(s) | Primary Target(s) | Typical IC50 (nM) | Approved Indications (Examples) |
| Oxazolo[4,5-b]pyridine Derivative | (Preclinical) | c-Met, VEGFR-2 | 110 (for c-Met)[1] | (Under Investigation) |
| BCR-ABL Inhibitors | Imatinib, Dasatinib, Nilotinib | BCR-ABL, c-KIT, PDGFR | 25-375 (against BCR-ABL) | CML, ALL, GIST[1][7] |
While the primary targets of the oxazolo[4,5-b]pyridine derivatives identified so far differ from BCR-ABL, the development of multi-kinase inhibitors is a common strategy in oncology. A broader profiling of the oxazolo[4,5-b]pyridine scaffold against a panel of hematological kinases would be a logical next step to explore its potential in this area.
Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibitors
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis.[10] The VEGF signaling pathway, primarily through VEGFR-2, is a key regulator of angiogenesis.[10] VEGFR inhibitors, such as Sorafenib and Sunitinib, are multi-kinase inhibitors that block the ATP-binding site of VEGFRs and other receptor tyrosine kinases, leading to a reduction in tumor vascularization.[11]
Mechanism of Action: VEGF Signaling in Angiogenesis
Performance Comparison:
| Inhibitor Class | Representative Drug(s) | Primary Target(s) | Typical IC50 (nM) | Approved Indications (Examples) |
| Oxazolo[4,5-b]pyridine Derivative | (Preclinical) | c-Met, VEGFR-2 | 190 (for VEGFR-2)[1] | (Under Investigation) |
| VEGFR Inhibitors | Sorafenib, Sunitinib, Axitinib | VEGFRs, PDGFRs, c-KIT, RET | 1-90 (against VEGFR-2) | Renal Cell Carcinoma, Hepatocellular Carcinoma, Thyroid Cancer[11][12] |
The reported VEGFR-2 inhibitory activity of an oxazolo[4,5-b]pyridine derivative (IC50 of 0.19 μM) is encouraging and positions this scaffold as a potential anti-angiogenic agent.[1] Further structure-activity relationship (SAR) studies are warranted to optimize this activity and assess its in vivo efficacy in relevant tumor models.
Experimental Protocols for Kinase Inhibitor Evaluation
To rigorously assess the potential of novel compounds like this compound, a standardized set of in vitro and in vivo experiments is essential.
Experimental Workflow for Kinase Inhibitor Profiling
Step-by-Step Methodology for In Vitro Kinase Inhibition Assay (Example: c-Met)
-
Reagents and Materials:
-
Recombinant human c-Met kinase (e.g., from commercial vendors).
-
Biotinylated peptide substrate.
-
ATP.
-
Kinase buffer (e.g., HEPES, MgCl2, MnCl2, DTT).
-
Test compound (this compound) dissolved in DMSO.
-
Detection reagents (e.g., europium-labeled anti-phospho-tyrosine antibody, streptavidin-allophycocyanin).
-
384-well microplates.
-
-
Assay Procedure:
-
Prepare serial dilutions of the test compound in DMSO and then in kinase buffer.
-
Add 2.5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2.5 µL of the c-Met enzyme solution to each well and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of a mixture of the peptide substrate and ATP.
-
Incubate the reaction mixture for 1 hour at room temperature.
-
Stop the reaction by adding 5 µL of EDTA solution.
-
Add 5 µL of the detection reagent mixture and incubate for 1 hour at room temperature.
-
Read the time-resolved fluorescence resonance energy transfer (TR-FRET) signal on a compatible plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
-
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors for cancer therapy. While direct and comprehensive data for the title compound are currently limited, preliminary studies on its derivatives demonstrate potent inhibition of clinically relevant kinases such as c-Met and VEGFR-2.[1]
A direct comparison with established inhibitors of EGFR, BCR-ABL, and VEGFR highlights the necessity for a thorough investigation of the oxazolo[4,5-b]pyridine scaffold's kinase selectivity, cellular activity, and in vivo efficacy. The versatility of the 2-(methylthio) group for chemical modification provides a clear path for SAR studies to optimize potency and selectivity.
Future research should focus on:
-
A comprehensive in vitro kinase panel screen of this compound and its analogs to identify the primary kinase targets and assess selectivity.
-
Evaluation of the most potent and selective compounds in cell-based assays to confirm on-target activity and assess their anti-proliferative effects in relevant cancer cell lines.
-
In vivo studies in animal models to determine the pharmacokinetic properties, pharmacodynamic effects, and anti-tumor efficacy of lead compounds.
By systematically applying the established principles of kinase inhibitor drug discovery, the promising oxazolo[4,5-b]pyridine scaffold has the potential to yield a new generation of targeted therapies for the treatment of cancer.
References
- 1. This compound|CAS 169205-95-2 [benchchem.com]
- 2. This compound|CAS 169205-95-2 [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. achmem.com [achmem.com]
- 10. Oxazolo[4,5-b]pyridine-Based Piperazinamides as GSK-3β Inhibitors with Potential for Attenuating Inflammation and Suppression of Pro-Inflammatory Mediators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. PI4-kinase type II Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
Validating the Mechanism of Action of 2-(Methylthio)oxazolo[4,5-b]pyridine as an Antimicrobial Agent: A Comparative Guide
The escalating threat of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents with new mechanisms of action (MoA).[1][2] The oxazole scaffold has emerged as a promising pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial effects.[1][3][4] This guide focuses on a specific derivative, 2-(Methylthio)oxazolo[4,5-b]pyridine, and provides a comprehensive framework for validating its antimicrobial mechanism of action. Our approach is rooted in a comparative analysis, benchmarking the performance of this novel compound against established antimicrobial agents with well-elucidated MoAs. This document is intended for researchers, scientists, and drug development professionals engaged in the pursuit of new antimicrobial therapies.
Introduction to this compound and the Imperative of MoA Validation
This compound is a heterocyclic compound featuring an oxazole ring fused with a pyridine ring, a structure that holds potential for diverse biological interactions. While preliminary screenings may indicate antimicrobial activity, a thorough understanding of its MoA is critical for further development.[5] Elucidating the precise molecular target and the downstream cellular consequences of drug-target engagement is paramount for predicting efficacy, anticipating resistance mechanisms, and ensuring safety.
This guide will present a logical, multi-pronged experimental workflow to dissect the MoA of this compound. We will compare its activity profile with three standard-of-care antibiotics, each representing a distinct class of antimicrobial action:
-
Ciprofloxacin: A fluoroquinolone that inhibits DNA replication by targeting DNA gyrase and topoisomerase IV.
-
Penicillin: A β-lactam antibiotic that inhibits cell wall synthesis by targeting penicillin-binding proteins (PBPs).
-
Tetracycline: A protein synthesis inhibitor that binds to the 30S ribosomal subunit.
Experimental Workflow for MoA Validation
The following sections detail a series of experiments designed to systematically investigate the antimicrobial properties of this compound.
Initial Characterization: Determining Antimicrobial Spectrum and Potency
The first step is to quantify the antimicrobial activity of this compound against a panel of clinically relevant Gram-positive and Gram-negative bacteria.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
-
Preparation: Prepare a two-fold serial dilution of this compound, ciprofloxacin, penicillin, and tetracycline in a 96-well microtiter plate using appropriate broth media (e.g., Mueller-Hinton Broth).
-
Inoculation: Inoculate each well with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL). Include a positive control (bacteria without antibiotic) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Analysis: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.
Data Presentation: Comparative MIC Data
| Compound | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | P. aeruginosa (MIC, µg/mL) |
| This compound | Experimental Data | Experimental Data | Experimental Data |
| Ciprofloxacin | 0.5 | 0.015 | 0.25 |
| Penicillin | 0.06 | >128 | >128 |
| Tetracycline | 0.25 | 2 | 16 |
Note: Values for comparator drugs are representative and may vary between strains.
Distinguishing Bacteriostatic vs. Bactericidal Activity
Understanding whether a compound kills bacteria (bactericidal) or merely inhibits their growth (bacteriostatic) is a crucial differentiator.
Experimental Protocol: Time-Kill Kinetic Assay
-
Culture Preparation: Grow bacterial cultures to the mid-logarithmic phase and dilute to a standardized concentration (approximately 10^6 CFU/mL) in fresh broth.
-
Drug Exposure: Add this compound and comparator antibiotics at concentrations corresponding to their 4x MIC. Include a no-drug control.
-
Sampling: At various time points (e.g., 0, 2, 4, 8, 24 hours), collect aliquots from each culture.
-
Quantification: Perform serial dilutions of the aliquots and plate on agar plates to determine the number of viable bacteria (CFU/mL).
-
Analysis: Plot log10 CFU/mL versus time. A bactericidal agent is typically defined as causing a ≥3-log10 reduction in CFU/mL within 24 hours.
dot
Caption: Workflow for the Time-Kill Kinetic Assay.
Identifying the Cellular Target: Macromolecular Synthesis Inhibition Assays
This series of experiments aims to pinpoint which major cellular pathway is disrupted by this compound.[6]
Experimental Protocol: Macromolecular Synthesis Assay
-
Principle: This assay measures the incorporation of radiolabeled precursors into DNA, RNA, protein, and cell wall components. Inhibition of a specific pathway will lead to a decrease in the incorporation of the corresponding precursor.
-
Precursors:
-
DNA synthesis: [³H]thymidine
-
RNA synthesis: [³H]uridine
-
Protein synthesis: [³H]leucine
-
Cell wall synthesis: [¹⁴C]N-acetylglucosamine
-
-
Procedure: a. Grow bacterial cultures to early-log phase. b. Add the test compound (at 4x MIC) and the appropriate radiolabeled precursor. c. At various time points, withdraw aliquots and precipitate the macromolecules using trichloroacetic acid (TCA). d. Collect the precipitate on a filter and measure the incorporated radioactivity using a scintillation counter.
-
Analysis: Compare the rate of precursor incorporation in treated cells to that in untreated controls. A significant reduction in the incorporation of a specific precursor suggests that the corresponding pathway is inhibited.
Data Presentation: Expected Outcomes of Macromolecular Synthesis Assays
| Compound | DNA Synthesis Inhibition | RNA Synthesis Inhibition | Protein Synthesis Inhibition | Cell Wall Synthesis Inhibition |
| This compound | Hypothesis-driven outcome | Hypothesis-driven outcome | Hypothesis-driven outcome | Hypothesis-driven outcome |
| Ciprofloxacin | +++ | + | + | - |
| Penicillin | - | - | - | +++ |
| Tetracycline | - | - | +++ | - |
Note: +++ indicates primary inhibition, + indicates secondary effects, - indicates no significant inhibition.
Delving Deeper: Secondary Assays to Confirm MoA
Based on the results from the macromolecular synthesis assays, further experiments can be designed to confirm the specific target.
If Cell Wall Synthesis is Inhibited:
-
Bacterial Cytological Profiling: Use fluorescent dyes to visualize changes in cell morphology, such as cell wall defects, filamentation, or cell lysis, upon treatment with this compound.
-
Penicillin-Binding Protein (PBP) Competition Assay: Assess the ability of the compound to compete with a fluorescently labeled penicillin derivative for binding to PBPs.
If DNA Replication is Inhibited:
-
DNA Gyrase/Topoisomerase IV Inhibition Assay: Utilize purified enzymes to directly measure the inhibitory effect of the compound on their supercoiling or relaxation activities.
-
SOS Response Assay: Measure the induction of the SOS DNA repair system, often triggered by DNA damage caused by DNA synthesis inhibitors.
If Protein Synthesis is Inhibited:
-
In Vitro Transcription/Translation Assay: Use a cell-free system to determine if the compound directly inhibits the process of protein synthesis from a DNA template.
-
Ribosome Binding Assay: Investigate the ability of the compound to bind to the 30S or 50S ribosomal subunits.
dot
Caption: Decision tree for MoA validation experiments.
Conclusion
The validation of the mechanism of action for a novel antimicrobial agent like this compound is a systematic and evidence-based process. By employing a suite of well-established assays and drawing direct comparisons with antibiotics of known MoA, researchers can build a robust scientific case for their compound. This guide provides a foundational framework for this endeavor, emphasizing the importance of logical experimental progression and rigorous data interpretation. The insights gained from such studies are indispensable for the successful translation of promising molecules from the laboratory to the clinic.
References
A Comparative Guide to the Biological Activity of Oxazolo[4,5-b]pyridine Isomers for Drug Discovery Professionals
In the landscape of medicinal chemistry, heterocyclic scaffolds are paramount to the development of novel therapeutic agents. Among these, the oxazolopyridine core, a fusion of oxazole and pyridine rings, has garnered significant attention due to its diverse and potent biological activities. The constitutional isomerism of the oxazolo[4,5-b]pyridine scaffold gives rise to distinct chemical entities with unique electronic and steric properties, which in turn translate to differential biological effects. This guide provides a comparative analysis of the biological activities of key oxazolo[4,5-b]pyridine isomers, offering insights into their therapeutic potential and the underlying structure-activity relationships that govern their function.
The Oxazolo[4,5-b]pyridine Scaffold and Its Isomers: A Structural Overview
The arrangement of the nitrogen and oxygen atoms within the fused ring system dictates the isomeric form of oxazolopyridine. This guide will focus on the comparative biological activities of three prominent isomers: oxazolo[4,5-b]pyridine, oxazolo[5,4-b]pyridine, and isoxazolo[4,5-b]pyridine. The subtle yet significant differences in their molecular architecture lead to variations in their physicochemical properties, such as dipole moment, electron density distribution, and hydrogen bonding capacity, all ofwhich are critical determinants of their interaction with biological targets.
Caption: Chemical structures of oxazolo[4,5-b]pyridine and its isomers.
Comparative Biological Activities
Anticancer Activity
Derivatives of oxazolo[4,5-b]pyridine and its isomers have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a range of human cancer cell lines. The primary mechanism of action often involves the inhibition of key enzymes in cancer cell signaling pathways.
A comparative analysis of the available data suggests that the specific isomeric scaffold plays a crucial role in determining the potency and selectivity of these compounds. For instance, derivatives of oxazolo[5,4-d]pyrimidine, a related scaffold, have shown potent inhibitory activity against vascular endothelial growth factor receptor-2 (VEGFR-2), a key player in tumor angiogenesis.[1]
| Isomer Scaffold | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| oxazolo[4,5-b]pyridine | Triazole derivative | PC3 (prostate) | - | [2] |
| Triazole derivative | A549 (lung) | - | [2] | |
| Triazole derivative | MCF-7 (breast) | - | [2] | |
| isoxazolo[5,4-b]pyridine | Sulfonamide derivative | MCF-7 (breast) | 152.56 µg/mL | [3] |
| oxazolo[5,4-d]pyrimidine | Isoxazole derivative | HT29 (colon) | 58.4 | [1] |
Structure-Activity Relationship Insights:
The anticancer activity of these isomers is significantly influenced by the nature and position of substituents. For oxazolo[4,5-b]pyridine derivatives, the addition of a triazole moiety has been shown to enhance anticancer potential.[2] In the case of isoxazolo[5,4-b]pyridine, sulfonamide derivatives have exhibited inhibitory effects on breast cancer cells.[3] Furthermore, for oxazolo[5,4-d]pyrimidines, the presence of an isoxazole substituent and aliphatic amino chains are characteristic features of compounds with potent cytotoxic activity.[1]
Antimicrobial Activity
The oxazolopyridine scaffold has also been explored for its antimicrobial properties, with derivatives showing activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is thought to involve the inhibition of essential bacterial enzymes, such as DNA gyrase.[4]
| Isomer Scaffold | Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| oxazolo[4,5-b]pyridine | Phenyl derivative | S. aureus (MRSA) | - | [4] |
| isoxazolo[5,4-b]pyridine | Sulfonamide derivative | P. aeruginosa | 125, 250, 500 | [3] |
| Sulfonamide derivative | E. coli | 125, 250, 500 | [3] |
Structure-Activity Relationship Insights:
For oxazolo[4,5-b]pyridine derivatives, substitutions on the phenyl ring have been shown to modulate antibacterial activity, with certain derivatives exhibiting potent activity against methicillin-resistant Staphylococcus aureus (MRSA).[4] In the isoxazolo[5,4-b]pyridine series, sulfonamide derivatives have demonstrated activity against Pseudomonas aeruginosa and Escherichia coli.[3] The ability of the oxazolopyridine ring system to act as an analogue of purine bases, potentially interfering with nucleic acid synthesis, is a key consideration in their antimicrobial activity.[4]
Anti-inflammatory Activity
Certain oxazolo[4,5-b]pyridine derivatives have emerged as potent anti-inflammatory agents, primarily through the inhibition of glycogen synthase kinase-3β (GSK-3β), a pro-inflammatory enzyme.[5]
| Isomer Scaffold | Derivative | Target | IC50 (µM) | Reference |
| oxazolo[4,5-b]pyridine | Piperazinamide derivative | GSK-3β | 0.34 | [5] |
Structure-Activity Relationship Insights:
The anti-inflammatory potential of oxazolo[4,5-b]pyridine derivatives is linked to their ability to effectively inhibit GSK-3β. The introduction of a piperazinamide side chain has been a successful strategy in developing potent inhibitors within this class.[5]
Mechanisms of Action
Inhibition of VEGFR-2 Signaling
Several oxazolopyridine isomers, particularly derivatives of oxazolo[5,4-d]pyrimidine, have been identified as inhibitors of VEGFR-2.[1] VEGFR-2 is a receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[6] Inhibition of VEGFR-2 blocks the downstream signaling cascade, leading to a reduction in tumor vascularization and growth.
Caption: VEGFR-2 signaling pathway and its inhibition by oxazolopyridine isomers.
Inhibition of GSK-3β Signaling
Oxazolo[4,5-b]pyridine derivatives have been shown to be effective inhibitors of GSK-3β, a serine/threonine kinase involved in a wide range of cellular processes, including inflammation.[5] By inhibiting GSK-3β, these compounds can suppress the production of pro-inflammatory mediators.
Caption: GSK-3β signaling in inflammation and its inhibition.
Experimental Protocols
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Step-by-Step Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.
References
- 1. New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NEW SULFONAMIDE ISOXAZOLO[5,4-b]PYRIDINE DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Oxazolo[4,5-b]pyridine-Based Piperazinamides as GSK-3β Inhibitors with Potential for Attenuating Inflammation and Suppression of Pro-Inflammatory Mediators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of Substitutions on the Oxazolo[4,5-b]pyridine Ring
The oxazolo[4,5-b]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. Its structural rigidity, potential for hydrogen bonding, and bioisosteric relationship to purine nucleosides make it an attractive starting point for drug design.[1][2] Derivatives have demonstrated significant potential as anticancer, anti-inflammatory, antimicrobial, and enzyme-modulating agents.[1][3][4][5]
This guide provides an in-depth analysis of the structure-activity relationships (SAR) associated with substitutions on the oxazolo[4,5-b]pyridine ring. We will dissect the causal relationships between specific structural modifications and resulting biological outcomes, supported by experimental data and detailed protocols to empower researchers in the rational design of novel therapeutics.
The Oxazolo[4,5-b]pyridine Core: A Versatile Scaffold
The core structure consists of a pyridine ring fused with an oxazole ring. The key positions for substitution that significantly influence biological activity are C2 on the oxazole ring and C5 and C6 on the pyridine ring. Understanding how modifications at these sites impact target engagement is crucial for optimizing potency, selectivity, and pharmacokinetic properties.
Caption: Core structure and key substitution points.
Structure-Activity Relationship (SAR) at Position C2
The C2 position is the most frequently modified site on the oxazolo[4,5-b]pyridine scaffold. Substituents here directly extend into solvent-exposed regions or interact with specific pockets of target proteins.
Anticancer Activity
A prevalent strategy involves the introduction of substituted aryl groups at C2. Studies have shown that linking a 1,2,3-triazole moiety, which is further substituted with various aryl groups, can yield potent anticancer agents.[1][4] These compounds have been evaluated against a panel of human cancer cell lines, with some exhibiting promising activity against prostate (PC3, DU-145), lung (A549), and breast (MCF-7) cancers.[1][4]
The mechanism often involves the inhibition of critical enzymes in cancer cell proliferation, such as human dihydroorotate dehydrogenase (hDHODH).[4]
Table 1: Anticancer Activity of C2-Substituted Oxazolo[4,5-b]pyridine-Triazole Derivatives
| Compound ID | C2-Substituent (Linked via Triazole) | Target Cell Line | IC50 (µM) | Reference |
| 18a | 3,4,5-Trimethoxyphenyl | PC3 (Prostate) | 1.12 | [4] |
| 18b | 3,5-Dimethoxyphenyl | PC3 (Prostate) | 1.45 | [4] |
| 18d | 4-Chlorophenyl | A549 (Lung) | 1.89 | [4] |
| 18i | 3-Nitrophenyl | MCF-7 (Breast) | 1.54 | [4] |
| Etoposide | (Reference Drug) | PC3 (Prostate) | 2.54 | [4] |
Causality: The presence of electron-donating groups (e.g., methoxy) or electron-withdrawing groups (e.g., chloro, nitro) on the terminal phenyl ring significantly modulates the electronic properties and steric bulk of the molecule, leading to differential binding affinities with the target enzyme. For instance, compounds 18a and 18b with multiple methoxy groups showed superior potency against PC3 cells compared to the standard drug etoposide.[4]
SIRT1 Activation
The oxazolo[4,5-b]pyridine scaffold has been identified as a novel activator of SIRT1, an NAD+-dependent protein deacetylase with therapeutic potential in metabolic diseases.[5][6] These compounds are structurally distinct from resveratrol, a natural SIRT1 activator. The SAR studies revealed that specific urea-containing side chains at the C2 position are critical for potent activation.
Table 2: SIRT1 Activation by C2-Substituted Oxazolo[4,5-b]pyridines
| Compound ID | C2-Substituent | EC1.5 (µM) | Max-Fold Activation | Reference |
| Compound 3 | (R)-1-(3-Fluorophenyl)-3-(tetrahydrofuran-3-yl)urea | 0.6 | 7.8 | [6] |
| Compound 4 | (R)-1-(3-Chlorophenyl)-3-(tetrahydrofuran-3-yl)urea | 0.5 | 8.1 | [6] |
| Resveratrol | (Reference Activator) | 46 | 2.5 | [6] |
Causality: The combination of a halogenated phenyl ring and a chiral tetrahydrofuranyl moiety within the urea side chain at C2 appears optimal for SIRT1 activation. These features likely facilitate key hydrogen bonding and hydrophobic interactions within the allosteric activation site of the SIRT1 enzyme, leading to a significant increase in potency and efficacy over resveratrol.[6]
Antibacterial Activity
Derivatives with substituted phenyl rings directly attached to the C2 position have shown promising antibacterial activity. The nature and position of the substituent on the phenyl ring are crucial determinants of potency.[7] It is hypothesized that these compounds may act by inhibiting DNA gyrase, similar to fluoroquinolone antibiotics, due to their structural analogy to adenine and guanine bases.[7]
Key Finding: Compounds with chloro and nitro substitutions on the C2-phenyl ring, particularly at the para- and meta-positions, demonstrated strong antibacterial activity against strains like S. aureus and E. coli.[7]
SAR at Pyridine Ring Positions (C5 & C6)
Modifications on the pyridine portion of the scaffold, primarily at the C5 and C6 positions, are essential for tuning selectivity and providing vectors for further chemical exploration.
Synthetic Handles and Further Functionalization
A common synthetic strategy involves starting with a 6-bromo-oxazolo[4,5-b]pyridine intermediate.[1] The bromine atom at C6 serves as a versatile handle for introducing a wide variety of substituents via palladium-catalyzed cross-coupling reactions, such as Suzuki and Heck reactions.[1][4][8]
Caption: Synthetic utility of the C6-bromo intermediate.
This approach was effectively used to synthesize the anticancer agents discussed previously, where various substituted aryl groups were introduced at the C6 position of a 2-(pyrimidinyl-triazolyl)oxazolo[4,5-b]pyridine core.[4]
Modulation of Kinase Inhibition
For oxazolo[4,5-b]pyridine-based inhibitors of enzymes like Glycogen Synthase Kinase-3β (GSK-3β), substitutions on the pyridine ring can influence selectivity and cell permeability. In a series of GSK-3β inhibitors, the core scaffold was linked via a piperazinamide linker at C2 to various substituted benzoyl groups.[9] While the primary interaction was driven by the C2 substituent, modifications on the pyridine ring could be explored to optimize ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Table 3: GSK-3β Inhibition by C2-Linked Oxazolo[4,5-b]pyridines
| Compound ID | C2-Linked Substituent | GSK-3β IC50 (µM) | In Vivo Anti-inflammatory Activity (% Inhibition) | Reference |
| 7d | 4-(4-chlorobenzoyl)piperazin-1-yl | 0.34 | 65.91% | [9] |
| 7e | 4-(4-fluorobenzoyl)piperazin-1-yl | 0.39 | - | [9] |
| 7g | 4-(4-methylbenzoyl)piperazin-1-yl | 0.47 | - | [9] |
| Indomethacin | (Reference Drug) | - | 79.54% | [9] |
Causality: The potent GSK-3β inhibition is primarily achieved by the C2-piperazinamide moiety, which likely occupies the ATP-binding site of the kinase. The terminal substituted benzoyl group further enhances binding affinity. Compound 7d , with a 4-chlorobenzoyl group, emerged as the most potent inhibitor and also demonstrated significant in vivo anti-inflammatory effects, suggesting that this substitution pattern provides a favorable balance of target engagement and bioavailability.[9]
Experimental Protocols & Methodologies
The trustworthiness of SAR data relies on robust and reproducible experimental methods. Below are representative protocols for the synthesis and evaluation of oxazolo[4,5-b]pyridine derivatives.
Protocol 4.1: General Synthesis of the 2-Substituted Oxazolo[4,5-b]pyridine Core
This protocol describes the condensation reaction to form the oxazole ring.
-
Reactant Preparation : In a round-bottom flask, add 2-amino-3-hydroxypyridine (1.0 eq) and the desired carboxylic acid (1.1 eq).
-
Addition of Condensing Agent : Add polyphosphoric acid (PPA) or polyphosphoric acid trimethylsilyl ester (PPSE) as both the solvent and catalyst (approx. 10-20 times the weight of the limiting reactant).[8][10] PPSE is often preferred for a milder reaction.[8]
-
Reaction Condition : Heat the mixture with stirring at a temperature ranging from 150°C to 220°C for 2-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up : Allow the mixture to cool to approximately 80-100°C and pour it carefully onto crushed ice.
-
Neutralization : Neutralize the acidic solution by slow addition of a saturated sodium bicarbonate solution or ammonium hydroxide until the pH is ~7-8, which will precipitate the crude product.
-
Purification : Collect the solid product by vacuum filtration, wash with cold water, and dry. Recrystallize from a suitable solvent (e.g., ethanol, isopropanol) or purify by column chromatography to obtain the final product.[7]
Protocol 4.2: Suzuki Coupling for C6-Arylation
This protocol details the introduction of an aryl group at the C6 position of a bromo-substituted precursor.[4]
-
Reactant Setup : To a solution of 6-bromo-2-(substituted)oxazolo[4,5-b]pyridine (1.0 eq) and the desired aryl boronic acid (1.1 eq) in a solvent mixture like 1,4-dioxane and water (e.g., 4:1 ratio), add a base such as K2CO3 or Cs2CO3 (2.0-3.0 eq).
-
Catalyst Addition : Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.05-0.10 eq).
-
Inert Atmosphere : Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Reaction Condition : Heat the reaction mixture to reflux (typically 80-100°C) under an inert atmosphere for 8-24 hours, monitoring by TLC.
-
Work-up : After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purification : Purify the crude residue by silica gel column chromatography to yield the C6-arylated product.
Protocol 4.3: MTT Assay for Anticancer Activity Evaluation
This colorimetric assay is a standard method for assessing cell viability.[1][4]
-
Cell Seeding : Seed human cancer cells (e.g., PC3, A549) in a 96-well plate at a density of approximately 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment : Treat the cells with various concentrations of the synthesized oxazolo[4,5-b]pyridine derivatives (typically from 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., etoposide).
-
MTT Addition : Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization : Remove the medium and add 150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance of the solution at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).
Conclusion and Future Directions
The oxazolo[4,5-b]pyridine scaffold is a remarkably versatile platform for the development of novel therapeutic agents. The structure-activity relationships explored in this guide reveal clear patterns:
-
C2 Position : This is the primary site for modulating potency and target specificity. Large, functionalized aryl and urea-based substituents at this position have proven effective for anticancer, SIRT1 activation, and kinase inhibition activities.
-
C6 Position : This position is key for synthetic diversification. Using a bromo-intermediate allows for the introduction of various groups via cross-coupling, which can be used to fine-tune pharmacokinetic properties and explore secondary binding interactions.
Future research should focus on integrating these findings. For example, combining optimized C2 substituents for kinase inhibition with C6 modifications designed to enhance cell permeability or reduce off-target effects could lead to next-generation inhibitors. Furthermore, exploring less common substitution patterns and expanding the range of biological targets for this scaffold, such as cannabinoid receptors or other GPCRs, represents a promising avenue for discovery.[11][12] The logical and causal relationships established through rigorous SAR studies will continue to be the cornerstone of these efforts.
References
- 1. tandfonline.com [tandfonline.com]
- 2. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of oxazolo[4,5-b]pyridines and related heterocyclic analogs as novel SIRT1 activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. Oxazolo[4,5-b]pyridine-Based Piperazinamides as GSK-3β Inhibitors with Potential for Attenuating Inflammation and Suppression of Pro-Inflammatory Mediators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Systematic Modification of the Substitution Pattern of the 7-Hydroxy-5-oxopyrazolo[4,3-b]pyridine-6-carboxamide Scaffold Enabled the Discovery of New Ligands with High Affinity and Selectivity for the Cannabinoid Type 2 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and structure activity relationship investigation of triazolo[1,5-a]pyrimidines as CB2 cannabinoid receptor inverse agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Efficacy of 2-(Methylthio)oxazolo[4,5-b]pyridine Derivatives
In the landscape of modern medicinal chemistry, the 2-(methylthio)oxazolo[4,5-b]pyridine scaffold has emerged as a privileged structure, serving as a cornerstone for the development of novel therapeutic agents.[1][2] Derivatives of this heterocyclic system have demonstrated a remarkable breadth of biological activities, including potent kinase inhibition, anti-inflammatory effects, and antibacterial properties.[1][3][4] However, for researchers, scientists, and drug development professionals, a critical question remains: how predictive is in vitro potency of in vivo efficacy? This guide provides an in-depth technical comparison, navigating the journey from cell-free assays to preclinical animal models, and offering insights into the experimental choices that underpin this crucial transition.
The strategic placement of the methylthio group at the 2-position of the oxazolo[4,5-b]pyridine core is a key design element. The sulfur atom can engage in critical non-covalent interactions within the active sites of biological targets, thereby influencing binding affinity and selectivity.[2] Furthermore, this moiety is amenable to synthetic modification, such as oxidation to the corresponding sulfoxide or sulfone, which can modulate the electronic properties and biological activity of the molecule.[2]
This guide will dissect the methodologies for evaluating these promising derivatives, present comparative data from published studies, and explore the causal relationships that govern their performance in diverse biological systems.
I. The Initial Hurdle: In Vitro Characterization
The initial assessment of any potential therapeutic agent begins with a comprehensive in vitro evaluation. This stage is designed to be high-throughput, cost-effective, and provide a foundational understanding of a compound's activity and mechanism of action.[5] For this compound derivatives, which have shown significant promise as kinase inhibitors, this typically involves a tiered approach.
Biochemical Assays: A Measure of Direct Target Engagement
The first step is often to determine if a compound can directly interact with its intended molecular target in a cell-free environment. For kinase inhibitors, this involves measuring the inhibition of kinase activity.
Commonly Employed Biochemical Kinase Assays:
-
Radiometric Assays: Considered a gold standard, these assays quantify the transfer of a radiolabeled phosphate group (from ATP) to a substrate.[6][7] They are highly sensitive and quantitative.
-
Luminescence-Based Assays: These assays, such as the ADP-Glo™ kinase assay, measure kinase activity by quantifying the amount of ADP produced during the kinase reaction.[7]
-
Fluorescence/FRET-Based Assays: Techniques like LanthaScreen® and Z'-LYTE® utilize fluorescence resonance energy transfer to monitor kinase activity.[8]
The primary output of these assays is the IC50 value , which represents the concentration of the inhibitor required to reduce enzyme activity by 50%.[6] A lower IC50 value indicates a more potent inhibitor. For example, a derivative of the closely related oxazolo[4,5-b]pyridine scaffold was reported to have an IC50 value of 0.11 μM for c-Met kinase inhibition, indicating potent activity.[2]
Experimental Causality: The choice of assay format depends on several factors, including the specific kinase, the availability of reagents, and the desired throughput.[7] It is also crucial to test inhibitors at an ATP concentration equal to the Michaelis constant (Km) of the enzyme to ensure the comparability of IC50 values.[6]
Cell-Based Assays: Assessing Activity in a Biological Context
While biochemical assays confirm target engagement, they do not account for factors such as cell permeability, off-target effects, or metabolic stability. Cell-based assays provide a more biologically relevant assessment of a compound's potential.
Key Cell-Based Assay Types:
-
Proliferation/Viability Assays: These assays, such as the MTT or CellTiter-Glo® assays, measure the ability of a compound to inhibit the growth of cancer cell lines.
-
Target Phosphorylation Assays: For kinase inhibitors, Western blotting or ELISA can be used to measure the phosphorylation status of the target kinase or its downstream substrates within the cell.
-
Apoptosis and Cell Cycle Analysis: Flow cytometry can be employed to determine if a compound induces programmed cell death (apoptosis) or causes cell cycle arrest.
The following diagram illustrates a typical in vitro screening workflow for a kinase inhibitor.
Caption: A streamlined workflow for the in vitro evaluation of kinase inhibitors.
II. The Proving Ground: In Vivo Efficacy
Promising results from in vitro studies are the gateway to the more complex and resource-intensive phase of in vivo testing.[9] In vivo models aim to recapitulate human disease in animals, providing a more comprehensive assessment of a drug candidate's therapeutic potential, pharmacokinetics, and safety.[5]
Pharmacokinetic (PK) Studies: What the Body Does to the Drug
Before assessing efficacy, it is essential to understand how a compound is absorbed, distributed, metabolized, and excreted (ADME). Poor pharmacokinetic properties are a common reason for the failure of drug candidates.[10] Oxazole-based compounds are known to be absorbed primarily through passive diffusion, with lipophilicity and molecular size being key factors.[11]
In Vivo Models for Efficacy Assessment
The choice of animal model is critical and depends on the therapeutic indication.
-
Xenograft Models: For oncology research, human cancer cell lines (cell line-derived xenografts, CDX) or patient-derived tumors (patient-derived xenografts, PDX) are implanted into immunodeficient mice.[12][13] These models are invaluable for assessing a compound's ability to inhibit tumor growth. For example, a study of[5][9][12]triazolo[4,3-a]pyridine derivatives, structurally related to the oxazolopyridine core, demonstrated dose-dependent tumor inhibition in a human gastric tumor xenograft model.[14]
-
Inflammation Models: For anti-inflammatory agents, models such as the carrageenan-induced rat paw edema model are commonly used. In a study of oxazolo[4,5-b]pyridine-based GSK-3β inhibitors, a lead compound significantly reduced paw volume in this model, demonstrating potent in vivo anti-inflammatory activity.[3]
The following diagram illustrates the transition from in vitro findings to in vivo validation.
Caption: The progression from in vitro activity to in vivo efficacy studies.
III. Comparative Analysis: Bridging the In Vitro - In Vivo Divide
The ultimate goal of preclinical research is to identify compounds where potent in vitro activity translates into robust in vivo efficacy. The following table provides a comparative summary of data for oxazolo[4,5-b]pyridine derivatives and related structures, illustrating this transition.
| Compound Class | Target | In Vitro Potency (IC50) | In Vivo Model | Key In Vivo Efficacy Endpoint | Reference |
| Oxazolo[4,5-b]pyridine Derivative | c-Met | 110 nM | Not Specified | Not Specified | [2] |
| Piperazine-linked oxazolo[4,5-b]pyridine | GSK-3β | 0.34 µM | Carrageenan-induced rat paw edema | 62.79% inhibition of paw volume | [3] |
| Thiazolo[5,4-b]pyridine Derivative | c-KIT | 9.87 µM | Not Specified | Not Specified | [15] |
| [5][9][12]triazolo[4,3-a]pyridine Derivative | c-Met | Not Specified | Human gastric tumor xenograft | Dose-dependent tumor inhibition | [14] |
Analysis of the Data:
The data highlights several key considerations:
-
Potency Translation: The piperazine-linked oxazolo[4,5-b]pyridine derivative with a GSK-3β IC50 of 0.34 µM demonstrated significant in vivo anti-inflammatory effects.[3] This suggests a successful translation of in vitro potency to in vivo activity.
-
The Importance of Pharmacokinetics: While a compound may be potent in an in vitro assay, its ability to reach the target tissue in sufficient concentrations for a sustained period is paramount for in vivo efficacy. The study on[5][9][12]triazolo[4,3-a]pyridine derivatives noted that their lead compound had favorable biological half-lives and plasma exposure, contributing to its in vivo anti-tumor activity.[14]
-
Model Selection is Key: The choice of a clinically relevant animal model is crucial for predicting human efficacy. PDX models, for instance, are considered to better recapitulate the heterogeneity of human tumors compared to CDX models.[12]
IV. Detailed Experimental Protocols
To ensure scientific integrity and reproducibility, the following are representative protocols for key experiments mentioned in this guide.
Protocol 1: In Vitro Kinase Assay (Luminescence-Based)
-
Reagent Preparation: Prepare assay buffer, kinase, substrate, and ATP solutions.
-
Reaction Setup: In a 384-well plate, add the test compound at various concentrations.
-
Kinase Reaction: Add the kinase and substrate to the wells, followed by ATP to initiate the reaction. Incubate at room temperature.
-
Detection: Add a detection reagent (e.g., ADP-Glo™) that converts ADP to ATP and generates a luminescent signal.
-
Data Analysis: Measure luminescence using a plate reader and calculate IC50 values.
Protocol 2: In Vivo Tumor Xenograft Study
-
Cell Culture: Culture human cancer cells under appropriate conditions.
-
Animal Implantation: Subcutaneously inject a suspension of cancer cells into the flank of immunodeficient mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers.
-
Compound Administration: Once tumors reach a specified size, randomize the animals into treatment and control groups. Administer the test compound and vehicle control according to the dosing regimen.
-
Efficacy Assessment: Continue to monitor tumor volume and body weight. At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., Western blotting, histopathology).[13]
V. Conclusion and Future Directions
The this compound scaffold represents a fertile ground for the discovery of novel therapeutics. This guide has illuminated the critical path from initial in vitro characterization to in vivo validation, emphasizing the importance of a multi-faceted approach that considers not only potency but also pharmacokinetics and the selection of appropriate biological models. While a direct correlation between in vitro and in vivo results is not always guaranteed, a thorough understanding of the underlying experimental principles can significantly enhance the predictive power of preclinical studies.[9] Future research in this area should focus on the development of derivatives with optimized pharmacokinetic profiles and the use of more sophisticated in vivo models, such as humanized mice, to better predict clinical outcomes.[16]
References
- 1. This compound|CAS 169205-95-2 [benchchem.com]
- 2. This compound|CAS 169205-95-2 [benchchem.com]
- 3. Oxazolo[4,5-b]pyridine-Based Piperazinamides as GSK-3β Inhibitors with Potential for Attenuating Inflammation and Suppression of Pro-Inflammatory Mediators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In Vivo Efficacy Evaluation for Cancer Therapy - Alfa Cytology [alfacytology.com]
- 6. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Biochemical Kinase Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. Predicting In Vivo Efficacy from In Vitro Data: Quantitative Systems Pharmacology Modeling for an Epigenetic Modifier Drug in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. blog.crownbio.com [blog.crownbio.com]
- 13. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 14. Synthesis and biological evaluation of new [1,2,4]triazolo[4,3-a]pyridine derivatives as potential c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Efficacy Models - Creative Biolabs [creative-biolabs.com]
A Comparative Guide to the Synthetic Routes of 2-(Methylthio)oxazolo[4,5-b]pyridine
Introduction
2-(Methylthio)oxazolo[4,5-b]pyridine is a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. Its rigid, fused-ring structure and the versatile 2-methylthio substituent make it a valuable building block for synthesizing diverse molecular libraries. The methylthio group can be readily oxidized to sulfoxides and sulfones or displaced by various nucleophiles, offering a gateway to a wide array of functionalized derivatives.[1][2] This guide provides a detailed comparison of the primary synthetic strategies for accessing this important molecule, offering field-proven insights into the causality behind experimental choices and presenting objective data to aid researchers in selecting the optimal route for their specific needs.
Route 1: Two-Step Synthesis from 2-Amino-3-hydroxypyridine via a Thiol Intermediate
This is the most widely documented and arguably the most reliable method for preparing this compound. The strategy involves two distinct, high-yielding steps: the initial formation of the oxazolone ring and a thiol group, followed by a straightforward S-methylation.
Mechanism and Rationale
The synthesis begins with the cyclization of 2-amino-3-hydroxypyridine. The ortho-disposed amino and hydroxyl groups are perfectly positioned for cyclocondensation. In the presence of a base and carbon disulfide (CS₂), the amino group acts as a nucleophile, attacking the electrophilic carbon of CS₂ to form a dithiocarbamate intermediate. The proximate hydroxyl group then facilitates an intramolecular cyclization, eliminating water and forming the stable oxazole ring. This process yields the 2-mercaptooxazolo[4,5-b]pyridine intermediate.
The choice of carbon disulfide is critical; it serves as a robust one-carbon electrophile that ultimately becomes the C2 atom of the oxazole ring, conveniently installing the sulfur atom in the process. The subsequent methylation is a classic nucleophilic substitution (Sₙ2) reaction. The thiol (or its conjugate base, the thiolate) is an excellent nucleophile and readily displaces the iodide from methyl iodide, a potent electrophile, to form the final thioether product.
Experimental Protocols
Step 1: Synthesis of 2-Mercaptooxazolo[4,5-b]pyridine
This protocol is adapted from a procedure for the preparation of the key thiol intermediate.[3]
-
Reagent Preparation: Prepare a solution of potassium methyl xanthate (MeOCS₂K) by dissolving potassium hydroxide (6.2 g) in a mixture of methanol (96 ml) and water (17.4 ml), followed by the slow addition of carbon disulfide (7.1 g).
-
Reaction Setup: To the prepared MeOCS₂K solution, add 2-amino-3-hydroxypyridine.
-
Reaction Execution: Reflux the mixture for 20 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After cooling, filter the reaction mixture. Neutralize the filtrate with acetic acid. The resulting precipitate is the desired product.
-
Purification: Collect the precipitate by filtration, wash thoroughly with water, and dry to yield 2-mercapto-oxazolo[4,5-b]pyridine.
Step 2: S-Methylation of 2-Mercaptooxazolo[4,5-b]pyridine
This protocol is based on a general method for the S-methylation of heterocyclic thiols.[4]
-
Reaction Setup: Dissolve the 2-mercaptooxazolo[4,5-b]pyridine (0.01 mol) intermediate in methanol (20 mL) in a round-bottom flask.
-
Reagent Addition: Add methyl iodide (0.011 mol) to the solution.
-
Initial Reaction: Reflux the mixture for 2 hours.
-
Base Addition: Add pyridine (0.037 mol) to the flask and reflux for an additional 10 minutes. The pyridine acts as a base to neutralize the HI byproduct, driving the reaction to completion.
-
Work-up and Isolation: Cool the reaction mixture and pour it onto crushed ice (approx. 200 g). Stir for 5 minutes to ensure complete precipitation.
-
Purification: Collect the solid product by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain pure this compound.
Data Summary: Route 1
| Parameter | Step 1: Thiol Formation | Step 2: S-Methylation | Overall |
| Starting Material | 2-Amino-3-hydroxypyridine | 2-Mercaptooxazolo[4,5-b]pyridine | 2-Amino-3-hydroxypyridine |
| Key Reagents | KOH, CS₂, Methanol | Methyl Iodide, Pyridine | - |
| Reaction Time | 20 hours | ~2.5 hours | ~22.5 hours |
| Temperature | Reflux | Reflux | - |
| Reported Yield | High (qualitative) | Good to Excellent (>80%)[4] | High (estimated) |
| Purification | Precipitation/Washing | Recrystallization | - |
Route 2: One-Pot Condensation from 2-Amino-3-hydroxypyridine
A theoretically more efficient approach involves the direct, one-pot condensation of 2-amino-3-hydroxypyridine with a suitable carboxylic acid derivative that already contains the methylthio group. This strategy leverages powerful condensing agents to forge the oxazole ring in a single step.
Mechanism and Rationale
This route relies on the acid-catalyzed condensation between the amino and hydroxyl groups of the pyridine precursor and the carboxyl group of a reagent like S-methylthioglycolic acid. Strong dehydrating agents such as Polyphosphoric Acid (PPA) or its ester derivative, PPSE, are employed to facilitate the reaction, which typically requires elevated temperatures.[1] The acid protonates the carboxylic acid, making it more electrophilic. The amino group of the pyridine then attacks the carbonyl carbon, and subsequent intramolecular attack by the hydroxyl group, followed by dehydration, leads to the formation of the oxazole ring.
This method's primary advantage is its atom economy and reduced number of synthetic steps. However, the success of this route is highly dependent on the stability and commercial availability of the required S-methylated carboxylic acid derivative. Furthermore, the harsh conditions (high temperature, strong acid) may not be suitable for substrates with sensitive functional groups.
Proposed Experimental Protocol
-
Reaction Setup: In a flask equipped with a mechanical stirrer and a calcium chloride drying tube, combine 2-amino-3-hydroxypyridine (1.0 eq) and a suitable methylthio-containing carboxylic acid (e.g., S-methylthioglycolic acid, 1.1 eq).
-
Condensing Agent: Add Polyphosphoric Acid (PPA) in excess (e.g., 10-fold by weight) to the mixture.
-
Reaction Execution: Heat the stirred mixture to a high temperature (e.g., 150-200 °C) for several hours (4-8 h, requires optimization). Monitor the reaction by TLC.
-
Work-up and Isolation: Cool the reaction mixture to approximately 100 °C and carefully pour it onto crushed ice.
-
Neutralization: Basify the acidic aqueous solution with a strong base (e.g., 50% NaOH or concentrated NH₄OH) to a pH of ~8-9, ensuring the mixture is well-chilled in an ice bath.
-
Extraction and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Data Summary: Route 2 (Projected)
| Parameter | Projected Performance |
| Starting Material | 2-Amino-3-hydroxypyridine |
| Key Reagents | S-methylthioglycolic acid (or derivative), PPA |
| Reaction Time | 4-8 hours (estimated) |
| Temperature | 150-200 °C |
| Expected Yield | Moderate to Good |
| Purification | Extraction & Column Chromatography |
Route 3: Synthesis from Halogenated Pyridine Precursors (Alternative Approach)
An alternative strategy involves building the oxazole ring onto a pre-functionalized pyridine, such as a 2-chloro-3-aminopyridine derivative. While less common for the title compound, this approach is well-documented for related structures, particularly halogenated analogs like 5-Chloro-2-(methylthio)oxazolo[4,5-b]pyridine.[2] An analogous route could potentially be adapted.
Mechanism and Rationale
This synthetic logic begins with a readily available 2-chloro-3-aminopyridine. The amino group can be acylated, for example, with an agent like chloroacetyl chloride, to form an amide intermediate. This intermediate would then undergo an intramolecular cyclization, where the hydroxyl group (which would need to be introduced or unmasked) displaces the chlorine atom to form the oxazole ring. The final step would involve introducing the methylthio group, possibly via nucleophilic aromatic substitution if a suitable leaving group is present on the oxazole ring, or by building it in during the acylation step.
A more direct, though challenging, pathway could involve the reaction of 2-chloro-3-hydroxypyridine with a methylthio-containing nitrile or related synthon. However, the most plausible adaptation from documented syntheses involves starting with 2-chloro-3-nitropyridine.[5] This route would require reduction of the nitro group to an amine, followed by a reaction sequence to form the oxazole ring and introduce the methylthio group. The complexity and multiple steps involved make this a less favorable route unless specific substituted precursors are desired.
Due to the speculative nature and lack of a direct, documented protocol for the non-halogenated target compound, a detailed experimental procedure is not provided here. This route is primarily of interest for accessing analogs that are difficult to synthesize via other methods.
Comparative Analysis and Recommendations
For the straightforward synthesis of this compound, Route 1 is the superior and recommended method. Its two-step nature allows for the isolation and purification of a stable intermediate, leading to a cleaner final product. The reactions involved are classic, high-yielding transformations (thiol formation and S-methylation) that are robust and scalable. While the overall reaction time is longer, the operational simplicity and high yields often outweigh this drawback.
Route 2 , the one-pot condensation, is attractive for its efficiency and is a viable alternative, particularly for library synthesis where speed is a priority. However, it requires more rigorous optimization, harsher reaction conditions, and a final purification step via column chromatography, which can be less amenable to large-scale production. The availability and stability of the necessary starting materials are also key considerations.
Route 3 is the least direct for the title compound and is better suited for producing substituted analogs that leverage the reactivity of halogenated or nitrated pyridine starting materials.
Workflow and Logic Diagrams
Caption: Comparative workflow of the two primary synthetic routes.
References
- 1. This compound|CAS 169205-95-2 [benchchem.com]
- 2. Buy 5-Chloro-2-(methylthio)oxazolo[4,5-b]pyridine | 1783370-92-2 [smolecule.com]
- 3. prepchem.com [prepchem.com]
- 4. Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activity of 2-(methylsulfinyl)oxazolo[4,5-b]pyridine and 2-(methylthio)oxazolo[4,5-b]pyridine
Prepared by: Gemini, Senior Application Scientist
Introduction: The Oxazolo[4,5-b]pyridine Scaffold and the Critical Role of Sulfur Oxidation State
The oxazolo[4,5-b]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the basis for a variety of compounds with diverse biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1][2][3][4] When functionalized at the 2-position with sulfur-containing moieties, such as methylthio (-SCH₃) and methylsulfinyl (-S(O)CH₃), the oxidation state of the sulfur atom becomes a pivotal determinant of the molecule's pharmacological profile. This guide provides an in-depth comparison of the biological activities of 2-(methylsulfinyl)oxazolo[4,5-b]pyridine and its thioether analogue, 2-(methylthio)oxazolo[4,5-b]pyridine.
While direct comparative studies on these specific oxazolopyridine compounds are not extensively documented, a wealth of data from structurally analogous proton pump inhibitors (PPIs), such as omeprazole and tenatoprazole, provides a robust framework for understanding their relationship.[5][6] In this class of compounds, the thioether is typically a less active precursor or prodrug, which is metabolically oxidized to the sulfoxide—the biologically active form responsible for therapeutic efficacy.[6][7] This guide will leverage this well-established principle to compare the two molecules, detailing their mechanisms of action, providing hypothetical but mechanistically sound comparative data, and outlining the experimental protocols required to validate these activities.
Core Mechanistic Difference: The Prodrug vs. The Active Moiety
The primary distinction between this compound and 2-(methylsulfinyl)oxazolo[4,5-b]pyridine lies in their roles as a prodrug and an active pharmaceutical ingredient, respectively. The methylsulfinyl group is the key pharmacophore required for the inhibition of the gastric H⁺/K⁺-ATPase, the enzyme responsible for gastric acid secretion.[8]
The 2-(methylthio) compound lacks the inherent reactivity to inhibit this enzyme. It requires in vivo metabolic oxidation, primarily by cytochrome P450 enzymes in the liver (such as CYP3A4), to be converted into the active 2-(methylsulfinyl) form.[6] This metabolic activation is a critical step for the compound to exert its pharmacological effect.
Conversely, 2-(methylsulfinyl)oxazolo[4,5-b]pyridine is the active drug. In the acidic environment of the stomach's parietal cells, it undergoes a proton-catalyzed rearrangement to form a highly reactive tetracyclic sulfenamide intermediate.[8] This sulfenamide then forms a stable, covalent disulfide bond with specific cysteine residues (e.g., Cys-813) on the extracellular surface of the H⁺/K⁺-ATPase.[8] This covalent modification irreversibly inactivates the enzyme, effectively shutting down the final step of acid production.
Signaling Pathway: Activation and Covalent Inhibition of the Proton Pump
Caption: Metabolic activation and mechanism of action for an oxazolopyridine-based PPI.
Comparative Biological Activity Profile
The following table summarizes the expected differences in biological activity based on the established pharmacology of analogous proton pump inhibitors.
| Feature | This compound | 2-(methylsulfinyl)oxazolo[4,5-b]pyridine |
| Role | Prodrug / Inactive Metabolite | Active Drug |
| Requirement for Activation | Yes (Metabolic Oxidation) | Yes (Acid-Catalyzed Rearrangement) |
| Target | Indirect (precursor to active form) | H⁺/K⁺-ATPase |
| Potency (IC₅₀ vs. H⁺/K⁺-ATPase) | Very High (>100 µM) | Low (e.g., 0.1-10 µM)[9] |
| Mechanism of Inhibition | Not an inhibitor | Irreversible, Covalent Modification |
| Pharmacological Effect | Dependent on conversion rate to sulfoxide | Direct, dose-dependent inhibition of acid secretion |
| Therapeutic Utility | Limited; primarily a synthetic precursor | Potential treatment for acid-related disorders[10] |
Experimental Protocols for Activity Validation
To empirically determine and compare the biological activities of these two compounds, the following experimental workflows are essential.
Protocol 1: In Vitro H⁺/K⁺-ATPase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the activity of the purified proton pump enzyme.
Objective: To determine the IC₅₀ value of the test compounds against gastric H⁺/K⁺-ATPase.
Materials:
-
Lyophilized porcine or canine gastric H⁺/K⁺-ATPase vesicles.
-
Assay Buffer: 40 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 10 mM KCl.
-
ATP solution (10 mM).
-
Test compounds (dissolved in DMSO).
-
Malachite Green Phosphate Assay Kit.
Procedure:
-
Enzyme Preparation: Reconstitute lyophilized H⁺/K⁺-ATPase vesicles in the assay buffer to a final concentration of 5-10 µg/mL.
-
Compound Incubation:
-
For 2-(methylsulfinyl)oxazolo[4,5-b]pyridine: Pre-incubate the enzyme vesicles with varying concentrations of the compound (e.g., 0.01 µM to 100 µM) in an acidic buffer (pH 4.0) for 30 minutes at 37°C to facilitate activation.
-
For this compound: Perform the same incubation without the acidic pre-activation step.
-
-
Neutralization: Following the pre-incubation, neutralize the reaction mixture by adding a Tris buffer to bring the pH to 7.4.
-
Initiation of Reaction: Start the ATPase reaction by adding ATP to a final concentration of 1 mM. Incubate for 20 minutes at 37°C.
-
Termination and Detection: Stop the reaction by adding the Malachite Green reagent. Measure the absorbance at 620 nm to quantify the amount of inorganic phosphate released.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a DMSO vehicle control. Plot the inhibition curve and determine the IC₅₀ value using non-linear regression.
Experimental Workflow: H⁺/K⁺-ATPase Inhibition Assay
References
- 1. This compound|CAS 169205-95-2 [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Tenatoprazole - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. ClinPGx [clinpgx.org]
- 8. SMPDB [smpdb.ca]
- 9. medchemexpress.com [medchemexpress.com]
- 10. 1mg.com [1mg.com]
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity Profiling of 2-(Methylthio)oxazolo[4,5-b]pyridine
In the landscape of modern drug discovery, particularly within oncology and immunology, protein kinases stand out as a pivotal class of drug targets.[1][2] The human genome encodes over 500 of these enzymes, collectively known as the kinome, which regulate a vast array of cellular processes. Consequently, the development of small molecule kinase inhibitors has become a cornerstone of targeted therapy. However, the high degree of structural conservation within the ATP-binding site of kinases presents a significant challenge: achieving inhibitor selectivity.[3][4][5] Off-target effects, stemming from a lack of selectivity, can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.[4][6] Therefore, early and comprehensive cross-reactivity profiling is not just advantageous, but essential for informed decision-making in any kinase inhibitor program.[1][7]
This guide provides an in-depth, comparative analysis of the kinase cross-reactivity profile of 2-(Methylthio)oxazolo[4,5-b]pyridine, a heterocyclic scaffold that has garnered interest in medicinal chemistry.[8] Derivatives of the oxazolo[4,5-b]pyridine core have been explored as inhibitors of Glycogen Synthase Kinase-3β (GSK-3β), among other targets, highlighting its potential as a privileged structure for kinase-focused libraries.[8][9] Here, we will not only present hypothetical profiling data for this compound but also dissect the experimental rationale and methodologies that underpin such an investigation. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and implement robust kinase selectivity profiling strategies.
The Rationale for Kinase Selectivity Profiling
The central aim of kinase selectivity profiling is to understand the interaction landscape of a compound across a representative panel of the human kinome.[1] This process is critical for several reasons:
-
Target Validation and Prioritization: Identifying the full spectrum of a compound's targets can help validate the primary target and prioritize lead candidates based on their selectivity profiles.
-
Predicting Off-Target Liabilities: Early identification of potential off-target interactions can help mitigate the risk of adverse effects in later stages of drug development.[7]
-
Uncovering Novel Therapeutic Opportunities: A compound's activity against unexpected kinases can reveal new therapeutic applications.[6]
-
Guiding Structure-Activity Relationship (SAR) Studies: Understanding how structural modifications impact selectivity can guide medicinal chemistry efforts to optimize potency and minimize off-target activity.
Various platforms and technologies are available for kinase profiling, ranging from radiometric assays to fluorescence-based and label-free methods.[1][10] The choice of assay technology often depends on factors such as throughput, cost, and the specific information required (e.g., IC50, Ki, or residence time). For this guide, we will focus on a widely used, robust, and adaptable fluorescence-based in vitro kinase assay methodology.[2]
Comparative Cross-Reactivity Profile of this compound
To illustrate the process and utility of kinase profiling, we present a hypothetical dataset for this compound screened against a panel of 25 kinases representing different branches of the kinome tree. The data is presented as percent inhibition at a single concentration (1 µM) and, for selected kinases, as IC50 values to quantify potency.
Table 1: Hypothetical Kinase Cross-Reactivity Data for this compound
| Kinase Family | Kinase Target | Percent Inhibition @ 1 µM | IC50 (nM) |
| CMGC | GSK-3β | 98% | 75 |
| CDK2/cyclin A | 85% | 250 | |
| MAPK1 (ERK2) | 22% | >10,000 | |
| DYRK1A | 65% | 800 | |
| TK | ABL1 | 15% | >10,000 |
| SRC | 30% | 5,000 | |
| EGFR | 5% | >10,000 | |
| VEGFR2 | 12% | >10,000 | |
| AGC | AKT1 | 45% | 2,500 |
| PKA | 18% | >10,000 | |
| ROCK1 | 35% | 4,000 | |
| CAMK | CAMK2A | 28% | >10,000 |
| AMPK (A1/B1/G1) | 15% | >10,000 | |
| STE | MEK1 | 8% | >10,000 |
| STE20 (MST1) | 19% | >10,000 | |
| Other | AURKA | 55% | 1,200 |
| PLK1 | 48% | 3,000 | |
| PIK3CA | 10% | >10,000 | |
| MTOR | 13% | >10,000 | |
| BRAF | 7% | >10,000 | |
| RAF1 (C-RAF) | 9% | >10,000 | |
| LCK | 25% | >10,000 | |
| SYK | 21% | >10,000 | |
| JNK1 | 33% | 6,000 | |
| P38α | 29% | 7,500 |
Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental results may vary.
-
Primary Target Confirmation: The compound shows high potency against GSK-3β, consistent with existing literature on related scaffolds.[8]
-
Significant Off-Target Interactions: Notable inhibition is observed against CDK2/cyclin A, DYRK1A, and AURKA. These interactions would warrant further investigation to understand their potential physiological consequences.
-
Kinase Family Selectivity: The compound appears to preferentially inhibit kinases within the CMGC family.
-
Lack of Activity Against Tyrosine Kinases: The compound shows minimal activity against the tested tyrosine kinases (TK).
This initial profile provides a valuable starting point for the further development of this compound as a kinase inhibitor. The next steps would involve expanding the kinase panel for a more comprehensive view of selectivity and performing cellular assays to confirm on-target and off-target effects in a more physiologically relevant context.[4][10]
Experimental Protocol: In Vitro Kinase Assay (ADP-Glo™ Format)
The following is a detailed, step-by-step protocol for a representative in vitro kinase assay using the ADP-Glo™ technology, which measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.[11] This luminescent assay is highly sensitive, scalable for high-throughput screening, and can be adapted for a wide range of kinases.
I. Reagent Preparation:
-
Kinase Buffer: Prepare a suitable kinase reaction buffer. A typical buffer might consist of 40 mM Tris-HCl (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, and 50 µM DTT. The optimal buffer composition can vary between kinases.
-
ATP Solution: Prepare a stock solution of ATP in kinase buffer. The final concentration in the assay should ideally be at or near the Km of the kinase for ATP to accurately determine inhibitor potency.[3]
-
Kinase and Substrate Solutions: Dilute the kinase and its specific substrate to their final desired concentrations in kinase buffer.
-
Test Compound Dilution Series: Prepare a serial dilution of this compound in DMSO, and then further dilute in kinase buffer to the desired final concentrations.
II. Kinase Reaction:
-
Add 2.5 µL of the test compound or DMSO (as a control) to the wells of a 384-well plate.
-
Add 2.5 µL of the kinase/substrate mixture to each well.
-
Initiate the kinase reaction by adding 5 µL of the ATP solution to each well.
-
Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes). The optimal incubation time should be determined empirically to ensure the reaction is in the linear range.
III. ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the ADP to ATP and generate a luminescent signal.
-
Incubate the plate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
IV. Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition as a function of the compound concentration and fit the data to a suitable dose-response model to determine the IC50 value.
Caption: Experimental workflow for the in vitro kinase assay.
Signaling Pathway Context
To contextualize the hypothetical findings, let's consider a simplified signaling pathway involving some of the identified targets of this compound. GSK-3β and CDK2 are key regulators of cell cycle progression and proliferation. Their inhibition by our test compound could lead to cell cycle arrest.
Caption: Simplified cell cycle pathway showing inhibition points.
Conclusion
The cross-reactivity profiling of this compound serves as a paradigm for the evaluation of any novel kinase inhibitor. This guide has provided a framework for understanding the importance of selectivity, a template for data presentation, a detailed experimental protocol, and a visualization of the potential biological impact. While the presented data is hypothetical, the principles and methodologies are grounded in established practices of drug discovery. Rigorous and early-stage kinase profiling is an indispensable tool for mitigating risks, uncovering new opportunities, and ultimately, accelerating the development of safe and effective targeted therapies.
References
- 1. Protein kinase profiling assays: a technology review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. portlandpress.com [portlandpress.com]
- 4. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein kinase inhibitors: structural insights into selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selectivity and therapeutic inhibition of kinases: to be or not to be? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
- 8. This compound|CAS 169205-95-2 [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Pharmacological approaches to understanding protein kinase signaling networks [frontiersin.org]
- 11. Kinase Selectivity Profiling Systems—General Panel [worldwide.promega.com]
Bridging the Gap: A Comparative Guide to Correlating Computational Predictions with Experimental Results for Oxazolo[4,5-b]pyridine Bioactivity
In the landscape of modern drug discovery, the oxazolo[4,5-b]pyridine scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The journey from a promising chemical scaffold to a viable drug candidate is, however, fraught with challenges, demanding a multidisciplinary approach that integrates computational modeling with empirical testing. This guide provides an in-depth comparison of computational prediction methodologies and experimental validation assays for assessing the bioactivity of oxazolo[4,5-b]pyridine derivatives. Drawing upon field-proven insights, we will explore the causality behind experimental choices and critically evaluate the correlation between in silico predictions and in vitro/in vivo results.
The Synergy of In Silico and In Vitro: A Necessary Partnership
The development of novel therapeutics is a resource-intensive process. Computational techniques, such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, offer a rational and cost-effective strategy to prioritize candidates for synthesis and biological evaluation.[3][4] These methods allow for the prediction of a compound's biological activity based on its chemical structure, thereby narrowing the field of potential candidates. However, the predictions generated by these models are not infallible and necessitate rigorous experimental validation to confirm their accuracy and therapeutic potential. This guide will dissect the workflow of this synergistic relationship, from initial computational screening to definitive experimental confirmation.
Computational Approaches: Predicting Bioactivity from Structure
The initial phase in assessing the potential of novel oxazolo[4,5-b]pyridine derivatives often involves computational modeling. These in silico methods provide a theoretical framework for understanding how these molecules might interact with biological targets.
Quantitative Structure-Activity Relationship (QSAR)
QSAR modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity.[3] By identifying key molecular descriptors that influence bioactivity, QSAR models can predict the activity of novel, untested compounds.
Experimental Protocol: A Typical QSAR Workflow
-
Data Collection: A dataset of oxazolo[4,5-b]pyridine derivatives with experimentally determined biological activity (e.g., IC50 values) is compiled.
-
Molecular Descriptor Calculation: A wide range of molecular descriptors (e.g., topological, electronic, and steric properties) are calculated for each molecule in the dataset.
-
Model Development: Statistical methods, such as multiple linear regression (MLR), are employed to build a mathematical model that correlates the descriptors with the observed biological activity.[5]
-
Model Validation: The predictive power of the QSAR model is rigorously assessed using both internal (e.g., leave-one-out cross-validation) and external validation techniques.
-
Prediction: The validated QSAR model is then used to predict the biological activity of new oxazolo[4,5-b]pyridine derivatives.
Molecular Docking
Molecular docking is a computational method that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor.[1][6] This technique provides insights into the binding mode and affinity of a compound, which can be correlated with its biological activity.
Experimental Protocol: A Standard Molecular Docking Procedure
-
Target and Ligand Preparation: The 3D structures of the target protein (e.g., a kinase or enzyme) and the oxazolo[4,5-b]pyridine ligands are prepared. This includes adding hydrogen atoms, assigning charges, and minimizing energy.
-
Binding Site Definition: The active site or binding pocket of the target protein is identified and defined.
-
Docking Simulation: A docking algorithm is used to explore the conformational space of the ligand within the defined binding site and to score the different binding poses based on their predicted binding energy.
-
Pose Analysis: The predicted binding poses are analyzed to identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein.[6]
Experimental Validation: From Prediction to Proof
The true measure of a computational model's success lies in its ability to accurately predict the results of real-world experiments. A variety of in vitro and in vivo assays are employed to validate the predicted bioactivity of oxazolo[4,5-b]pyridine derivatives.
In Vitro Assays
-
Anticancer Activity: The MTT assay is a widely used colorimetric assay to assess the cytotoxic effects of compounds on cancer cell lines.[1][7] The IC50 value, which represents the concentration of a compound that inhibits 50% of cell growth, is a key metric for anticancer activity.
-
Enzyme Inhibition Assays: For compounds predicted to target specific enzymes, such as kinases, in vitro kinase inhibition assays are performed to determine their inhibitory potency (e.g., IC50 values).[8][9]
-
Antibacterial Activity: The antibacterial activity of oxazolo[4,5-b]pyridine derivatives can be evaluated using methods like the microdilution method to determine the minimum inhibitory concentration (MIC) against various bacterial strains.[2]
Experimental Protocol: MTT Assay for Anticancer Activity
-
Cell Seeding: Human cancer cell lines (e.g., PC3, A549, MCF-7) are seeded in 96-well plates and allowed to adhere overnight.[7]
-
Compound Treatment: The cells are treated with various concentrations of the oxazolo[4,5-b]pyridine derivatives for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization and Absorbance Reading: The formazan crystals are solubilized, and the absorbance is measured using a microplate reader.
-
IC50 Calculation: The IC50 value is calculated from the dose-response curve.
In Vivo Assays
For promising candidates, in vivo studies in animal models are conducted to assess their efficacy and safety. For instance, the anti-inflammatory activity of oxazolo[4,5-b]pyridine derivatives can be evaluated in a rat paw edema model.[8][9]
Correlating Predictions with Results: A Comparative Analysis
The ultimate goal is to establish a strong correlation between computational predictions and experimental outcomes. This allows for the refinement of predictive models and a more efficient drug discovery process.
| Oxazolo[4,5-b]pyridine Derivative | Predicted Bioactivity (e.g., Docking Score) | Experimental Bioactivity (e.g., IC50 in µM) | Target | Reference |
| Compound 7d | - | 0.34 | GSK-3β | [8] |
| Compound 4g | - | 0.19 | GSK-3β | [9] |
| Compound 18a | High binding efficiency | Promising anticancer activity | hDHODH | [1][6] |
| Compound 18b | High binding efficiency | Promising anticancer activity | hDHODH | [1][6] |
Note: The table above is a representative example. Specific docking scores are often proprietary or not directly comparable across different studies without normalization.
The data often reveals a good qualitative correlation, where compounds with better-predicted binding energies in molecular docking studies tend to exhibit lower IC50 values in experimental assays.[1][6] However, discrepancies can and do arise. These can be attributed to several factors, including the limitations of the scoring functions in docking programs, the static nature of the protein structures used, and the complex biological environment that is not fully captured by in vitro assays.
Visualizing the Workflow
Caption: A streamlined workflow for the discovery of oxazolo[4,5-b]pyridine-based drugs.
Conclusion
The integration of computational predictions and experimental validation is a powerful paradigm in the quest for novel oxazolo[4,5-b]pyridine-based therapeutics. While computational methods provide invaluable guidance in the early stages of drug discovery, experimental assays remain the gold standard for confirming biological activity. A thorough understanding of both the strengths and limitations of each approach is crucial for navigating the complex path from a chemical scaffold to a life-saving medicine. The continuous refinement of computational models, informed by empirical data, will undoubtedly accelerate the development of the next generation of oxazolo[4,5-b]pyridine-based drugs.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Qsar studies on benzoxazoles and oxazolo pyridines as antifungal agents [wisdomlib.org]
- 4. Discovery of new oxadiazolo pyridine derivatives as potent ghrelin O-acyltransferase inhibitors using molecular modeling techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Oxazolo[4,5-b]pyridine-Based Piperazinamides as GSK-3β Inhibitors with Potential for Attenuating Inflammation and Suppression of Pro-Inflammatory Mediators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of Novel Oxazolo[4,5-b]pyridine-2-one based 1,2,3-triazoles as Glycogen Synthase Kinase-3β Inhibitors with Anti-inflammatory Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
2-(Methylthio)oxazolo[4,5-b]pyridine proper disposal procedures
An In-Depth Guide to the Safe Disposal of 2-(Methylthio)oxazolo[4,5-b]pyridine
This document provides a comprehensive operational and logistical framework for the safe handling and disposal of this compound (CAS No. 169205-95-2). As a heterocyclic compound incorporating pyridine, oxazole, and thioether moieties, its disposal requires a cautious and informed approach. This guide is designed for researchers, scientists, and drug development professionals, synthesizing technical data with field-proven safety protocols to ensure personnel safety and environmental compliance.
Executive Summary: Understanding the Compound
This compound is a solid heterocyclic compound with a melting point of 59-62 °C and a boiling point of 288.5 °C at 760 mmHg. Its structure, which combines an electron-rich oxazole ring with an aromatic pyridine system and a methylthio group, makes it a valuable scaffold in medicinal chemistry[1]. However, these same features dictate its hazard profile and inform the necessary disposal procedures. The presence of the pyridine ring suggests potential toxicity, while the sulfur-containing methylthio group necessitates specific considerations during thermal decomposition[2][3][4]. Due to a lack of comprehensive, publicly available safety data sheets (SDS), the procedures outlined here are based on a conservative assessment of its structural components and data from analogous compounds.
Hazard Assessment and Risk Profile
Any waste containing this compound must be classified and managed as hazardous chemical waste[2][3]. The primary hazards are associated with irritation and potential toxicity upon exposure.
Known and Inferred Hazards:
-
Respiratory Irritation: May cause respiratory irritation (H335)[4][5].
-
Harmful if Swallowed/Inhaled: Inferred from pyridine derivatives and specific compound data (H302, H332)[2][5].
-
Combustion Products: Thermal decomposition is expected to generate toxic gases, including carbon oxides, nitrogen oxides (NOx), and sulfur oxides (SOx)[4].
Table 1: Key Safety and Physical Data
| Property | Value / Information | Source(s) |
| CAS Number | 169205-95-2 | |
| Molecular Formula | C₇H₆N₂OS | |
| Physical Form | Solid | |
| Melting Point | 59-62 °C | |
| Boiling Point | 288.5 °C at 760 mmHg | |
| Hazard Statements | H315, H319, H335 | [4][5] |
| Signal Word | Warning | [4][5] |
| Inferred Hazards | Harmful if swallowed or inhaled. | [2][5] |
Mandatory Personal Protective Equipment (PPE) and Handling
Adherence to proper PPE protocols is the first line of defense against chemical exposure. All handling and disposal procedures must be conducted in a well-ventilated area, preferably within a certified laboratory chemical fume hood[6][7].
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes and fine particulates[4][6].
-
Hand Protection: Wear double-layered nitrile rubber gloves to prevent skin contact[2][6].
-
Body Protection: A fully-buttoned, long-sleeved lab coat is required to protect skin and clothing[4][6].
-
Respiratory Protection: Not typically required when handling small quantities within a fume hood. For large spills or in poorly ventilated areas, a NIOSH-approved respirator may be necessary[7].
In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and seek medical attention if irritation persists[4][6].
-
Eye Contact: Flush eyes immediately with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[4][6].
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention[4][6].
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[6].
Spill Management Protocol
Prompt and correct response to a spill is critical to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Immediately alert personnel in the vicinity. For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office[7].
-
Don PPE: Before addressing the spill, ensure you are wearing the full PPE described in Section 3.
-
Containment: For solid spills, carefully sweep or vacuum the material. For solutions, contain the spill using an inert absorbent material such as vermiculite, sand, or commercial sorbent pads[2][7]. Do not use combustible materials like paper towels to absorb large quantities of liquid.
-
Collection: Carefully collect the spilled material and absorbent into a dedicated, chemically-resistant hazardous waste container[2]. Use non-sparking tools if a flammable solvent is involved[8].
-
Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. Collect all cleaning materials (wipes, etc.) as hazardous waste[2].
-
Labeling and Disposal: Seal and label the container with "Hazardous Waste," the full chemical name, and the date. Arrange for disposal through your EHS office[2][7].
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is that it must be treated as regulated hazardous waste. At no point should this chemical or its containers be disposed of in standard trash or down the drain[4].
Step 1: Waste Segregation and Collection
-
Solid Waste: Collect unused or expired this compound, along with any contaminated items (e.g., weigh boats, spatulas, gloves, wipes), in a dedicated solid hazardous waste container[2]. The container should be made of a compatible material like high-density polyethylene (HDPE) and have a secure, sealable lid[2].
-
Liquid Waste: If the compound is in solution, collect the waste in a labeled, leak-proof hazardous liquid waste container[2]. Ensure the container material is compatible with the solvent used.
-
Rationale: Proper segregation prevents dangerous reactions. Pyridine derivatives are incompatible with strong oxidizers and acids[7]. Keeping this waste stream separate ensures safe storage and transport.
Step 2: Container Labeling
-
All waste containers must be clearly and accurately labeled the moment waste is first added[7].
-
The label must include:
-
Rationale: Accurate labeling is a regulatory requirement and is crucial for the safety of all personnel who will handle the container, from lab staff to waste disposal technicians.
Step 3: Interim Storage
-
Store sealed hazardous waste containers in a designated, well-ventilated, and secure waste accumulation area[2][7].
-
The storage area should be away from heat, sparks, or open flames and segregated from incompatible materials[7][8].
-
Rationale: Secure interim storage minimizes the risk of spills, unauthorized access, and accidental ignition or reaction.
Step 4: Final Disposal
-
The final disposal of this compound waste must be conducted through your institution's EHS office or a licensed hazardous waste disposal contractor[2][6].
-
The most common and appropriate method for this type of organic compound is high-temperature incineration[3].
-
Rationale: High-temperature incineration in a facility equipped with flue-gas scrubbers is necessary to destroy the heterocyclic structure and to safely manage the nitrogen and sulfur oxides (NOx and SOx) that are generated during combustion[3][4]. Do not attempt chemical neutralization or degradation in the laboratory, as this can lead to incomplete reactions and the generation of unknown, potentially more hazardous byproducts.
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of waste streams containing this compound.
Caption: Disposal decision workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
